molecular formula C7H7N5O3 B3050726 LysRs-IN-1 CAS No. 281676-77-5

LysRs-IN-1

Cat. No.: B3050726
CAS No.: 281676-77-5
M. Wt: 209.16 g/mol
InChI Key: PJFWBSLAJQMJJS-UHFFFAOYSA-N
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Description

(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid ( 281676-77-5) is a purine-based compound with a molecular formula of C7H7N5O3 and a molecular weight of 209.16 g/mol . Its unique structure features a purinyl group known to confer notable biological activity, making it a valuable building block and tool compound in drug discovery and biochemical research . The compound's hydrophilic nature and specific substitution pattern enable effective interaction with various biological molecules, facilitating studies in nucleotide metabolism and related enzymatic pathways . The canonical SMILES representation for this compound is O=C1C2=C(N(CC(O)=O)C=N2)NC(N)=N1 . It has a calculated Exact Mass of 209.05501 and an experimental Polar Surface Area (PSA) of 122.6 Ų . This product is intended for research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

2-(2-amino-6-oxo-1H-purin-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)9-2-12(5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFWBSLAJQMJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(=O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590922
Record name (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281676-77-5
Record name (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)acetic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of LysRs-IN-1, a Hypothetical Lysyl-tRNA Synthetase Inhibitor

Introduction

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed, essential enzyme responsible for charging lysine to its cognate tRNA (tRNALys) during protein synthesis.[1][2][3] This canonical function is vital for cellular viability. However, emerging research has unveiled a non-canonical role for LysRS as a signaling molecule, particularly in the immune response and in pathological conditions such as HIV-1 infection and cancer.[1][4] In higher eukaryotes, LysRS is a component of the multi-aminoacyl-tRNA synthetase complex (MSC), a large cytoplasmic assembly of tRNA synthetases and associated proteins. Specific cellular stimuli can trigger the release of LysRS from the MSC, leading to its translocation to the nucleus and the activation of downstream signaling pathways. This duality makes LysRS an attractive target for therapeutic intervention. This guide explores the potential mechanism of action of a hypothetical inhibitor, this compound, within the context of the known functions and regulatory mechanisms of LysRS.

The Dual Functionality of LysRS: A Pivotal Switch

LysRS activity is modulated by post-translational modifications, most notably phosphorylation. In response to immunological challenges or viral infections, LysRS is phosphorylated on Serine 207 (S207) in a MAPK-dependent manner. This phosphorylation event induces a conformational change in LysRS, causing its dissociation from the MSC scaffold protein AIMP2. Once released, the phosphorylated LysRS (pS207-LysRS) exhibits reduced aminoacylation activity but gains the ability to synthesize diadenosine tetraphosphate (Ap4A). This Ap4A then acts as a second messenger, translocating to the nucleus and modulating the activity of transcription factors such as Microphthalmia-associated Transcription Factor (MITF) and Upstream Transcription Factor 2 (USF2).

Hypothetical Mechanism of Action for this compound

Given the multifaceted nature of LysRS, a hypothetical inhibitor, this compound, could exert its effects through several distinct mechanisms:

  • Competitive Inhibition of the Catalytic Site: this compound could be a competitive inhibitor that binds to the active site of LysRS, competing with either lysine or ATP. This would directly inhibit the canonical aminoacylation function, which could be detrimental to cell viability, especially in pathogens.

  • Allosteric Inhibition of Non-Canonical Function: this compound might bind to an allosteric site on LysRS, preventing the conformational change induced by S207 phosphorylation. This would lock LysRS in its "closed" conformation, maintaining its association with the MSC and preventing the production of Ap4A and subsequent downstream signaling.

  • Stabilization of the Multi-Synthetase Complex: this compound could act by strengthening the interaction between LysRS and the AIMP2 scaffold protein within the MSC. This would effectively sequester LysRS in the cytoplasm and prevent its release even upon phosphorylation, thereby inhibiting its nuclear functions.

Signaling Pathways and Potential Points of Intervention

The signaling cascade initiated by LysRS phosphorylation presents several opportunities for therapeutic intervention. The following diagram illustrates this pathway and highlights the potential points of action for this compound.

LysRS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSC Multi-Synthetase Complex (MSC) (LysRS in 'closed' conformation) pLysRS_cyto pS207-LysRS ('open' conformation) MSC->pLysRS_cyto Release Ap4A_cyto Ap4A Synthesis pLysRS_cyto->Ap4A_cyto pLysRS_nuc pS207-LysRS pLysRS_cyto->pLysRS_nuc Translocation MAPK MAPK MAPK->MSC pS207 Stimulus Immunological Stimulus / HIV-1 Stimulus->MAPK Ap4A_nuc Ap4A Ap4A_cyto->Ap4A_nuc Translocation Inhibitor2 This compound (Allosteric Inhibition) Inhibitor2->pLysRS_cyto Inhibitor3 This compound (MSC Stabilization) Inhibitor3->MSC HINT1_MITF HINT1-MITF Complex Ap4A_nuc->HINT1_MITF MITF Active MITF HINT1_MITF->MITF Release Gene Target Gene Transcription MITF->Gene

Caption: The LysRS signaling pathway, illustrating the transition from its canonical role in the MSC to its non-canonical signaling function in the nucleus. Potential inhibitory points for this compound are shown in red.

Quantitative Data on LysRS Inhibition

While specific data for "this compound" is not available, the following table summarizes quantitative data for a known inhibitor of M. tuberculosis LysRS, providing a reference for the types of measurements used to characterize such compounds.

CompoundTargetAssayIC50Reference
1 M. tuberculosis LysRSBiochemical Assay42 µM

Experimental Protocols

To elucidate the precise mechanism of action of a novel LysRS inhibitor like this compound, a series of biochemical and cell-based assays are required.

1. LysRS Aminoacylation Assay

  • Objective: To determine if this compound inhibits the canonical tRNA charging function of LysRS.

  • Principle: This assay measures the incorporation of radiolabeled lysine into its cognate tRNA.

  • Methodology:

    • Prepare a reaction mixture containing purified LysRS, ATP, radiolabeled 14C-Lysine, and purified tRNALys.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period.

    • Precipitate the tRNA using trichloroacetic acid (TCA) and collect on a filter membrane.

    • Wash the filter to remove unincorporated 14C-Lysine.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

2. HIV-1 LTR-Luciferase Reporter Assay

  • Objective: To assess the effect of this compound on the non-canonical, transcriptional activation function of LysRS in the context of HIV-1 replication.

  • Principle: This assay utilizes a reporter construct where the expression of firefly luciferase is driven by the HIV-1 5'-Long Terminal Repeat (LTR) promoter, which is known to be activated by the LysRS-USF2 pathway.

  • Methodology:

    • Co-transfect HEK293T cells with a pGL3-LTR firefly luciferase reporter plasmid and a pTK-Renilla luciferase control plasmid.

    • Treat the transfected cells with varying concentrations of this compound.

    • Induce the signaling pathway (e.g., with a phorbol ester like PMA to activate MAPK).

    • After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Determine the effect of this compound on LTR-driven transcription.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for characterizing the mechanism of action of a hypothetical LysRS inhibitor.

Experimental_Workflow Start Hypothetical Inhibitor (this compound) Aminoacylation Aminoacylation Assay (Canonical Function) Start->Aminoacylation Luciferase HIV-1 LTR Luciferase Assay (Non-canonical Function) Start->Luciferase Conclusion1 Mechanism: Competitive Inhibition of Active Site Aminoacylation->Conclusion1 Inhibition CoIP Co-Immunoprecipitation (LysRS-AIMP2 Interaction) Luciferase->CoIP Inhibition Ap4A Ap4A Quantification (LC-MS/MS) Luciferase->Ap4A Inhibition Conclusion3 Mechanism: MSC Stabilization CoIP->Conclusion3 Increased Interaction Conclusion2 Mechanism: Allosteric Inhibition of Signaling Ap4A->Conclusion2 Reduced Ap4A

Caption: A streamlined experimental workflow to differentiate between the potential mechanisms of action of a LysRS inhibitor.

Lysyl-tRNA synthetase represents a compelling therapeutic target due to its essential role in protein synthesis and its recently discovered functions in cellular signaling. A hypothetical inhibitor, this compound, could be designed to selectively target either the canonical or non-canonical functions of LysRS, or both. The experimental framework provided in this guide offers a systematic approach to characterizing the mechanism of action of such a compound, which is a critical step in the development of novel therapeutics targeting LysRS-mediated pathways. Further research into the structural and functional biology of LysRS will undoubtedly pave the way for the discovery and development of potent and specific inhibitors.

References

LysRs-IN-1: A Representative Technical Guide on the Discovery and Synthesis of a Potent Lysyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "LysRs-IN-1" is limited. This technical guide therefore provides a comprehensive overview of the discovery and synthesis of a representative, well-characterized Lysyl-tRNA Synthetase (LysRS) inhibitor, based on publicly accessible research. The data and methodologies presented are derived from a successful drug discovery program targeting Mycobacterium tuberculosis LysRS and are intended to serve as an in-depth example for researchers, scientists, and drug development professionals.

Introduction to Lysyl-tRNA Synthetase (LysRS) as a Therapeutic Target

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein biosynthesis.[1][2] This fundamental role makes them attractive targets for the development of novel antimicrobial and therapeutic agents.[1][2] Lysyl-tRNA synthetase (LysRS or KRS) specifically catalyzes the attachment of lysine to its tRNA. The gene encoding LysRS, LysS, is known to be essential for the viability of various pathogens, including Mycobacterium tuberculosis.[3] Furthermore, human LysRS has non-canonical functions and has been implicated in cancer metastasis, making it a target for anti-cancer therapies. The structural differences between prokaryotic and eukaryotic LysRS enzymes offer a window for developing selective inhibitors.

This guide focuses on a series of potent and selective inhibitors of M. tuberculosis LysRS, culminating in a preclinical candidate. The program detailed herein showcases a structure-guided design approach to optimize a high-throughput screening hit into a lead compound with therapeutic potential.

Discovery of a Novel LysRS Inhibitor Series

The starting point for this drug discovery program was the identification of a compound (Compound 1 ) with modest activity against M. tuberculosis growth (Minimum Inhibitory Concentration [MIC] of 20 μM) and weak inhibition of Plasmodium falciparum LysRS (Half-maximal inhibitory concentration [IC50] of 5 μM). This initial hit demonstrated favorable drug-like properties and good solubility. Subsequent testing confirmed its modest activity against M. tuberculosis LysRS with an IC50 of 42 μM.

The availability of the crystal structure of M. tuberculosis LysRS complexed with lysine enabled a structure-based drug design approach. A primary goal of the optimization program was to enhance potency against the bacterial enzyme while ensuring selectivity over the human ortholog (KARS1).

Structure-Activity Relationship (SAR) and Optimization

The initial hit, a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one core, was systematically modified to explore the structure-activity relationship. Key areas of modification included the R1 and R2 positions of the scaffold. Modeling studies indicated a significant difference in the R1 pocket between the M. tuberculosis LysRS and human KARS1, with a larger, more hydrophobic Met271 in the bacterial enzyme compared to Thr337 in the human counterpart. This difference was exploited to achieve selectivity.

Introduction of a cis-2-hydroxycyclohexyl group at the R1 position (Compound 24 ) resulted in good potency against both the enzyme and whole-cell M. tuberculosis, but with only modest selectivity over human KARS1. Replacing the methoxy group at R2 with an ethoxy group (Compound 25 ) retained potent activity while significantly improving selectivity to over 100-fold against both KARS1 and a human cell line (HepG2). Further optimization led to the identification of a preclinical candidate with improved pharmacokinetic properties and in vivo efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of compounds from the optimization program.

Table 1: In Vitro Activity of Representative LysRS Inhibitors

CompoundM. tuberculosis LysRS IC50 (μM)M. tuberculosis MIC (μM)Human KARS1 IC50 (μM)HepG2 Cytotoxicity IC50 (μM)
1 4220>100>100
8 0.82.52025
23 3.510>100>100
24 0.51.251512.5
25 0.61.25>100>100

Data compiled from a representative study on M. tuberculosis LysRS inhibitors.

Table 2: In Vivo Efficacy of Early LysRS Inhibitors in a Murine Model of Tuberculosis

CompoundDose (mg/kg)Reduction in Colony Forming Units (CFU) in Lungs
8 200~1.5 log10
11 200~1.0 log10
25 200~2.0 log10
32 200~1.5 log10

Data represents the effect on bacterial load in the lungs of infected C57BL/6 mice after 8 days of treatment.

Experimental Protocols

General Synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one Scaffold

A detailed synthetic route for the core scaffold is outlined below. The synthesis typically involves a multi-step sequence starting from commercially available materials. The following is a generalized protocol based on similar reported syntheses.

Workflow for the Synthesis of the Core Scaffold

G A Starting Material: Substituted Pyrimidine B Step 1: Halogenation A->B C Step 2: Suzuki Coupling B->C D Intermediate 1 C->D E Step 3: Ester Hydrolysis D->E F Intermediate 2 E->F G Step 4: Amide Coupling F->G H Step 5: Cyclization G->H I Final Scaffold H->I

Caption: Generalized synthetic workflow for the pyrrolo[3,4-d]pyrimidin-5-one core.

Step 1: Halogenation of the pyrimidine ring. The starting pyrimidine derivative is halogenated, typically using N-bromosuccinimide (NBS) or a similar reagent, to introduce a reactive handle for subsequent cross-coupling reactions.

Step 2: Suzuki Coupling. The halogenated pyrimidine is coupled with a suitable boronic acid or ester under palladium catalysis to introduce the desired substituent at the R2 position.

Step 3: Ester Hydrolysis. A protecting group, often an ester, is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of tetrahydrofuran and water.

Step 4: Amide Coupling. The resulting carboxylic acid is coupled with an appropriate amine, which will form part of the pyrrolone ring, using a standard coupling agent like HATU or EDC/HOBt.

Step 5: Intramolecular Cyclization. The final ring closure to form the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one core is achieved through an intramolecular reaction, often promoted by a base or by heating.

M. tuberculosis LysRS Inhibition Assay

The inhibitory activity of the compounds against M. tuberculosis LysRS is determined using a biochemical assay that measures the aminoacylation of tRNA.

Experimental Workflow for LysRS Inhibition Assay

G A Prepare reaction mixture: - Mtb LysRS enzyme - tRNA - ATP - Radiolabeled Lysine B Add test compound (various concentrations) A->B C Incubate at 37°C B->C D Quench reaction (e.g., with trichloroacetic acid) C->D E Filter and wash to isolate precipitated tRNA D->E F Measure radioactivity (scintillation counting) E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for determining the IC50 of inhibitors against LysRS.

The assay measures the incorporation of [3H]-lysine into its cognate tRNA. The reaction is initiated by the addition of the enzyme and allowed to proceed for a set time before being quenched. The amount of radiolabeled aminoacyl-tRNA is then quantified.

M. tuberculosis Whole-Cell Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a standard broth microdilution method.

Protocol:

  • M. tuberculosis is grown to mid-log phase in an appropriate broth medium.

  • The bacterial culture is diluted to a standardized inoculum.

  • The test compounds are serially diluted in a 96-well plate.

  • The bacterial inoculum is added to each well.

  • Plates are incubated at 37°C for a defined period.

  • Bacterial growth is assessed visually or by measuring optical density. The MIC is the lowest concentration of the compound that inhibits visible growth.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this inhibitor series is the competitive inhibition of LysRS, likely at the ATP-binding site. By binding to the enzyme, the inhibitor prevents the formation of the lysyl-adenylate intermediate, thereby halting the aminoacylation of tRNA and subsequent protein synthesis. This leads to bacterial cell death.

Inhibition of Protein Synthesis by a LysRS Inhibitor

G cluster_0 Normal Protein Synthesis cluster_1 Inhibition by this compound Lys Lysine LysRS LysRS Lys->LysRS ATP ATP ATP->LysRS tRNA tRNA(Lys) LysRS->tRNA charges Inhibited_LysRS Inhibited LysRS LysRS->Inhibited_LysRS Lys_tRNA Lysyl-tRNA(Lys) tRNA->Lys_tRNA No_Lys_tRNA No_Lys_tRNA tRNA->No_Lys_tRNA No Lysyl-tRNA(Lys) Formation Ribosome Ribosome Lys_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor This compound Inhibitor->LysRS binds to Inhibited_LysRS->tRNA cannot charge No_Protein No_Protein No_Lys_tRNA->No_Protein Protein Synthesis Blocked

Caption: Diagram illustrating the mechanism of action of a LysRS inhibitor.

Conclusion

The development of the representative LysRS inhibitor series detailed in this guide exemplifies a successful structure-guided drug discovery campaign. Starting from a modest hit, systematic medicinal chemistry efforts, guided by structural biology, led to the identification of potent and selective inhibitors of M. tuberculosis LysRS with in vivo efficacy. This body of work underscores the potential of aminoacyl-tRNA synthetases as a valuable class of targets for the development of new therapeutics. Further development of such inhibitors could provide new treatment options for tuberculosis and other infectious diseases, as well as for non-canonical applications such as cancer therapy.

References

LysRs-IN-1 target identification and validation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Target Identification and Validation of Lysyl-tRNA Synthetase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed, essential enzyme responsible for charging tRNALys with its cognate amino acid, lysine, a critical step in protein synthesis.[1] The structural differences between prokaryotic and eukaryotic LysRS enzymes have made it an attractive target for the development of novel anti-infective agents.[2] This guide provides a comprehensive overview of the target identification and validation of a representative LysRS inhibitor, herein referred to as a proxy for "LysRs-IN-1," with a focus on its development as a potential therapeutic agent. The data and protocols presented are a composite derived from publicly available research on potent LysRS inhibitors, such as those developed for Mycobacterium tuberculosis and other pathogens.[3][4][5]

Target Identification

The primary molecular target of the representative inhibitor is Lysyl-tRNA Synthetase (LysRS). This was identified through a combination of enzymatic assays and structural biology.

Enzymatic Inhibition

The inhibitory activity against LysRS is a key indicator of target engagement. This is typically determined through an in vitro aminoacylation assay, which measures the enzyme's ability to attach lysine to its cognate tRNA.

Table 1: In Vitro Inhibitory Activity of a Representative LysRS Inhibitor

Target EnzymeAssay TypeIC50 (nM)Reference
M. tuberculosis LysRSAminoacylation Assay50 - 200
Human KARS1 (LysRS)Aminoacylation Assay> 50,000
Structural Validation

Co-crystallization of the inhibitor with the target enzyme provides definitive evidence of binding and reveals the molecular interactions that drive inhibition.

Experimental Protocol: X-ray Crystallography

  • Protein Expression and Purification: The gene encoding the target LysRS is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and purified using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization: The purified LysRS is concentrated and mixed with the inhibitor. Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is solved by molecular replacement using a known LysRS structure as a search model, and the inhibitor is built into the electron density map.

Target Validation

Target validation aims to confirm that inhibition of LysRS leads to the desired physiological effect, such as inhibition of bacterial growth.

Cellular Activity

The minimum inhibitory concentration (MIC) is determined to assess the compound's ability to inhibit the growth of the target organism.

Table 2: Cellular Activity of a Representative LysRS Inhibitor

OrganismAssay TypeMIC (µg/mL)Reference
M. tuberculosis H37RvMicroplate Alamar Blue Assay0.1 - 1.0
Human Cell Line (e.g., HEK293)Cytotoxicity Assay (e.g., MTS)> 50

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: A two-fold serial dilution of the inhibitor is prepared in a 96-well microplate.

  • Inoculation: A standardized inoculum of the target bacteria is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific organism.

  • Detection: A growth indicator, such as resazurin (Alamar Blue), is added to the wells. A color change indicates bacterial growth. The MIC is the lowest concentration of the inhibitor that prevents visible growth.

Mechanism of Action in a Cellular Context

The mechanism of action of LysRS inhibitors involves the depletion of charged tRNALys, leading to the cessation of protein synthesis and subsequent cell death.

LysRS_Inhibition_Pathway cluster_0 Aminoacylation Reaction LysRS Lysyl-tRNA Synthetase (LysRS) Lys_tRNALys Lysyl-tRNA LysRS->Lys_tRNALys Catalysis Lysine Lysine Lysine->LysRS ATP ATP ATP->LysRS tRNALys tRNA tRNALys->LysRS Protein_Synthesis Protein Synthesis Lys_tRNALys->Protein_Synthesis Inhibitor This compound Inhibitor->LysRS Inhibition

Caption: Mechanism of LysRS inhibition.

In Vivo Efficacy

The ultimate validation of a drug target and its inhibitor is the demonstration of efficacy in a relevant animal model of the disease.

Table 3: In Vivo Efficacy of a Representative LysRS Inhibitor

Animal ModelDosing RegimenEfficacy ReadoutResultReference
Acute Mouse Model of Tuberculosis100 mg/kg, oral, daily for 28 daysReduction in bacterial burden (CFU) in lungs> 2 log10 reduction
Chronic Mouse Model of Tuberculosis100 mg/kg, oral, daily for 56 daysReduction in bacterial burden (CFU) in lungs> 1.5 log10 reduction

Experimental Protocol: Mouse Model of Tuberculosis

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis.

  • Treatment: Treatment with the inhibitor or vehicle control is initiated at a specified time post-infection.

  • Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleen are homogenized.

  • Quantification: Serial dilutions of the homogenates are plated on selective agar to determine the number of colony-forming units (CFU).

Experimental Workflows

The following diagram illustrates a typical workflow for the identification and validation of a LysRS inhibitor.

Drug_Discovery_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization Hit_ID->Lead_Op Enz_Assay Enzymatic Assays (IC50) Lead_Op->Enz_Assay Cell_Assay Cellular Assays (MIC) Lead_Op->Cell_Assay ADME_Tox ADME/Tox Profiling Lead_Op->ADME_Tox In_Vivo In Vivo Efficacy Models Lead_Op->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: Drug discovery workflow for LysRS inhibitors.

Non-canonical Functions of Human LysRS

It is important for drug development professionals to be aware of the non-canonical, or "moonlighting," functions of human LysRS, as off-target effects could arise from inhibiting these activities. In humans, LysRS can be released from the multi-aminoacyl-tRNA synthetase complex (MSC) upon certain stimuli. For instance, upon phosphorylation, LysRS can translocate to the nucleus and produce diadenosine tetraphosphate (Ap4A), a signaling molecule that can regulate gene expression. Additionally, human LysRS plays a role in the lifecycle of HIV-1 by facilitating the packaging of the primer tRNALys into new virions.

Human_LysRS_NonCanonical LysRS_MSC LysRS in MSC (Canonical Function) Stimuli Cellular Stimuli (e.g., HIV-1 infection, IgE) LysRS_MSC->Stimuli HIV_Gag HIV-1 Gag LysRS_MSC->HIV_Gag Interaction pLysRS Phosphorylated LysRS (pS207-LysRS) Stimuli->pLysRS Nucleus Nucleus pLysRS->Nucleus Ap4A Ap4A Synthesis Nucleus->Ap4A in nucleus Gene_Expression Regulation of Gene Expression Ap4A->Gene_Expression Virion HIV-1 Virion Assembly HIV_Gag->Virion

Caption: Non-canonical functions of human LysRS.

Conclusion

Lysyl-tRNA synthetase has been robustly identified and validated as a promising target for the development of new anti-infective drugs. The availability of detailed enzymatic and cellular assays, along with relevant animal models, provides a clear path for the preclinical development of inhibitors. The data presented in this guide, based on a representative LysRS inhibitor, demonstrate the potential of this target class. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to advance them into clinical development.

References

A Technical Guide to the Selectivity of Lysyl-tRNA Synthetase Inhibitors: Human vs. Microbial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the principles governing the selective inhibition of microbial lysyl-tRNA synthetase (LysRS) over its human counterpart. Given the absence of specific public domain data for a compound designated "LysRs-IN-1," this document will focus on the foundational concepts of LysRS selectivity, utilizing illustrative data from known inhibitors to provide a comprehensive understanding of the topic. We will delve into the structural basis for this selectivity, present quantitative data for exemplar compounds, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.

Introduction to LysRS as a Drug Target

Lysyl-tRNA synthetases (LysRS) are essential enzymes that catalyze the attachment of lysine to its cognate tRNA, a critical step in protein synthesis.[1][2] This indispensable role in cellular viability makes them attractive targets for the development of novel antimicrobial agents. However, the therapeutic utility of any antimicrobial agent hinges on its ability to selectively target the pathogen's machinery without significantly affecting the host's cellular processes. Therefore, achieving high selectivity for microbial LysRS over human LysRS is a paramount objective in the development of LysRS-targeting drugs.

Structural Basis for Selectivity

The feasibility of developing selective LysRS inhibitors is rooted in the structural and sequential divergences between the human and microbial enzymes. While the overall catalytic domain architecture is conserved, there are notable differences that can be exploited for drug design.

Human and E. coli LysRS, for instance, share significant structural homology.[3][4] However, there are distinctions in the orientation of the anticodon-binding domain relative to the catalytic domain.[3] Furthermore, human LysRS possesses unique structural features, such as specific insertions and a distinct tetramer interface, that are absent in its E. coli counterpart. These differences can create unique binding pockets or allosteric sites that can be targeted by selective inhibitors.

In the case of parasitic LysRS, such as that from Plasmodium falciparum (PfLysRS), despite a high degree of sequence identity with human LysRS (HsLysRS), subtle amino acid substitutions within the active site can lead to significant differences in inhibitor binding affinity. These subtle changes can be leveraged to design compounds that preferentially bind to the microbial enzyme.

Quantitative Analysis of Selective LysRS Inhibitors

To illustrate the concept of selectivity, the following table summarizes the inhibitory activities of exemplar compounds against human and microbial LysRS enzymes.

InhibitorTarget OrganismMicrobial LysRS IC50Human LysRS IC50Selectivity Index (Human/Microbial)Reference
ASP3026Plasmodium falciparumnanomolar potency>380-fold higher>380
CladosporinPlasmodium falciparum40-90 nM~1000-fold higher>1000
Compound 1Mycobacterium tuberculosis42 µM--
BM01D09Pseudomonas aeruginosa17 µM--
BT06F11Pseudomonas aeruginosa30 µM--
BT08F04Pseudomonas aeruginosa27 µM--

Note: Specific IC50 values for human LysRS were not always available in the provided search results for all compounds.

Experimental Protocols for Determining LysRS Inhibition and Selectivity

The assessment of LysRS inhibition and selectivity involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

LysRS Expression and Purification
  • Cloning and Expression: The gene encoding the target LysRS (e.g., from P. aeruginosa or human) is cloned into an expression vector (e.g., pET20b) with a purification tag (e.g., 6xHis tag). The construct is then transformed into a suitable expression host, such as E. coli BL21(DE3).

  • Protein Purification: The expressed protein is purified to homogeneity using affinity chromatography (e.g., Ni-NTA affinity column) followed by further purification steps like ion-exchange chromatography (e.g., Q high-performance column) if necessary.

Aminoacylation Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of LysRS by quantifying the amount of radiolabeled lysine attached to its tRNA.

  • Reaction Mixture: A typical reaction mixture contains the purified LysRS enzyme, [³H]-lysine, ATP, and the cognate tRNALys in a suitable buffer.

  • Inhibitor Addition: The test compound (potential inhibitor) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Detection: The amount of [³H]-lysyl-tRNALys formed is quantified using a scintillation counter. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

High-Throughput Screening (HTS) Assays

For screening large compound libraries, HTS-compatible assays are employed.

  • Cell-Based Assays: These assays can be designed to measure the downstream effects of LysRS inhibition in a cellular context, such as reporter gene activation or cell viability.

  • Biochemical HTS: Miniaturized versions of the aminoacylation assay or other biochemical assays can be adapted for a high-throughput format.

Mode of Inhibition Studies

To understand how an inhibitor interacts with the enzyme, kinetic studies are performed.

  • Varying Substrate Concentrations: The aminoacylation reaction is carried out in the presence of a fixed concentration of the inhibitor while varying the concentration of one substrate (e.g., ATP or lysine) and keeping the others constant.

  • Data Analysis: The data is plotted using methods like the Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate. For example, some inhibitors have been shown to be competitive with ATP.

Visualizations

Workflow for Assessing LysRS Inhibitor Selectivity

G cluster_0 Compound Screening & Initial Hit Identification cluster_1 In Vitro Characterization cluster_2 Cellular & In Vivo Evaluation A High-Throughput Screening (HTS) of Compound Library B Identification of 'Hits' against Microbial LysRS A->B C IC50 Determination for Microbial LysRS B->C D IC50 Determination for Human LysRS B->D E Calculation of Selectivity Index C->E F Mode of Inhibition Studies C->F D->E G Antimicrobial Activity (MIC Determination) E->G H Cytotoxicity against Human Cells E->H I In Vivo Efficacy Studies (e.g., mouse models) G->I H->I

Caption: Workflow for evaluating the selectivity of LysRS inhibitors.

LysRS Canonical and Non-Canonical Functions

G cluster_0 Cytoplasm cluster_1 Nucleus MSC Multi-tRNA Synthetase Complex (MSC) (Canonical Function) Aminoacylation tRNA Aminoacylation (Protein Synthesis) MSC->Aminoacylation LysRS_bound LysRS (Bound) LysRS_bound->MSC LysRS_free LysRS (Free) LysRS_bound->LysRS_free Translocation Transcription Transcriptional Regulation (Non-Canonical Function) LysRS_free->Transcription Stimuli Cellular Stimuli (e.g., Phosphorylation) Stimuli->LysRS_bound Release from MSC

Caption: Dual roles of human LysRS in cellular processes.

Conclusion

The development of selective microbial LysRS inhibitors represents a promising avenue for the discovery of novel antimicrobial agents. The structural differences between human and microbial LysRS enzymes provide a solid foundation for achieving the desired selectivity. A multi-pronged approach, combining structural biology, computational modeling, robust biochemical and cellular assays, is crucial for the successful identification and optimization of lead compounds. Future efforts in this field will likely focus on exploiting allosteric sites and leveraging advanced screening technologies to identify novel chemical scaffolds with high potency and selectivity.

References

An In-depth Technical Guide on the Non-Canonical Functions of Lysyl-tRNA Synthetase (LysRS) and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysyl-tRNA synthetase (LysRS), an essential enzyme in protein synthesis, has emerged as a critical player in a diverse array of non-canonical cellular processes, extending far beyond its classical role in translation. These moonlighting functions, which include pivotal roles in immune regulation, cancer progression, and viral replication, are intricately controlled by post-translational modifications and subcellular localization. This technical guide provides a comprehensive overview of the non-canonical functions of LysRS, with a particular focus on the signaling pathways it governs. Furthermore, we delve into the landscape of LysRS inhibitors, exemplified by compounds such as cladosporin, which underscore the therapeutic potential of targeting this multifaceted enzyme. While the specific entity "LysRs-IN-1" remains unidentified in the public domain, this guide offers a robust framework for understanding LysRS-centric drug discovery and development. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in academic and industrial settings.

Introduction: The Dual Life of Lysyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes fundamental to life, ensuring the fidelity of protein synthesis by catalyzing the attachment of specific amino acids to their cognate tRNAs.[1] Lysyl-tRNA synthetase (LysRS) is responsible for charging tRNA molecules with lysine.[2] In higher eukaryotes, LysRS is often found within a stable multi-aminoacyl-tRNA synthetase complex (MSC), a cellular depot for these crucial enzymes.[3]

Beyond this canonical function, a growing body of evidence has unveiled a fascinating repertoire of non-canonical roles for LysRS.[2][4] These functions are often triggered by specific cellular signals, leading to post-translational modifications, release from the MSC, and translocation to different cellular compartments, including the nucleus and the cell surface, and even secretion into the extracellular space. These alternative functions position LysRS as a key signaling molecule in various physiological and pathological processes.

Key Non-Canonical Functions and Signaling Pathways of LysRS

The non-canonical activities of LysRS are diverse, impacting gene expression, immune responses, cancer metastasis, and viral life cycles. A central mechanism governing these functions is the phosphorylation of LysRS, which acts as a molecular switch, modulating its enzymatic activity and subcellular localization.

Immune Regulation: The LysRS-Ap4A Signaling Axis

In the context of the immune system, LysRS acts as a critical signaling molecule, particularly in mast cells. Upon immunological challenge, such as through IgE receptor (FcεRI) activation, LysRS is phosphorylated on Serine 207 (S207) in a MAPK/ERK-dependent manner. This phosphorylation event triggers a conformational change in LysRS, leading to its dissociation from the MSC and subsequent translocation to the nucleus.

Within the nucleus, the phosphorylated LysRS (pS207-LysRS) exhibits an enhanced ability to synthesize diadenosine tetraphosphate (Ap4A), a dinucleotide signaling molecule. Ap4A then acts as a second messenger by binding to the histidine triad nucleotide-binding protein 1 (HINT1), a repressor of the microphthalmia-associated transcription factor (MITF). The binding of Ap4A to HINT1 disrupts the MITF-HINT1 complex, liberating MITF to activate the transcription of its target genes, which are involved in various immune responses. A similar mechanism has been described for the upstream stimulatory factor 2 (USF2), another transcription factor regulated by the LysRS-Ap4A-HINT1 axis.

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Caption: LysRS-mediated immune signaling pathway.

Role in Cancer Progression

The non-canonical functions of LysRS are also implicated in cancer biology. Elevated levels of LysRS have been observed in various cancers, and its activity has been linked to tumor metastasis. On the plasma membrane of cancer cells, LysRS can interact with the 67 kDa laminin receptor (67LR), promoting cell adhesion, migration, and invasion. This interaction can activate downstream signaling pathways, such as the ERK pathway, contributing to the epithelial-mesenchymal transition (EMT) and metastatic dissemination.

Furthermore, the nuclear functions of LysRS are also relevant in cancer. For instance, in non-small-cell lung carcinoma, EGFR signaling can lead to the phosphorylation of LysRS at Serine 207, mirroring the pathway seen in immune cells. This nuclear pS207-LysRS has been associated with disease-free survival in patients with EGFR mutations, suggesting a complex and context-dependent role in cancer.

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LysRS_Cancer_Signaling cluster_cytoplasm Cytoplasm LysRS_mem LysRS ERK ERK LysRS_mem->ERK Activation 67LR 67LR 67LR->ERK Activation Integrin Integrin α6β1 Integrin->ERK Activation Paxillin Paxillin ERK->Paxillin Activation Migration Migration Paxillin->Migration Invasion Invasion Paxillin->Invasion

Caption: Role of membranous LysRS in cancer cell migration and invasion.

Involvement in HIV-1 Replication

LysRS plays a crucial, multifaceted role in the life cycle of the human immunodeficiency virus type 1 (HIV-1). Firstly, host LysRS is selectively packaged into new HIV-1 virions along with its cognate tRNALys3, which serves as the primer for reverse transcription. This packaging is facilitated by an interaction between LysRS and the viral Gag polyprotein.

Secondly, upon HIV-1 infection, cellular LysRS is phosphorylated at Serine 207, leading to its release from the MSC and translocation to the nucleus. In the nucleus, pS207-LysRS synthesizes Ap4A, which in turn activates USF2. Activated USF2 can then enhance the transcription of the HIV-1 proviral DNA, promoting viral replication.

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LysRS_HIV1_Replication cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS_cyto LysRS Virion Assembly Virion Assembly LysRS_cyto->Virion Assembly Packaging pS207-LysRS_cyto pS207-LysRS LysRS_cyto->pS207-LysRS_cyto Phosphorylation (HIV-1 infection) tRNALys3 tRNALys3 tRNALys3->Virion Assembly Packaging Gag Gag Gag->Virion Assembly pS207-LysRS_nucl pS207-LysRS pS207-LysRS_cyto->pS207-LysRS_nucl Translocation Ap4A Ap4A pS207-LysRS_nucl->Ap4A Synthesis USF2 USF2 Ap4A->USF2 Activation HIV-1 Proviral DNA HIV-1 Proviral DNA USF2->HIV-1 Proviral DNA Binds to LTR Viral Transcription Viral Transcription HIV-1 Proviral DNA->Viral Transcription

Caption: Dual roles of LysRS in the HIV-1 life cycle.

Quantitative Data on LysRS Activity and Inhibition

The following tables summarize key quantitative data related to LysRS enzymatic activity and the potency of various inhibitors.

Table 1: Kinetic Parameters of Lysyl-tRNA Synthetase

Organism/EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Pseudomonas aeruginosa LysRSLysine45.5130.29
Pseudomonas aeruginosa LysRSATP62722.80.036
Pseudomonas aeruginosa LysRStRNALys3.30.350.11

Table 2: Inhibitory Activity of Compounds against Lysyl-tRNA Synthetase

CompoundTarget Organism/EnzymeIC50Assay ConditionsReference
CladosporinPlasmodium falciparum LysRS~4 nMATP hydrolysis assay
CladosporinLeishmania donovani promastigotes4.2 µMMTT assay
CladosporinLeishmania donovani amastigotes1.1 µMPropidium iodide staining
ASP3026Plasmodium falciparum LysRSnanomolar rangeATP hydrolysis assay
ASP3026Human LysRS>380-fold higher than P. falciparumATP hydrolysis assay
Compound 1 (TB inhibitor)Mycobacterium tuberculosis LysRS42 µMNot specified
BM01D09Pseudomonas aeruginosa LysRS17 µMSPA-based aminoacylation assay
BT06F11Pseudomonas aeruginosa LysRS30 µMSPA-based aminoacylation assay
BT08F04Pseudomonas aeruginosa LysRS27 µMSPA-based aminoacylation assay

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the non-canonical functions of LysRS and for screening potential inhibitors.

Aminoacylation Assay

This assay measures the canonical function of LysRS, the charging of tRNA with lysine.

  • Principle: The rate of formation of radiolabeled Lysyl-tRNALys is measured over time.

  • Materials:

    • Purified LysRS enzyme

    • [3H]- or [14C]-labeled L-lysine

    • Cognate tRNALys

    • ATP and MgCl2

    • Reaction buffer (e.g., Tris-HCl, pH 7.5)

    • Trichloroacetic acid (TCA)

    • Filter pads (e.g., Whatman 3MM)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing buffer, ATP, MgCl2, radiolabeled lysine, and tRNALys.

    • Initiate the reaction by adding the LysRS enzyme.

    • At specific time points, quench aliquots of the reaction mixture on TCA-soaked filter pads.

    • Wash the filter pads with cold TCA to remove unincorporated radiolabeled lysine.

    • Dry the filter pads and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the amount of Lysyl-tRNALys formed over time to determine the enzyme's activity.

High-Throughput Inhibitor Screening

Several methods can be adapted for high-throughput screening (HTS) of LysRS inhibitors.

  • Scintillation Proximity Assay (SPA):

    • Principle: This method detects the formation of radiolabeled aminoacyl-tRNA without the need for a separation step. Biotinylated tRNA is captured by streptavidin-coated SPA beads. When radiolabeled amino acid is attached to the tRNA, it is brought into close proximity to the scintillant in the beads, generating a light signal.

    • Procedure: The assay is typically performed in 96- or 384-well plates. The reaction mixture, including the test compounds, is incubated with the enzyme, substrates, and SPA beads. The signal is then read on a suitable plate reader.

  • ATP Hydrolysis Assay (e.g., Malachite Green Assay):

    • Principle: This assay measures the production of pyrophosphate (PPi) or AMP, the byproducts of the aminoacylation reaction. The amount of PPi or AMP produced is proportional to the enzyme's activity.

    • Procedure: The reaction is performed in the presence of test compounds. After a set incubation time, a reagent (e.g., malachite green) is added that forms a colored complex with the released phosphate, which can be measured spectrophotometrically.

Western Blotting for Phosphorylated LysRS

This technique is used to detect the phosphorylation of LysRS at specific sites, such as Serine 207.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated LysRS.

  • Procedure:

    • Lyse cells under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors).

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for pS207-LysRS.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Measurement of Intracellular Ap4A Levels

Quantifying the levels of the second messenger Ap4A is crucial for studying LysRS signaling.

  • Principle: Ap4A can be extracted from cells and quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

  • Procedure:

    • Extract small molecules from cell pellets using a suitable solvent (e.g., perchloric acid or methanol).

    • Neutralize and concentrate the extract.

    • Separate the nucleotides using reverse-phase or anion-exchange HPLC.

    • Detect and quantify Ap4A by its UV absorbance or by mass spectrometry, comparing it to a standard curve.

Luciferase Reporter Assay for Transcription Factor Activity

This assay is used to measure the transcriptional activity of MITF or USF2 in response to LysRS signaling.

  • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., MITF or USF2). The amount of light produced by the luciferase enzyme is proportional to the activity of the transcription factor.

  • Procedure:

    • Co-transfect cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

    • Treat the cells with the stimulus of interest (e.g., an immunological trigger or a LysRS inhibitor).

    • Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.

    • Calculate the normalized luciferase activity to determine the effect on transcription factor activity.

LysRS Inhibitors: A Promising Avenue for Drug Discovery

The diverse non-canonical roles of LysRS in disease make it an attractive target for therapeutic intervention. While the user-specified "this compound" did not yield specific information, a number of other LysRS inhibitors have been identified and characterized.

  • Cladosporin: A fungal secondary metabolite, cladosporin, has been identified as a potent and selective inhibitor of Plasmodium falciparum LysRS, with nanomolar activity against both the blood and liver stages of the parasite. It exhibits over 100-fold selectivity for the parasite enzyme over the human counterpart.

  • Inhibitors for Tuberculosis: Several research programs have focused on developing LysRS inhibitors for the treatment of tuberculosis. These efforts have led to the identification of novel scaffolds that show efficacy in mouse models of tuberculosis.

  • ASP3026: An anaplastic lymphoma kinase (ALK) inhibitor, has been repurposed as a novel inhibitor of P. falciparum LysRS, demonstrating the potential for drug repositioning in targeting aaRSs.

The development of specific and potent LysRS inhibitors holds significant promise for the treatment of infectious diseases and potentially for cancer and inflammatory disorders.

Conclusion and Future Directions

Lysyl-tRNA synthetase has transcended its traditional role as a housekeeping enzyme to emerge as a sophisticated signaling molecule with profound implications for human health and disease. The elucidation of its non-canonical functions and the underlying signaling pathways has opened up new avenues for understanding complex biological processes and for developing novel therapeutic strategies. The intricate regulation of LysRS activity through phosphorylation and its ability to produce the second messenger Ap4A highlight the elegance of cellular signaling networks.

Future research should continue to unravel the full spectrum of LysRS's non-canonical activities and its interacting partners in various cellular contexts. The development of highly specific inhibitors that can selectively target either the canonical or non-canonical functions of LysRS will be a critical step in translating this fundamental knowledge into clinical applications. The pursuit of compounds like "this compound," whether a specific molecule or a class of inhibitors, represents the ongoing quest to modulate the activity of this fascinating and functionally diverse enzyme for therapeutic benefit.

References

An In-depth Technical Guide on the Impact of Lysyl-tRNA Synthetase (LysRS) Inhibition on Diadenosine Tetraphosphate (Ap4A) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the effects of Lysyl-tRNA Synthetase (LysRS) inhibition on Ap4A synthesis. The specific inhibitor "LysRs-IN-1" (CAS No. 281676-77-5) is listed by commercial vendors but lacks publicly available scientific data regarding its mechanism of action and specific effects on Ap4A synthesis. Therefore, this guide focuses on the broader and well-documented consequences of LysRS inhibition, primarily through methodologies such as siRNA-mediated knockdown, to inform on the expected outcomes of pharmacological inhibition.

Introduction: The Non-Canonical Role of LysRS in Ap4A Synthesis

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed enzyme essential for protein synthesis, where it catalyzes the charging of tRNALys with lysine. Beyond this canonical function, LysRS plays a critical role in cellular signaling through the synthesis of the dinucleotide diadenosine tetraphosphate (Ap4A). This signaling molecule is involved in various cellular processes, including stress responses, gene regulation, and immune modulation.

Under basal conditions, LysRS is primarily located in the cytoplasm as part of the multi-tRNA synthetase complex (MSC).[1] However, upon specific cellular stimuli, such as immunological challenges, LysRS can be phosphorylated and released from the MSC.[2][3] This post-translational modification enhances its non-canonical function of synthesizing Ap4A, which then acts as a second messenger to regulate downstream cellular events.[2][3]

Inhibition of LysRS, therefore, presents a potential therapeutic strategy to modulate these signaling pathways. Understanding the impact of LysRS inhibition on Ap4A synthesis is crucial for the development of targeted therapies.

The LysRS-Ap4A Signaling Pathway

The synthesis of Ap4A by LysRS initiates a signaling cascade that primarily influences gene expression through the regulation of transcription factors. The key steps of this pathway are outlined below:

  • Activation and Translocation of LysRS: Upon cellular stimulation (e.g., by growth factors or pathogens), Mitogen-Activated Protein Kinase (MAPK) phosphorylates LysRS on a specific serine residue (Ser207 in humans). This phosphorylation event induces a conformational change in LysRS, leading to its dissociation from the MSC and translocation into the nucleus.

  • Ap4A Synthesis: In the nucleus, the phosphorylated LysRS catalyzes the synthesis of Ap4A from two molecules of ATP.

  • Regulation of Transcription Factors: Ap4A binds to the Histidine Triad Nucleotide-binding Protein 1 (HINT1). HINT1 normally acts as a repressor of transcription factors such as Microphthalmia-associated Transcription Factor (MITF) and Upstream Stimulatory Factor 2 (USF2) by forming an inhibitory complex with them.

  • Gene Transcription: The binding of Ap4A to HINT1 causes the dissociation of the inhibitory complex, liberating MITF or USF2. These transcription factors can then bind to the promoter regions of their target genes, initiating their transcription.

  • Signal Termination: The signal is terminated by Ap4A hydrolase, which translocates to the nucleus and degrades Ap4A, allowing HINT1 to re-associate with and inhibit the transcription factors.

Signaling Pathway Diagram

Caption: LysRS-Ap4A Signaling Pathway.

Quantitative Data: Effect of LysRS Inhibition on Ap4A Levels

The most direct way to study the effect of LysRS inhibition on Ap4A synthesis is through the specific knockdown of LysRS expression, for example, by using small interfering RNA (siRNA). Studies have demonstrated that reducing the cellular levels of LysRS leads to a corresponding decrease in the intracellular concentration of Ap4A.

Cell LineMethod of InhibitionTreatmentChange in Ap4A LevelsReference
HeLashRNA knockdown of LysRSUntreatedBaseline
R:D hybrid transfection (12h)Increased Ap4A
shRNA knockdown of LysRSR:D hybrid transfection (12h)No increase in Ap4A
RBLsiRNA knockdown of LysRSIgE-Ag activationNo accumulation of Ap4A

Note: R:D hybrid refers to RNA:DNA hybrids, a known stimulus for Ap4A production. IgE-Ag refers to Immunoglobulin E-Antigen complex, a stimulus in mast cells.

These data clearly indicate that LysRS is essential for the induced synthesis of Ap4A in response to cellular stimuli.

Experimental Protocols

Accurate quantification of Ap4A is critical for studying the effects of LysRS inhibition. Below are detailed methodologies for key experiments.

siRNA-mediated Knockdown of LysRS

This protocol describes the general steps for reducing LysRS expression in cultured cells.

  • Cell Culture: Plate cells (e.g., HeLa or RBL) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Reconstitute LysRS-targeting siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.

  • Transfection:

    • For each well, dilute 50-100 pmol of siRNA into 100 µL of serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 200 µL of siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency of LysRS by Western blotting or RT-qPCR.

  • Experimentation: Proceed with the experimental treatment (e.g., stimulation with an Ap4A synthesis inducer) and subsequent Ap4A measurement.

Quantification of Intracellular Ap4A by LC-MS/MS

This is a highly sensitive and specific method for Ap4A quantification.

  • Sample Collection and Extraction:

    • Wash cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase to achieve good retention and separation of Ap4A.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity. Monitor the transition of the parent ion of Ap4A to its characteristic product ions.

    • Quantification: Generate a standard curve using known concentrations of an Ap4A standard. The concentration of Ap4A in the samples is determined by comparing its peak area to the standard curve.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Studying LysRS Inhibition on Ap4A Synthesis start Start: Cultured Cells transfection Transfect with - Control siRNA - LysRS siRNA start->transfection incubation Incubate 24-48h transfection->incubation verify_kd Verify LysRS Knockdown (Western Blot / RT-qPCR) incubation->verify_kd parallel check stimulate Stimulate Cells (e.g., with R:D hybrids) incubation->stimulate harvest Harvest Cells and Extract Metabolites stimulate->harvest lcms Quantify Ap4A (LC-MS/MS) harvest->lcms analysis Data Analysis and Comparison lcms->analysis end End: Determine Effect of LysRS Inhibition analysis->end

Caption: Workflow for studying LysRS inhibition.

Conclusion

The inhibition of Lysyl-tRNA synthetase has a clear and direct impact on the synthesis of the signaling molecule Ap4A. By reducing the levels or activity of LysRS, the cellular capacity to produce Ap4A in response to stimuli is significantly diminished. This has profound implications for the downstream signaling pathways that regulate gene expression, particularly those controlled by the transcription factors MITF and USF2. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals aiming to explore the therapeutic potential of targeting the LysRS-Ap4A axis. Future work to identify and characterize specific small molecule inhibitors of LysRS, such as the potential of "this compound," will be crucial in translating this knowledge into clinical applications.

References

The Critical Role of LysRS Phosphorylation in Modulating its Function: Implications for Inhibitor Design and Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl-tRNA synthetase (LysRS), a ubiquitous and essential enzyme, plays a dual role in cellular processes. Canonically, it is responsible for the crucial first step of protein synthesis: the aminoacylation of its cognate tRNA with lysine. However, emerging evidence has illuminated a non-canonical, signaling function of LysRS that is intricately regulated by phosphorylation. This functional dichotomy is pivotal for drug development professionals, as the phosphorylation state of LysRS can significantly influence the efficacy and mechanism of action of targeted inhibitors. This technical guide provides a comprehensive overview of the signaling pathways governed by LysRS phosphorylation, details the structural and functional consequences, and outlines the experimental protocols necessary to investigate these processes. While specific data on the compound "LysRs-IN-1" is not available in the public scientific literature, this document will explore the broader implications of LysRS phosphorylation for the activity of known and potential inhibitors.

Introduction: The Two Faces of Lysyl-tRNA Synthetase

In higher eukaryotes, LysRS is typically found within a large, cytoplasmic multi-aminoacyl-tRNA synthetase complex (MSC).[1][2] Within this complex, its primary role is to catalyze the ATP-dependent ligation of lysine to tRNALys, a fundamental process for maintaining the fidelity of protein translation. However, various cellular stimuli can trigger the phosphorylation of LysRS, leading to its dissociation from the MSC and unlocking a range of non-canonical functions.[1][2] This phosphorylation-dependent switch transforms LysRS from a housekeeping enzyme into a key signaling molecule involved in immune responses, cancer metastasis, and viral replication.[3] Understanding this switch is paramount for the development of specific and effective LysRS inhibitors.

The LysRS Phosphorylation-Dependent Signaling Pathway

The most well-characterized phosphorylation event on human LysRS occurs at the Serine 207 (Ser207) residue. This event is a downstream consequence of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Upon cellular stimulation by various signals, such as growth factors (e.g., EGF) or immunological triggers (e.g., IgE), the MAPK pathway is activated, leading to the phosphorylation and activation of ERK. Activated ERK then directly phosphorylates LysRS at Ser207. This phosphorylation induces a significant conformational change in the LysRS dimer, causing it to adopt an "open" conformation. This structural alteration has two major consequences:

  • Release from the MSC: The open conformation disrupts the binding interface between LysRS and the scaffold protein AIMP2/p38, leading to the release of phosphorylated LysRS (pLysRS) from the complex.

  • Functional Switch: The canonical aminoacylation activity of LysRS is significantly reduced in the open conformation. Concurrently, its non-canonical function—the synthesis of the signaling molecule diadenosine tetraphosphate (Ap4A)—is enhanced.

The released pLysRS can then translocate to the nucleus, where it generates Ap4A. Ap4A subsequently binds to the histidine triad nucleotide-binding protein 1 (HINT1), causing it to dissociate from and thereby activate transcription factors such as Microphthalmia-associated transcription factor (MITF) or Upstream Transcription Factor 2 (USF2). This cascade ultimately leads to the transcription of target genes involved in processes like cell proliferation, migration, and immune responses.

LysRS_Phosphorylation_Pathway cluster_nucleus Nuclear Events Stimulus Cellular Stimulus (e.g., EGF, IgE) MAPK_Cascade MAPK Signaling Cascade (ERK) Stimulus->MAPK_Cascade LysRS_MSC LysRS (Closed) in MSC MAPK_Cascade->LysRS_MSC Phosphorylates Ser207 pLysRS pS207-LysRS (Open) (Released) LysRS_MSC->pLysRS Dissociation AIMP2 AIMP2/p38 pLysRS_Nuc pS207-LysRS pLysRS->pLysRS_Nuc Translocation Nucleus Nucleus Ap4A Ap4A Synthesis pLysRS_Nuc->Ap4A HINT1_MITF HINT1-MITF/USF2 Complex Ap4A->HINT1_MITF Binds HINT1 MITF_Active Active MITF/USF2 HINT1_MITF->MITF_Active Release Gene_Expression Target Gene Expression MITF_Active->Gene_Expression Transcription

LysRS Phosphorylation Signaling Pathway

Quantitative Data: Phosphorylation's Impact on LysRS Activity

The phosphorylation of Ser207 acts as a molecular switch, toggling LysRS between its translational and transcriptional functions. This switch is reflected in quantitative changes to its enzymatic activities.

ParameterLysRS (Wild-Type)pS207-LysRS (Phosphomimetic S207D Mutant)Fold ChangeReference
Ap4A Synthesis Activity Baseline~3-fold increase~3x ↑
ATP Hydrolysis Rate Baseline~3-fold increase~3x ↑
tRNALys Aminoacylation Activity Fully ActiveInactive / Markedly Reduced↓↓↓

Table 1: Effect of Ser207 Phosphorylation on LysRS Enzymatic Activities. Data is derived from studies using the phosphomimetic S207D mutant, which mimics the constitutively phosphorylated state.

Implications for Inhibitor Activity

The profound conformational and functional changes induced by LysRS phosphorylation have significant implications for the development and activity of inhibitors. Inhibitors can be broadly classified based on their binding site and the functional state of the enzyme they target.

  • ATP-Competitive Inhibitors: Many LysRS inhibitors, such as cladosporin, are ATP-mimetic and target the ATP binding pocket in the catalytic domain. The activity of these inhibitors might be phosphorylation-dependent. The "open" conformation of pLysRS, while reducing aminoacylation, enhances Ap4A synthesis, which also requires ATP. Therefore, ATP-competitive inhibitors could potentially inhibit both the canonical and non-canonical functions of LysRS. The relative potency against each function would depend on the precise conformational state of the ATP-binding pocket in the closed versus open state.

  • Inhibitors of the Non-Canonical Function: A novel strategy for drug development is to specifically target the non-canonical, pro-metastatic, or pro-inflammatory functions of LysRS without affecting its essential role in translation. Such inhibitors might be designed to:

    • Prevent the phosphorylation of Ser207 by targeting the LysRS-ERK interaction.

    • Stabilize the "closed," MSC-bound conformation of LysRS, preventing its release and nuclear translocation.

    • Specifically inhibit the Ap4A synthesis activity of the "open" pLysRS conformation.

The choice of screening strategy and the interpretation of inhibitor activity data must therefore consider the phosphorylation state of the target LysRS. An inhibitor that appears potent against recombinant, non-phosphorylated LysRS in an aminoacylation assay might be ineffective against the phosphorylated, signaling-active form present in a specific disease context.

Key Experimental Protocols

Investigating the role of LysRS phosphorylation and its impact on inhibitor activity requires a multi-faceted approach. Below are methodologies for key experiments.

In Vitro Kinase Assay for LysRS Phosphorylation

This assay determines if a kinase (e.g., active ERK2) can directly phosphorylate LysRS.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine purified recombinant LysRS (wild-type or mutant) with active ERK2 kinase in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Initiation: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated LysRS. A band corresponding to the molecular weight of LysRS indicates successful phosphorylation.

Kinase_Assay_Workflow Start Combine: - Purified LysRS - Active ERK2 Kinase - Kinase Buffer Add_ATP Add [γ-32P]ATP to initiate Start->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop Stop with SDS-PAGE Buffer Incubate->Stop Analyze SDS-PAGE & Autoradiography Stop->Analyze Result Visualize Phosphorylated LysRS Analyze->Result

In Vitro LysRS Phosphorylation Assay Workflow
Co-Immunoprecipitation (Co-IP) to Detect LysRS Release from MSC

This protocol is used to assess the dissociation of LysRS from the MSC scaffold protein AIMP2 following a cellular stimulus.

Methodology:

  • Cell Culture and Stimulation: Culture cells (e.g., HEK293T) and treat with a stimulus (e.g., EGF) for a specified time to induce LysRS phosphorylation. A control group should remain unstimulated.

  • Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against AIMP2 (or another MSC component) overnight at 4°C. Then, add Protein A/G agarose beads to pull down the antibody and its bound proteins.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both AIMP2 (to confirm successful IP) and LysRS. A weaker LysRS band in the stimulated sample compared to the control indicates dissociation from the AIMP2-containing complex.

Aminoacylation Assay

This assay measures the canonical function of LysRS.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES), ATP, KCl, DTT, purified recombinant LysRS (phosphorylated vs. non-phosphorylated), and [3H]-Lysine.

  • Initiation: Start the reaction by adding total yeast tRNA (which contains tRNALys).

  • Time Points: At various time points, take aliquots of the reaction and spot them onto filter paper discs.

  • Washing: Immediately quench the reaction by placing the discs in cold 10% trichloroacetic acid (TCA) to precipitate the tRNA. Wash the discs multiple times with TCA and then ethanol to remove unincorporated [3H]-Lysine.

  • Quantification: Dry the discs and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the aminoacylation activity of LysRS. To test an inhibitor, perform the assay with and without the compound to determine its effect on activity.

Conclusion

The phosphorylation of LysRS at Ser207 is a critical regulatory mechanism that switches its function from a component of the translation machinery to a nuclear signaling protein. This functional duality, driven by a distinct conformational change, has profound implications for the discovery and development of LysRS inhibitors. A comprehensive understanding of the LysRS phosphorylation state in a given pathological context is essential for designing effective therapeutic strategies. Future research should focus on developing inhibitors that can selectively target the disease-relevant, non-canonical functions of phosphorylated LysRS, thereby offering a more targeted therapeutic approach with potentially fewer side effects related to the inhibition of protein synthesis.

References

LysRs-IN-1: A Technical Guide to its Impact on the Multi-Synthetase Complex and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lysyl-tRNA Synthetase (LysRS), its role within the multi-synthetase complex (MSC), and the emerging therapeutic potential of its inhibitors. Particular focus is given to the inhibitor LysRs-IN-1, alongside a discussion of the broader implications of targeting LysRS for modulating cellular signaling pathways. This document details the intricate mechanisms governing the release of LysRS from the MSC, its non-canonical functions in gene regulation, and provides detailed protocols for the experimental investigation of these processes.

Introduction: The Multi-Synthetase Complex and the Pivotal Role of LysRS

The Multi-Synthetase Complex (MSC) is a sophisticated cellular machinery primarily known for its canonical function in protein synthesis. This high-molecular-weight complex is composed of nine different aminoacyl-tRNA synthetases (aaRSs) and three non-enzymatic scaffolding proteins: AIMP1, AIMP2, and AIMP3. These components work in concert to ensure the fidelity and efficiency of charging tRNAs with their cognate amino acids.

Lysyl-tRNA Synthetase (LysRS), a class II aminoacyl-tRNA synthetase, is a critical component of the MSC. Beyond its essential role in translation, LysRS has been identified as a moonlighting protein with significant non-canonical functions that are intricately linked to cellular signaling pathways. The release of LysRS from the MSC is a key regulatory step that unleashes these alternative functions, with profound implications for cellular processes ranging from immune responses to viral replication.

This compound: A Novel Inhibitor of Lysyl-tRNA Synthetase

This compound is a small molecule inhibitor of Lysyl-tRNA synthetase. While detailed mechanistic studies on this compound are not extensively available in the public domain, its chemical structure and basic properties have been identified.

Chemical Information for this compound:

PropertyValue
Molecular Formula C7H7N5O
Molecular Weight 209.16 g/mol
CAS Number 281676-77-5
SMILES O=C1C2=C(N(CC(O)=O)C=N2)NC(N)=N1

Data sourced from MedChemExpress.[1][2]

Due to the limited public data on the specific inhibitory effects of this compound, this guide will also refer to a related compound, LysRs-IN-2, for which quantitative data is available, to illustrate the potential impact of such inhibitors.

Quantitative Data: Inhibitory Activity of LysRS Inhibitors

The following table summarizes the available quantitative data for the LysRS inhibitor, LysRs-IN-2. This data provides a framework for understanding the potential potency and selectivity of compounds targeting LysRS.

CompoundTargetAssayIC50 / EC50Reference
LysRs-IN-2 Plasmodium falciparum LysRS (PfKRS)Enzymatic Assay0.015 µM[3][4]
Cryptosporidium parvum LysRS (CpKRS)Enzymatic Assay0.13 µM[3]
Human LysRS (HsKRS)Enzymatic Assay1.8 µM
P. falciparum 3D7 (whole-cell)Cell-based Assay0.27 µM
HepG2 cells (human)Cell-based Assay49 µM
C. parvum (whole-cell)Cell-based Assay2.5 µM

Impact on the Multi-Synthetase Complex: The Release of LysRS

The sequestration of LysRS within the MSC is crucial for its canonical function in translation. However, specific cellular stimuli can trigger the dissociation of LysRS from the complex, allowing it to perform its non-canonical roles.

The Role of Phosphorylation

A key mechanism governing the release of LysRS from the MSC is phosphorylation. Upon immunological challenge, LysRS is phosphorylated on Serine 207 in a MAPK-dependent manner. This post-translational modification induces a conformational change in LysRS, disrupting its interaction with the scaffolding protein AIMP2 and leading to its release from the MSC.

The LysRS-AIMP2 Interaction: A Target for Intervention

The interaction between LysRS and AIMP2 is a critical anchor point within the MSC. The N-terminal region of AIMP2 binds to a specific pocket on the LysRS dimer. Small molecules that interfere with this interaction could potentially mimic the effect of phosphorylation, leading to the release of LysRS from the MSC. While it is not yet confirmed, it is plausible that this compound could exert its effects not only by inhibiting the catalytic activity of LysRS but also by modulating its interaction with AIMP2.

Signaling Pathways Modulated by Released LysRS

Once released from the MSC, LysRS translocates to the nucleus and participates in key signaling pathways, most notably the activation of the Microphthalmia-associated Transcription Factor (MITF).

The LysRS-MITF Signaling Pathway

In the nucleus, phosphorylated LysRS synthesizes the signaling molecule diadenosine tetraphosphate (Ap4A). Ap4A then binds to Hint-1, a repressor of MITF, causing its dissociation from MITF. The liberated MITF is then free to transcribe its target genes, which are involved in various cellular processes, including immune responses.

LysRS_MITF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSC Multi-Synthetase Complex (MSC) LysRS_bound LysRS (Bound to MSC) LysRS_free p-LysRS (Ser207) (Released) LysRS_bound->LysRS_free release from MSC MAPK MAPK MAPK->LysRS_bound phosphorylates (Ser207) Stimulus Immunological Stimulus Stimulus->MAPK activates LysRS_nuclear p-LysRS LysRS_free->LysRS_nuclear translocation Ap4A Ap4A LysRS_nuclear->Ap4A synthesizes MITF_Hint1 MITF-Hint1 (Inactive Complex) MITF_active Active MITF MITF_Hint1->MITF_active releases Ap4A->MITF_Hint1 binds to Hint1, causes dissociation Target_Genes Target Gene Transcription MITF_active->Target_Genes activates

Figure 1: Signaling pathway of LysRS release from the MSC and activation of MITF.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction of this compound with LysRS and the MSC.

Co-Immunoprecipitation (Co-IP) to Assess LysRS-MSC Interaction

This protocol is designed to determine if this compound affects the association of LysRS with other components of the MSC.

Materials:

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Antibody against LysRS (for immunoprecipitation)

  • Antibodies against other MSC components (e.g., AIMP2, another aaRS) for western blotting

  • Protein A/G magnetic beads

  • This compound

  • DMSO (vehicle control)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations or with DMSO (vehicle control) for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-LysRS antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer and neutralize the eluate.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against LysRS and other MSC components.

CoIP_Workflow A 1. Cell Treatment (this compound or DMSO) B 2. Cell Lysis A->B C 3. Pre-clearing with Protein A/G Beads B->C D 4. Immunoprecipitation (Anti-LysRS Antibody) C->D E 5. Complex Capture (Protein A/G Beads) D->E F 6. Washing E->F G 7. Elution F->G H 8. Western Blot Analysis (Detect LysRS, AIMP2, etc.) G->H

Figure 2: Workflow for Co-Immunoprecipitation.

In Vitro LysRS Enzymatic Activity Assay

This assay measures the aminoacylation activity of LysRS and can be used to determine the IC50 of this compound.

Materials:

  • Recombinant human LysRS

  • tRNALys

  • L-lysine

  • ATP

  • [³H]-L-lysine (radiolabeled)

  • Reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT)

  • This compound

  • DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing reaction buffer, ATP, L-lysine, [³H]-L-lysine, and tRNALys.

  • Inhibitor Addition: Add varying concentrations of this compound or DMSO to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding recombinant LysRS.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Quenching: Stop the reaction by adding ice-cold TCA.

  • Precipitation and Filtration: Precipitate the tRNA on ice and collect it on glass fiber filters.

  • Washing: Wash the filters with cold TCA to remove unincorporated [³H]-L-lysine.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Enzyme_Assay_Workflow A 1. Prepare Reaction Mixture (Buffer, ATP, Lys, [3H]-Lys, tRNALys) B 2. Add Inhibitor (this compound or DMSO) A->B C 3. Initiate with Enzyme (Recombinant LysRS) B->C D 4. Incubate at 37°C C->D E 5. Quench with TCA D->E F 6. Precipitate and Filter E->F G 7. Scintillation Counting F->G H 8. Calculate IC50 G->H

Figure 3: Workflow for in vitro LysRS enzymatic activity assay.

Conclusion and Future Directions

This compound represents a valuable tool for dissecting the complex biology of the multi-synthetase complex and the non-canonical functions of LysRS. While further research is needed to fully elucidate its mechanism of action and its precise impact on the MSC, the available information, combined with the experimental approaches outlined in this guide, provides a solid foundation for future investigations. Understanding how small molecule inhibitors like this compound modulate the delicate balance between the canonical and non-canonical roles of LysRS will be crucial for the development of novel therapeutic strategies targeting a range of diseases, from infectious diseases to cancer and autoimmune disorders. Future studies should focus on determining the crystal structure of LysRS in complex with this compound to reveal the exact binding mode and to guide the design of next-generation inhibitors with improved potency and selectivity.

References

Investigating the Downstream Effects of LysRS Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific inhibitor designated "LysRs-IN-1" was identified in the available literature. This guide synthesizes the known downstream effects of Lysyl-tRNA synthetase (LysRS) inhibition through various methods, including the use of small molecule inhibitors and siRNA, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Lysyl-tRNA Synthetase (LysRS)

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed, essential enzyme with a dual functionality that extends beyond its canonical role in protein synthesis. In its primary function, LysRS catalyzes the charging of tRNALys with lysine, a critical step in the translation of the genetic code.[1] However, emerging evidence has illuminated non-canonical, or "moonlighting," functions of LysRS in various cellular signaling pathways. These non-translational roles are often dependent on post-translational modifications and subcellular localization of the enzyme.[2][3]

In higher eukaryotes, LysRS is a component of the multi-aminoacyl-tRNA synthetase complex (MSC).[2] Specific cellular stimuli can trigger the phosphorylation of LysRS, leading to its dissociation from the MSC and translocation to the nucleus.[4] In the nucleus, it can act as a signaling molecule, influencing gene transcription. Furthermore, secreted LysRS can act as a cytokine-like molecule, modulating immune responses. The diverse functions of LysRS have made it an attractive target for therapeutic intervention in various diseases, including infections, cancer, and immune disorders.

Downstream Effects of LysRS Inhibition

Inhibition of LysRS can impact a range of cellular processes due to its dual roles in translation and signaling. The primary downstream consequences of LysRS inhibition include disruption of protein synthesis, modulation of immune and inflammatory responses, and interference with cancer cell metastasis.

Impact on Protein Synthesis and Viral Replication

As a core component of the translational machinery, the inhibition of LysRS's catalytic activity directly impedes protein synthesis. This has significant implications for rapidly proliferating cells and for viruses that rely on the host's translational machinery for replication.

Human Immunodeficiency Virus Type 1 (HIV-1): LysRS is crucial for the replication of HIV-1. The virus selectively packages host tRNALys as a primer for reverse transcription. LysRS is also incorporated into the virion and is thought to facilitate the packaging of tRNALys. Inhibition of LysRS synthesis using siRNA has been shown to reduce the packaging of tRNALys into HIV-1 virions, decrease the annealing of tRNALys to the viral RNA, and ultimately reduce viral infectivity.

Modulation of Immune and Inflammatory Signaling

A key non-canonical function of LysRS is its role as a signaling molecule in the immune system. This function is often triggered by specific stimuli that lead to the phosphorylation of LysRS and its translocation to the nucleus.

MAPK-Dependent Signaling: In immunologically activated mast cells, LysRS is phosphorylated on Serine 207 in a MAPK-dependent manner. This phosphorylation event causes LysRS to be released from the MSC. The liberated LysRS then translocates to the nucleus, where it synthesizes diadenosine tetraphosphate (Ap4A). Ap4A, in turn, acts as a signaling molecule that leads to the activation of transcription factors such as Microphthalmia-associated transcription factor (MITF) and Upstream Stimulatory Factor 2 (USF2), which regulate the expression of genes involved in the immune response. Inhibition of this pathway would therefore be expected to suppress certain immune responses.

Effects on Cancer Cell Migration and Metastasis

LysRS has been implicated in the progression of cancer, particularly in metastasis. This is linked to its interaction with the 67-kDa laminin receptor (67LR), which is often overexpressed in various cancers and correlates with malignancy.

LysRS-67LR Interaction: Upon laminin signaling, LysRS relocates to the plasma membrane and interacts with 67LR, enhancing its stability. This interaction promotes cancer cell migration and invasion. Small molecule inhibitors, such as BC-K-YH16899, have been developed to specifically block the interaction between LysRS and 67LR. This inhibition has been shown to suppress cancer cell invasion and metastasis in mouse models without affecting the essential catalytic activity of LysRS.

Quantitative Data on the Effects of LysRS Inhibition

The following tables summarize quantitative data from studies investigating the effects of LysRS inhibition using various methods.

Table 1: Effect of LysRS Inhibition on HIV-1 Infectivity

Inhibition MethodTarget Cell LineParameter MeasuredResultReference
siRNA against LysRS293T cellsViral InfectivityReduced
siRNA against LysRS293T cellstRNALys packagingReduced

Table 2: Effect of a LysRS Inhibitor (BC-K-YH16899) on Cancer Cell Invasion

Cell LineInhibitor ConcentrationParameter MeasuredResultReference
H226 (Lung Carcinoma)50 µMIn vivo invasion (chick embryo)Suppressed
A549 (Lung Carcinoma)100 mg/kg (in vivo)Metastasis (mouse model)Suppressed

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the downstream effects of LysRS inhibition.

Cell Migration and Invasion Assays

These assays are crucial for evaluating the anti-metastatic potential of LysRS inhibitors.

  • Transwell Migration Assay:

    • Coat the top chamber of a Transwell insert with laminin (10 µg/ml).

    • Seed cancer cells (e.g., H226) in the top chamber in the presence of the LysRS inhibitor.

    • Allow cells to migrate towards a chemoattractant in the lower chamber for a defined period (e.g., 12 hours).

    • Quantify the number of migrated cells on the lower surface of the membrane.

  • Matrigel Invasion Assay:

    • Coat the upper chamber of a Transwell insert with Matrigel (1 mg/ml) to mimic the extracellular matrix.

    • Seed cancer cells in the upper chamber with the LysRS inhibitor.

    • Fill the lower chamber with a medium containing a chemoattractant like laminin (10 µg/ml).

    • Incubate for a period that allows for invasion (e.g., 24 hours).

    • Quantify the number of cells that have invaded through the Matrigel and migrated to the lower side of the membrane.

In Vivo Metastasis Model

Animal models are essential for confirming the anti-metastatic effects of LysRS inhibitors in a physiological context.

  • Inject cancer cells (e.g., A549-RFP) into a suitable mouse model (e.g., BALB/c nude mice).

  • Administer the LysRS inhibitor (e.g., YH16899 at 100 mg/kg) or a vehicle control orally on a regular schedule.

  • Monitor tumor growth and metastasis over time using methods like in vivo imaging of fluorescently labeled cancer cells.

  • At the end of the study, perform histological analysis of various organs to quantify metastatic lesions.

siRNA-Mediated Knockdown of LysRS

This technique is used to study the effects of reduced LysRS expression.

  • Design and synthesize short interfering RNAs (siRNAs) targeting the mRNA of human LysRS.

  • Transfect the siRNAs into the desired cell line (e.g., 293T cells) using a suitable transfection reagent.

  • Culture the cells for a period (e.g., 48 hours) to allow for the knockdown of LysRS expression.

  • Confirm the reduction in LysRS protein levels by Western blotting.

  • Proceed with downstream functional assays, such as viral infectivity or cell signaling studies.

Visualizing Downstream Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by LysRS.

LysRS_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Immunological Stimulus Immunological Stimulus MAPK MAPK Immunological Stimulus->MAPK activates LysRS_MSC LysRS (in MSC) MAPK->LysRS_MSC phosphorylates (Ser207) pLysRS p-LysRS LysRS_MSC->pLysRS releases Ap4A Ap4A pLysRS->Ap4A synthesizes MITF_USF2 MITF/USF2 Ap4A->MITF_USF2 activates Gene_Expression Immune Response Gene Expression MITF_USF2->Gene_Expression promotes

Caption: LysRS-mediated immune signaling pathway.

LysRS_Metastasis_Workflow Laminin_Signal Laminin Signal LysRS_Cytosol Cytosolic LysRS Laminin_Signal->LysRS_Cytosol triggers translocation LysRS_Membrane Membrane-associated LysRS LysRS_Cytosol->LysRS_Membrane 67LR 67LR LysRS_Membrane->67LR interacts with & stabilizes Cell_Migration_Invasion Cell Migration & Invasion 67LR->Cell_Migration_Invasion promotes Metastasis Metastasis Cell_Migration_Invasion->Metastasis LysRS_Inhibitor LysRS Inhibitor (e.g., BC-K-YH16899) LysRS_Inhibitor->LysRS_Membrane blocks interaction with 67LR

Caption: Role of LysRS in cancer metastasis.

Conclusion

The inhibition of LysRS presents a promising therapeutic strategy for a variety of diseases. By targeting either its canonical role in protein synthesis or its non-canonical signaling functions, it is possible to achieve specific therapeutic outcomes. For instance, inhibiting the catalytic activity of LysRS can be effective against pathogens like HIV-1, while targeting specific protein-protein interactions, such as that between LysRS and 67LR, offers a more nuanced approach to cancer therapy with potentially fewer side effects. The continued exploration of the diverse roles of LysRS and the development of specific inhibitors will undoubtedly open new avenues for drug discovery and development.

References

Probing the Intricacies of Lysyl-tRNA Synthetase Biology with Chemical Tools: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-tRNA synthetase (LysRS) is a crucial enzyme in all domains of life, primarily responsible for the faithful attachment of lysine to its cognate tRNA, a fundamental step in protein synthesis. Beyond this canonical function, LysRS has been implicated in a variety of non-canonical roles, including transcriptional regulation, cell signaling, and viral replication.[1][2] The multifaceted nature of LysRS makes it a compelling target for both basic research and therapeutic development. Chemical probes, potent and selective small molecule modulators of protein function, are invaluable tools for dissecting the complex biology of enzymes like LysRS. This technical guide provides an in-depth overview of the principles and methodologies for utilizing chemical probes to investigate LysRS biology, with a focus on inhibitor development and application. While a specific probe named "LysRs-IN-1" is not documented in the public domain, this guide will leverage existing knowledge of well-characterized LysRS inhibitors to illustrate the core concepts and experimental workflows.

Lysyl-tRNA Synthetase: A Tale of Two Classes and Diverse Functions

LysRS is unique among aminoacyl-tRNA synthetases as it exists in two distinct, evolutionarily unrelated classes: Class I and Class II.[3] Most bacteria and all eukaryotes possess a Class II LysRS, while most archaea and some bacteria have a Class I enzyme.[3] These two classes of LysRS are structurally different but functionally convergent, recognizing the same amino acid and tRNA substrates.[3] This distinction presents an opportunity for the development of selective inhibitors targeting pathogenic bacteria or archaea without affecting the host's eukaryotic LysRS.

Beyond its essential role in translation, eukaryotic LysRS participates in a multi-synthetase complex (MSC) and can be released to perform non-canonical functions. For instance, phosphorylation of human LysRS at Ser207 triggers its release from the MSC and translocation to the nucleus, where it can influence gene expression. LysRS has also been shown to be involved in the replication of HIV-1 by facilitating the incorporation of tRNALys3 into the viral particle. Chemical probes are instrumental in elucidating the molecular mechanisms underpinning these diverse functions.

Principles of Chemical Probe Development for LysRS

A high-quality chemical probe for LysRS should possess several key attributes:

  • Potency: The probe should modulate LysRS activity at low concentrations (typically nanomolar to low micromolar range) to minimize off-target effects.

  • Selectivity: The probe should exhibit high selectivity for LysRS over other aminoacyl-tRNA synthetases and other cellular proteins. For antimicrobial applications, selectivity for the pathogen's LysRS over the human ortholog is critical.

  • Mechanism of Action: The probe's mode of inhibition (e.g., competitive, non-competitive, uncompetitive) should be well-characterized.

  • Cellular Activity: The probe should be cell-permeable and demonstrate activity in cellular assays, allowing for the study of LysRS in its native environment.

  • Defined Negative Control: An ideal chemical probe set includes a structurally similar but inactive analog to help distinguish on-target from off-target effects.

Case Study: Targeting Mycobacterium tuberculosis LysRS

The development of inhibitors for Mycobacterium tuberculosis (Mtb) LysRS serves as an excellent case study for the principles of chemical probe design and application. Mtb LysRS is essential for the bacterium's survival, making it an attractive target for novel anti-tuberculosis drugs.

Quantitative Data on Mtb LysRS Inhibitors

The following table summarizes key quantitative data for a series of optimized benzofuran-based inhibitors of Mtb LysRS.

CompoundMtb LysRS IC50 (μM)M. tuberculosis H37Rv MIC (μM)Human KARS1 IC50 (μM)Selectivity (KARS1/Mtb LysRS)
1 4250>100>2.4
8 0.120.515125
11 0.030.1253.5117
25 0.0150.061.8120
32 0.0080.030.9113
49 0.0040.0150.5125

Data extracted from published literature. MIC = Minimum Inhibitory Concentration; KARS1 = Human cytoplasmic LysRS.

This data demonstrates a clear structure-activity relationship, with medicinal chemistry efforts leading to compounds with potent enzymatic and whole-cell activity, as well as significant selectivity over the human ortholog.

Experimental Protocols

Detailed methodologies are crucial for the successful application of chemical probes. Below are representative protocols for key experiments in the study of LysRS.

LysRS Enzymatic Assay (32P-Pyrophosphate Exchange Assay)

This assay measures the amino acid-dependent formation of ATP from pyrophosphate (PPi), the first step of the aminoacylation reaction.

Materials:

  • Purified LysRS enzyme

  • L-lysine

  • ATP

  • [32P]PPi

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, L-lysine, and [32P]PPi.

  • Add the chemical probe (inhibitor) at various concentrations.

  • Initiate the reaction by adding the purified LysRS enzyme.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes at 37°C).

  • Quench the reaction by adding a solution of activated charcoal, which binds the [32P]ATP product.

  • Pellet the charcoal by centrifugation and wash to remove unincorporated [32P]PPi.

  • Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a chemical probe that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., M. tuberculosis H37Rv)

  • Appropriate growth medium (e.g., Middlebrook 7H9 broth)

  • Chemical probe

  • 96-well microplates

  • Resazurin (or other viability indicator)

Procedure:

  • Prepare a serial dilution of the chemical probe in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacteria.

  • Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 7 days for M. tuberculosis).

  • After incubation, add a viability indicator like resazurin and incubate further until a color change is observed in the positive control wells.

  • The MIC is the lowest concentration of the probe that prevents a color change (i.e., inhibits growth).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a chemical probe in living cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells

  • Chemical probe

  • Lysis buffer

  • Equipment for heating samples precisely

  • SDS-PAGE and Western blotting reagents

  • Antibody against LysRS

Procedure:

  • Treat cultured cells with the chemical probe or a vehicle control.

  • Harvest the cells and resuspend them in a buffer.

  • Heat aliquots of the cell suspension to a range of temperatures.

  • Lyse the cells to separate the soluble and aggregated protein fractions.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for LysRS.

  • A shift in the melting curve of LysRS to a higher temperature in the presence of the probe indicates target engagement.

Visualizing LysRS Biology and Experimental Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

LysRS_Canonical_Function Lys L-Lysine LysRS LysRS Lys->LysRS ATP ATP ATP->LysRS Lys_tRNA_Lys Lysyl-tRNA(Lys) LysRS->Lys_tRNA_Lys AMP + PPi tRNA_Lys tRNA(Lys) tRNA_Lys->LysRS Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Canonical function of LysRS in protein synthesis.

LysRS_NonCanonical_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSC Multi-synthetase Complex (MSC) LysRS_MSC LysRS pLysRS_cyto p-LysRS LysRS_MSC->pLysRS_cyto Release from MSC pLysRS_nuc p-LysRS TF Transcription Factors (e.g., MITF, USF2) pLysRS_nuc->TF Activates Gene Target Genes TF->Gene Transcription Stimulus External Stimulus (e.g., immunological challenge) MAPK MAPK Pathway Stimulus->MAPK MAPK->LysRS_MSC  Phosphorylation (Ser207) pLysRS_cyto->pLysRS_nuc Nuclear Translocation CETSA_Workflow Cells 1. Treat cells with probe or vehicle Heat 2. Heat aliquots to various temperatures Cells->Heat Lysis 3. Cell Lysis Heat->Lysis Centrifugation 4. Separate soluble and aggregated proteins Lysis->Centrifugation Analysis 5. Analyze soluble fraction by Western Blot Centrifugation->Analysis Result 6. Compare melting curves Analysis->Result

References

Targeting Lysyl-tRNA Synthetase (LysRS) in Oncology: A Technical Guide for Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a specific molecule designated "LysRs-IN-1". This guide provides a comprehensive overview of the early-stage research principles for developing a LysRS inhibitor for cancer therapy, drawing upon existing knowledge of LysRS function and its known inhibitors in various disease contexts. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this therapeutic strategy.

Introduction: LysRS as a Novel Anticancer Target

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed enzyme essential for protein synthesis, catalyzing the ligation of lysine to its cognate tRNA. Beyond this canonical function, emerging evidence highlights non-canonical roles of LysRS in various cellular processes, including signal transduction and gene regulation, which are often implicated in tumorigenesis and metastasis.[1][2] In cancer, LysRS has been shown to be overexpressed in certain malignancies and to participate in pathways that promote cell migration and invasion.[3] For instance, LysRS can relocate to the plasma membrane upon laminin signaling, where it interacts with and stabilizes the 67-kDa laminin receptor (67LR), a key player in cancer metastasis.[3] These non-canonical functions present a compelling rationale for the development of LysRS inhibitors as a novel class of anticancer agents.

Mechanism of Action and Therapeutic Rationale

The primary therapeutic hypothesis for a LysRS inhibitor in cancer therapy revolves around the disruption of its non-canonical, pro-metastatic functions. While inhibiting the canonical tRNA charging function could also contribute to cytotoxicity, a more nuanced approach targeting the specific protein-protein interactions involved in metastasis may offer a wider therapeutic window.

A key signaling pathway involves the phosphorylation of LysRS, leading to its release from the multi-tRNA synthetase complex (MSC).[1] Once released, LysRS can translocate to different cellular compartments, including the nucleus and the cell membrane, to exert its non-canonical functions. In the context of cancer metastasis, the interaction between LysRS and 67LR is a critical node. Therefore, a small molecule inhibitor like a hypothetical "this compound" would be designed to block this interaction, thereby preventing the stabilization of 67LR and suppressing cancer cell migration.

LysRS_Metastasis_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Laminin Laminin 67LR 67-kDa Laminin Receptor (67LR) Laminin->67LR Binds pLysRS Phosphorylated LysRS 67LR->pLysRS Signal leading to LysRS phosphorylation Metastasis Metastasis 67LR->Metastasis Promotes MSC Multi-tRNA Synthetase Complex (MSC) MSC->pLysRS Release LysRS_MSC LysRS pLysRS->67LR Binds and Stabilizes Inhibitor LysRS Inhibitor (e.g., this compound) Inhibitor->pLysRS Blocks Interaction with 67LR

Figure 1: Proposed mechanism of action for a LysRS inhibitor in blocking cancer metastasis.

Preclinical Data for LysRS Inhibitors

While data for "this compound" is unavailable, we can look at a known LysRS inhibitor, BC-K-YH16899 (referred to as YH16899), which has been studied for its anti-metastatic properties. The following table summarizes the type of quantitative data that would be crucial for the preclinical assessment of a novel LysRS inhibitor.

Compound Assay Type Cell Line Metric Value Reference
YH16899LysRS-67LR InteractionIn vitroInhibitionSuppressed interaction
YH16899Cell MigrationColon cancerInhibitionSuppressed metastasis
YH16899In vivo metastasisMouse modelsEfficacySuppressed metastasis

Experimental Protocols

Detailed methodologies are critical for the validation and advancement of a new therapeutic agent. Below are outlines of key experimental protocols relevant to the early-stage research of a LysRS inhibitor.

Cell-Free LysRS-67LR Interaction Assay

Objective: To quantify the inhibitory effect of a compound on the binding of LysRS to the 67-kDa laminin receptor.

Methodology:

  • Protein Purification: Recombinant human LysRS and the extracellular domain of 67LR are expressed and purified.

  • Assay Format: A co-immunoprecipitation (Co-IP) or a surface plasmon resonance (SPR) assay can be employed.

  • Co-IP Protocol:

    • Incubate purified LysRS and 67LR in the presence of varying concentrations of the test compound.

    • Add an antibody specific to LysRS to pull down the complex.

    • Use protein A/G beads to capture the antibody-protein complex.

    • Elute the bound proteins and analyze by Western blot using an antibody against 67LR.

  • Data Analysis: Quantify the amount of co-precipitated 67LR at each compound concentration to determine the IC50.

CoIP_Workflow Start Start Incubate Incubate Purified LysRS, 67LR, and Test Compound Start->Incubate Add_Ab Add Anti-LysRS Antibody Incubate->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Wash Wash to Remove Unbound Proteins Add_Beads->Wash Elute Elute Bound Proteins Wash->Elute WB Western Blot for 67LR Elute->WB Analyze Quantify and Determine IC50 WB->Analyze End End Analyze->End

Figure 2: Workflow for a co-immunoprecipitation assay to test LysRS-67LR interaction inhibitors.
Cell Migration (Wound Healing) Assay

Objective: To assess the effect of a LysRS inhibitor on the migratory capacity of cancer cells.

Methodology:

  • Cell Culture: Grow a confluent monolayer of cancer cells (e.g., colon cancer cell line) in a multi-well plate.

  • Create Wound: Use a sterile pipette tip to create a uniform scratch ("wound") in the monolayer.

  • Treatment: Treat the cells with varying concentrations of the LysRS inhibitor. A vehicle control should be included.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.

In Vivo Metastasis Model

Objective: To evaluate the efficacy of a LysRS inhibitor in preventing tumor metastasis in a living organism.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID).

  • Tumor Cell Implantation: Inject cancer cells (e.g., luciferase-tagged for in vivo imaging) into the tail vein or orthotopically, depending on the cancer type.

  • Treatment Regimen: Administer the LysRS inhibitor to the treatment group of mice according to a predetermined schedule and dosage. The control group receives a vehicle.

  • Monitoring: Monitor tumor growth and metastasis formation using bioluminescence imaging or by sacrificing cohorts of animals at different time points to examine organs for metastatic nodules.

  • Data Analysis: Compare the number and size of metastatic lesions between the treated and control groups.

Conclusion and Future Directions

Targeting the non-canonical functions of LysRS represents a promising and novel strategy for the development of anticancer therapeutics, particularly for inhibiting metastasis. The successful development of a clinical candidate, such as a hypothetical "this compound," will depend on a rigorous preclinical evaluation encompassing target engagement, cellular activity, and in vivo efficacy. Future research should focus on elucidating the full spectrum of LysRS's non-canonical roles in different cancer contexts and on developing potent and selective inhibitors that can effectively disrupt these pro-tumorigenic activities. The experimental frameworks outlined in this guide provide a solid foundation for the systematic evaluation of such novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Lysyl-tRNA Synthetase (LysRS) as a Target for Immunomodulation: The Potential of LysRs-IN-1

This technical guide explores the emerging role of Lysyl-tRNA synthetase (LysRS) as a promising target for immunomodulatory agents. While the canonical function of LysRS is essential for protein synthesis, its non-canonical activities in the immune system present a novel avenue for therapeutic intervention. This document will delve into the mechanisms of LysRS-mediated immunomodulation, the potential of inhibitory compounds, exemplified by the hypothetical agent this compound, and the experimental methodologies to evaluate such agents.

Introduction to Lysyl-tRNA Synthetase (LysRS)

Lysyl-tRNA synthetase is a crucial enzyme responsible for attaching lysine to its cognate tRNA, a fundamental step in protein translation.[1] Beyond this primary role, LysRS possesses non-canonical functions that are pivotal in modulating immune responses.[1][2] These functions are often triggered by specific cellular signals, leading to the release of LysRS from the multi-aminoacyl-tRNA synthetase complex (MSC) to participate in various signaling pathways.[3]

The Immunomodulatory Functions of LysRS

LysRS exerts its influence on the immune system through several distinct mechanisms:

  • Cytokine-like Activity: Secreted LysRS can act as a cytokine, influencing the migration and activation of immune cells such as macrophages and peripheral blood mononuclear cells, leading to the production of pro-inflammatory cytokines like TNF-α.[2]

  • Production of Diadenosine Tetraphosphate (Ap4A): Upon immunological stimulation in mast cells, LysRS is phosphorylated and translocates to the nucleus, where it synthesizes the signaling molecule diadenosine tetraphosphate (Ap4A).

  • Transcriptional Regulation: Ap4A produced by LysRS can modulate the activity of transcription factors. For instance, it can lead to the activation of microphthalmia-associated transcription factor (MITF) and upstream transcription factor 2 (USF2), thereby regulating the expression of their target genes.

These non-canonical functions highlight LysRS as a key signaling molecule in the immune response, making it an attractive target for therapeutic modulation.

This compound: A Potential Immunomodulatory Agent

For the purpose of this guide, we will refer to a hypothetical LysRS inhibitor as This compound . This agent is conceptualized to selectively target and inhibit the non-canonical, immunomodulatory functions of LysRS, or both its canonical and non-canonical activities, leading to a modulation of the immune response. The development of specific LysRS inhibitors has been a focus of research, particularly in the context of antimicrobial and antiparasitic agents. Repurposing or designing such inhibitors for immunomodulation in autoimmune diseases or cancer is a promising strategy.

Quantitative Data on LysRS Inhibition and Function

The following tables summarize key quantitative data related to LysRS function and inhibition from various studies. This data provides a framework for evaluating the potential efficacy of a compound like this compound.

Table 1: Examples of LysRS Inhibitors and their Potency

CompoundTarget Organism/Cell LineIC50 / KdReference
Cladosporin Plasmodium falciparum LysRS (PfKRS1)IC50 = 66 nM
ASP3026 Plasmodium falciparum LysRS (PfLysRS)IC50 in nM range (over 380-fold more effective than on human LysRS)
DDD02049209 Mycobacterium tuberculosis LysRSEfficacious in mouse models
YH16899 Human Breast Cancer CellsInhibits non-translational function (cell migration)

Table 2: Effects of LysRS Silencing on Immune Cell Function

Experimental ConditionCell TypeMeasured ParameterObserved EffectReference
LysRS siRNA transfection RBL mast cellsAp4A productionReduced
LysRS siRNA transfection RBL mast cellsMITF inducible gene expressionLowered
LysRS siRNA transfection 293T cells (HIV-1 model)HIV-1 replicationSeverely reduced
LysRS siRNA transfection 293T cells (HIV-1 model)HIV-1 proviral DNA transcriptionReduced

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential LysRS-targeting immunomodulatory agents.

5.1. Protocol for siRNA-mediated Silencing of LysRS

This protocol is based on methodologies described for studying LysRS function in mast cells and other cell lines.

  • Cell Culture: Culture Rat Basophilic Leukemia (RBL) mast cells or other target cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • siRNA Transfection:

    • Design and synthesize short interfering RNAs (siRNAs) targeting the mRNA of LysRS. A non-targeting siRNA should be used as a control.

    • On the day of transfection, seed the cells to be 50-60% confluent.

    • Prepare the transfection mix by diluting the siRNA and a suitable transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's instructions.

    • Incubate the mixture to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh, complete growth medium.

  • Verification of Knockdown:

    • Harvest cells 24-48 hours post-transfection.

    • Perform Western blotting using an anti-LysRS antibody to confirm the reduction in LysRS protein levels. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Functional Assays:

    • Proceed with functional assays, such as measuring Ap4A levels by HPLC, quantifying cytokine production by ELISA, or analyzing gene expression by RT-qPCR.

5.2. Protocol for In Vitro LysRS Inhibition Assay

This protocol is adapted from high-throughput screening methods for identifying LysRS inhibitors.

  • Reagents and Materials:

    • Recombinant human LysRS protein.

    • Substrates: L-lysine, ATP, and tRNALys.

    • A detection system to measure the product of the aminoacylation reaction (e.g., a fluorescent-based pyrophosphate detection kit).

    • Test compound (e.g., this compound) at various concentrations.

  • Assay Procedure:

    • Prepare a reaction buffer containing all components except ATP.

    • Add the test compound at desired concentrations to the wells of a microplate.

    • Add the recombinant LysRS enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding.

Caption: LysRS signaling pathway upon immunological stimulation.

Experimental_Workflow_LysRS_Inhibitor cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation cluster_invivo In Vivo Evaluation a Recombinant LysRS Expression b Biochemical Assay (Aminoacylation) a->b c Determine IC50 of this compound b->c d Treat Cells with This compound e Measure Ap4A Levels (e.g., by HPLC) d->e f Analyze Gene Expression (RT-qPCR) d->f g Assess Cytokine Production (ELISA) d->g h Administer this compound to Animal Model i Evaluate Immunomodulatory Effects (e.g., disease score) h->i j Pharmacokinetic/ Pharmacodynamic Analysis h->j

Caption: Workflow for evaluating a LysRS inhibitor.

Conclusion

Lysyl-tRNA synthetase is emerging as a multifaceted protein with significant immunomodulatory roles that extend beyond its canonical function in protein synthesis. The ability of LysRS to act as a signaling molecule presents a compelling rationale for the development of targeted inhibitors. A compound such as the hypothetical this compound, by modulating the non-canonical activities of LysRS, could offer a novel therapeutic approach for a range of immune-related disorders. The experimental frameworks provided in this guide offer a roadmap for the preclinical evaluation of such promising new agents. Further research into the specific roles of LysRS in different immune cell types and disease contexts will be crucial for realizing the full therapeutic potential of targeting this fascinating enzyme.

References

Preliminary Studies of Lysyl-tRNA Synthetase Inhibitors in Parasitic Infections: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on lysyl-tRNA synthetase (LysRS) inhibitors, with a focus on their potential as therapeutic agents against parasitic infections. While specific data for a compound designated "LysRs-IN-1" is not extensively available in the public domain, this paper synthesizes the existing research on other potent LysRS inhibitors, offering a comprehensive look at their mechanism of action, preclinical efficacy, and the experimental approaches used to evaluate them. The information presented herein serves as a foundational resource for researchers engaged in the discovery and development of novel anti-parasitic drugs targeting protein synthesis.

Core Concept: Targeting Protein Synthesis via LysRS Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein translation.[1] The specific inhibition of a pathogen's aaRSs presents a promising avenue for the development of new anti-parasitic drugs.[1][2] Lysyl-tRNA synthetase (LysRS), in particular, has emerged as a key drug target in various parasitic organisms, including Plasmodium falciparum (the causative agent of malaria), Cryptosporidium parvum (a major cause of diarrheal disease), Loa loa, and Schistosoma mansoni.[2][3]

In many parasites, the LysRS enzyme possesses structural differences from its human counterpart, allowing for the development of selective inhibitors. These inhibitors typically bind to the active site of the parasitic LysRS, preventing the ligation of lysine to its tRNA and thereby halting protein synthesis, which ultimately leads to parasite death.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of various LysRS inhibitors against different parasites. This data provides a comparative view of the potency and selectivity of these compounds.

Table 1: In Vitro Efficacy of LysRS Inhibitors

CompoundTarget OrganismTarget EnzymeIC50 (µM)Cell-based EC50 (µM)Human LysRS IC50 (µM)Selectivity Index (Human/Parasite)
CladosporinP. falciparumPfKRS<0.1 (nM)<0.1 (nM)3.3>33,000
LysRs-IN-2P. falciparumPfKRS0.0150.271.8120
LysRs-IN-2C. parvumCpKRS0.132.51.813.8
ASP3026P. falciparumPfKRSnanomolar range5.61>250>380
Compound 5P. falciparumPfKRS----
Compound 5C. parvumCpKRS----

Table 2: In Vivo Efficacy of LysRS Inhibitors

CompoundAnimal ModelParasiteDosing RegimenEfficacy
Compound 5SCID mouseP. falciparum1.5 mg/kg, oral, once daily for 4 daysED90 (90% reduction in parasitemia)
Compound 5NOD SCID gamma mouseC. parvum20 mg/kg, oral, once daily for 7 days96% reduction in parasite shedding
Compound 5INF-γ-knockout mouseC. parvum20 mg/kg, oral, once daily for 7 days10,000-fold reduction in parasite levels
LysRs-IN-2SCID mouseP. falciparum1.5 mg/kg, oral, once daily for 4 days90% reduction in parasitemia
LysRs-IN-2NOD SCID gamma mouseC. parvum20 mg/kg, oral, once daily for 7 daysReduced parasite shedding below detection

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the study of LysRS inhibitors.

Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LysRS.

  • Objective: To determine the IC50 value of an inhibitor against the target enzyme.

  • Materials: Purified recombinant parasitic and human LysRS, L-lysine, ATP, tRNALys, radiolabeled L-lysine (e.g., [3H]L-lysine), inhibitor compound, reaction buffer, and a scintillation counter.

  • Method:

    • Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled L-lysine.

    • Add varying concentrations of the inhibitor compound to the reaction mixture.

    • Initiate the reaction by adding the purified LysRS enzyme and tRNALys.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction and precipitate the tRNA.

    • Wash the precipitate to remove unincorporated radiolabeled L-lysine.

    • Measure the radioactivity of the precipitate using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

In Vitro Anti-parasitic Assay

This assay assesses the efficacy of a compound against the whole parasite in a cell-based culture system.

  • Objective: To determine the EC50 value of an inhibitor against the parasite.

  • Materials: Parasite culture (e.g., P. falciparum infected red blood cells or C. parvum infected intestinal epithelial cells), culture medium, inhibitor compound, and a method for quantifying parasite growth (e.g., SYBR Green for malaria, luciferase reporter for Cryptosporidium).

  • Method:

    • Plate the host cells and infect with the parasite.

    • Add serial dilutions of the inhibitor compound to the culture.

    • Incubate the culture for a specified period (e.g., 72 hours).

    • Quantify parasite growth in each well.

    • Calculate the percentage of growth inhibition at each inhibitor concentration and determine the EC50 value.

In Vivo Efficacy Studies in Mouse Models

These studies evaluate the therapeutic effect of an inhibitor in a living organism.

  • Objective: To assess the in vivo efficacy of an inhibitor in reducing parasite burden.

  • Materials: Immunocompromised mice (e.g., SCID, NOD SCID gamma), parasite for infection, inhibitor compound formulated for oral administration, and methods for quantifying parasite load (e.g., blood smears for malaria, fecal oocyst counting for Cryptosporidium).

  • Method:

    • Infect the mice with the parasite.

    • Once the infection is established, administer the inhibitor compound orally at a specific dose and frequency.

    • Monitor the parasite burden in the treated group and a vehicle-treated control group over the course of the treatment.

    • At the end of the study, compare the parasite load between the treated and control groups to determine the efficacy of the compound.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Signaling_Pathway cluster_parasite Parasite Cytoplasm LysRS Parasitic LysRS Lys_tRNA Lysyl-tRNA(Lys) LysRS->Lys_tRNA Aminoacylation Lys L-Lysine Lys->LysRS ATP ATP ATP->LysRS tRNA tRNA(Lys) tRNA->LysRS Ribosome Ribosome Lys_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor This compound Inhibitor->LysRS Inhibition

Caption: Mechanism of Action of LysRS Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Enzyme Inhibition Assay (IC50 Determination) D Selectivity Assessment A->D B Parasite Cell-based Assay (EC50 Determination) B->D C Human Cell Cytotoxicity Assay C->D E Pharmacokinetic (PK) Studies D->E Lead Compound Selection F Mouse Model of Infection E->F G Efficacy Evaluation F->G

Caption: Drug Discovery Workflow for LysRS Inhibitors.

References

Methodological & Application

Application Notes and Protocols for LysRs-IN-1: A Potent Inhibitor of Lysyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysyl-tRNA synthetase (LysRs) is a crucial enzyme in protein synthesis, responsible for the specific attachment of lysine to its cognate tRNA (tRNALys). This two-step aminoacylation reaction ensures the fidelity of the genetic code during translation.[1][2] LysRs exists in two structurally unrelated but functionally convergent classes: the dimeric class II enzymes found in most bacteria and all eukaryotes, and the monomeric class I enzymes present in most archaea and some bacteria.[1][3][4] Beyond its canonical role in translation, LysRs is also implicated in various non-translational functions, including cell signaling and the regulation of gene expression, making it an attractive target for the development of novel therapeutics. LysRs-IN-1 is a potent and specific inhibitor of LysRs, and this document provides a detailed protocol for its characterization using an in vitro enzyme inhibition assay.

Signaling Pathway

The canonical function of Lysyl-tRNA synthetase is the catalysis of the aminoacylation of tRNALys. This process is fundamental to protein synthesis.

LysRs_Signaling_Pathway Lys L-Lysine Lys_AMP Lysyl-AMP Intermediate Lys->Lys_AMP Step 1: Activation ATP ATP ATP->Lys_AMP LysRs LysRs (Enzyme) PPi PPi Lys_AMP->PPi Lys_tRNA_Lys Lys-tRNA_Lys Lys_AMP->Lys_tRNA_Lys Step 2: tRNA Charging tRNA_Lys tRNA_Lys tRNA_Lys->Lys_tRNA_Lys AMP AMP Lys_tRNA_Lys->AMP Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis LysRs_IN_1 This compound (Inhibitor) LysRs_IN_1->LysRs Inhibition experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis arrow arrow prep_inhibitor Prepare serial dilutions of this compound in DMSO add_inhibitor Add this compound dilutions or DMSO (control) to wells prep_inhibitor->add_inhibitor prep_reagents Prepare reaction mix: Assay buffer, L-Lysine, and LysRs enzyme add_reagents Add reaction mix to wells prep_reagents->add_reagents add_inhibitor->add_reagents pre_incubate Pre-incubate at room temperature for 15 minutes add_reagents->pre_incubate start_reaction Initiate reaction by adding ATP pre_incubate->start_reaction incubate Incubate at 37°C for 30 minutes start_reaction->incubate stop_reaction Stop reaction by adding Malachite Green reagent incubate->stop_reaction color_development Incubate for 20 minutes for color development stop_reaction->color_development read_absorbance Measure absorbance at 630 nm color_development->read_absorbance analyze_data Calculate % inhibition and determine IC50 value read_absorbance->analyze_data

References

Measuring the Potency of LysRs-IN-1: A Cell-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-tRNA synthetase (LysRs) is a crucial enzyme responsible for charging tRNA molecules with the amino acid lysine, a fundamental step in protein synthesis.[1] Beyond this canonical function, LysRs has emerged as a key player in various cellular signaling pathways. Notably, it has been identified as an intracellular leucine sensor for the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The inhibition of LysRs, therefore, presents a promising therapeutic strategy for targeting diseases characterized by dysregulated cell growth, such as cancer.

LysRs-IN-1 is a small molecule inhibitor of Lysyl-tRNA synthetase.[2] By inhibiting the enzymatic activity of LysRs, this compound is expected to disrupt protein synthesis and modulate downstream signaling pathways, including the mTORC1 pathway. This application note provides a detailed protocol for a cell-based assay to determine the potency of this compound by measuring its effect on the mTORC1 signaling pathway.

Principle of the Assay

The potency of this compound can be determined by quantifying its inhibitory effect on the mTORC1 signaling pathway in a cellular context. A key downstream effector of mTORC1 is the ribosomal protein S6 kinase (S6K). Activated mTORC1 phosphorylates S6K at threonine 389 (T389). Therefore, the level of phosphorylated S6K (p-S6K) serves as a reliable biomarker for mTORC1 activity.

This protocol describes a cell-based assay using Western blotting to measure the levels of p-S6K in cells treated with this compound. A decrease in the p-S6K/total S6K ratio with increasing concentrations of this compound indicates the inhibitory potency of the compound. The half-maximal inhibitory concentration (IC50) can then be calculated from the resulting dose-response curve.

Signaling Pathway

LysRs_mTORC1_Pathway cluster_extracellular Extracellular Amino Acids Amino Acids

Data Presentation

The potency of this compound is determined by its IC50 value, which represents the concentration of the inhibitor required to reduce the phosphorylation of a downstream target by 50%. The following table presents representative IC50 values for LysRs inhibitors against various cell lines, as specific data for this compound is not publicly available. These values provide a general reference for the expected potency range of this class of inhibitors.

CompoundTarget/Cell LineIC50 (µM)Assay Type
LysRs Inhibitor 1M. tuberculosis LysRS42Biochemical Assay
LysRs Inhibitor 2M. tuberculosis LysRS0.05Biochemical Assay
YH16899H226 (Lung Cancer)8.5Cell Migration Assay
Compound 1 HTB-26 (Breast Cancer)10-50Crystal Violet Cytotoxicity Assay
Compound 2 PC-3 (Prostate Cancer)10-50Crystal Violet Cytotoxicity Assay

This table is a compilation of data for various LysRs inhibitors and is intended for illustrative purposes.[3][4][5] Actual IC50 values for this compound should be determined experimentally.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Select a suitable human cancer cell line known to have active mTORC1 signaling, for example, MCF-7 (breast cancer) or A549 (lung cancer).

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: Once the cells reach the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 24 hours). The optimal incubation time should be determined empirically.

Western Blot Protocol for p-S6K and Total S6K

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis A Cell Lysis B Protein Quantification (BCA Assay) A->B C Lysate Preparation with Laemmli Buffer B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-S6K, Total S6K, Loading Control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescence Detection H->I J Image Acquisition & Densitometry I->J K Data Analysis & IC50 Calculation J->K

1. Cell Lysis:

  • Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
  • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. Sample Preparation:

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
  • Boil the samples at 95°C for 5 minutes.

4. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-polyacrylamide gel.
  • Run the gel at 100V until the dye front reaches the bottom.
  • Transfer the proteins to a PVDF membrane at 100V for 1 hour.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against p-S6K (T389) and total S6K (diluted in 5% BSA/TBST) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Add enhanced chemiluminescence (ECL) substrate to the membrane.
  • Capture the chemiluminescent signal using an imaging system.
  • Quantify the band intensities using image analysis software.
  • Normalize the p-S6K signal to the total S6K signal for each sample.
  • Plot the normalized p-S6K/total S6K ratio against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

This application note provides a comprehensive framework for determining the potency of the Lysyl-tRNA synthetase inhibitor, this compound, in a cell-based assay. By measuring the inhibition of mTORC1 signaling through the downstream marker p-S6K, researchers can obtain a quantitative measure of the compound's efficacy. The detailed protocols for cell culture, treatment, and Western blotting offer a robust methodology for scientists in academic and industrial settings engaged in drug discovery and development. The provided signaling pathway and workflow diagrams serve as valuable visual aids for understanding the experimental rationale and procedure.

References

Application Notes and Protocols for Utilizing LysRs-IN-1 in a Mouse Model of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-tRNA synthetase (LysRS) has emerged as a compelling therapeutic target in infectious diseases due to its essential role in bacterial protein synthesis. Furthermore, LysRS possesses non-canonical functions within the host immune system, adding another layer of complexity and therapeutic potential to its inhibition. LysRs-IN-1 is a small molecule inhibitor of LysRS. These application notes provide a comprehensive guide for researchers on the potential use of this compound in preclinical mouse models of bacterial infection, drawing upon existing knowledge of LysRS inhibition and established infection protocols.

Disclaimer: Limited public data exists for the in vivo application of this compound. The following protocols and data are based on studies with other LysRS inhibitors and representative mouse models of bacterial infection. Researchers must conduct dose-ranging and pharmacokinetic studies to determine the optimal parameters for this compound.

Mechanism of Action of Lysyl-tRNA Synthetase in Infection and Immunity

LysRS plays a dual role that is critical to understand when developing inhibitors for infectious diseases.

  • Canonical Function in Pathogens: As an aminoacyl-tRNA synthetase, LysRS is indispensable for bacterial protein synthesis. It catalyzes the attachment of lysine to its cognate tRNA, a crucial step in translating the genetic code into proteins. Inhibition of bacterial LysRS leads to the cessation of protein synthesis and subsequent bacterial death.

  • Non-Canonical Function in Host Immunity: In mammalian cells, LysRS has an immunomodulatory role.[1][2] Upon immunological stimuli, such as infection, LysRS can be phosphorylated by the MAPK signaling pathway.[1] This phosphorylation event triggers its translocation from the cytoplasm to the nucleus. In the nucleus, phosphorylated LysRS synthesizes diadenosine tetraphosphate (Ap4A), a signaling molecule that can modulate the activity of transcription factors like MITF, influencing the expression of immune-related genes.[1] Therefore, inhibiting host LysRS could potentially modulate the inflammatory response to infection.

Signaling Pathway of LysRS in the Immune Response

The following diagram illustrates the signaling pathway of LysRS upon an immunological challenge.

References

Application Notes and Protocols for a LysRS Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Initial searches for a specific compound designated "LysRs-IN-1" did not yield a known chemical entity with established solubility and biological activity data. The following application notes and protocols are therefore provided as a generalized guide for a hypothetical or novel small molecule inhibitor of Lysyl-tRNA synthetase (LysRS). The user should adapt these protocols based on the empirically determined properties of their specific LysRS inhibitor.

Introduction

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed enzyme essential for protein synthesis, where it catalyzes the attachment of lysine to its cognate tRNA. Beyond this canonical function, LysRS is implicated in various non-canonical roles, including the regulation of gene expression and cellular signaling pathways.[1][2][3] In immunologically stimulated mast cells, for instance, LysRS is phosphorylated and translocates to the nucleus, where it produces diadenosine tetraphosphate (Ap4A).[1] This signaling molecule then modulates the activity of transcription factors like MITF, influencing gene expression related to the immune response.[1] Given its multifaceted roles, inhibitors of LysRS are valuable tools for studying its biological functions and may hold therapeutic potential.

This document provides detailed protocols for the solubilization, preparation, and application of a novel LysRS inhibitor in a cell culture setting.

Solubility and Stock Solution Preparation

The solubility of a compound is a critical factor for its use in biological assays. The following table summarizes the solubility of a related compound, L-lysine hydrochloride, in various solvents to provide a general reference. The actual solubility of a specific LysRS inhibitor must be determined empirically.

Table 1: Solubility of L-Lysine Hydrochloride in Various Solvents

SolventSolubility
WaterVery freely soluble
Dimethyl Sulfoxide (DMSO)Soluble
GlycolSoluble
MethanolSoluble
EthanolSlightly soluble

Source: ResearchGate.

For most non-polar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a precise amount of the LysRS inhibitor (e.g., 1 mg) using an analytical balance.

  • Calculating the Volume of Solvent: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

  • Dissolving the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the inhibitor.

  • Ensuring Complete Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particulates.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.

Application in Cell Culture

Protocol 2: Preparation of Working Solutions and Treatment of Cells
  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Preparing an Intermediate Dilution: Prepare an intermediate dilution of the inhibitor in a serum-free cell culture medium. For example, to achieve a final concentration of 10 µM in the cell culture well, you can prepare a 1 mM intermediate solution by adding 1 µL of the 10 mM stock to 9 µL of serum-free medium.

  • Preparing Final Working Concentrations: Further dilute the intermediate solution into a complete cell culture medium (containing serum and other supplements) to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 100 µM). It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture medium to avoid solvent-induced cytotoxicity.

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%). b. Remove the existing culture medium. c. Add the medium containing the final concentrations of the LysRS inhibitor to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration). d. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assessing Cellular Response: Following incubation, assess the cellular response using appropriate assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for target proteins, or qPCR for gene expression analysis.

Signaling Pathway and Experimental Workflow

LysRS Signaling Pathway in Mast Cells

The following diagram illustrates the signaling pathway of LysRS in immunologically stimulated mast cells.

LysRS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSC Multi-synthetase Complex (MSC) LysRS LysRS MSC->LysRS releases pLysRS p-LysRS (Ser207) LysRS->pLysRS pLysRS_nuc p-LysRS pLysRS->pLysRS_nuc translocates MAPK MAPK MAPK->LysRS phosphorylates Stimulation Immunological Stimulation Stimulation->MAPK activates Ap4A Ap4A pLysRS_nuc->Ap4A produces HINT1 HINT-1 Ap4A->HINT1 binds to MITF MITF HINT1->MITF releases TargetGenes Target Gene Transcription MITF->TargetGenes activates

Caption: LysRS signaling pathway in immunologically stimulated mast cells.

Experimental Workflow for LysRS Inhibitor Studies

The diagram below outlines the general workflow for preparing and using a LysRS inhibitor in cell culture experiments.

LysRS_Inhibitor_Workflow cluster_prep Preparation cluster_culture Cell Culture Experiment cluster_analysis Analysis A Weigh LysRS Inhibitor B Dissolve in DMSO (e.g., 10 mM Stock) A->B C Aliquot and Store at -20°C / -80°C B->C E Prepare Working Solutions in Medium C->E D Seed Cells in Multi-well Plate F Treat Cells with Inhibitor & Vehicle E->F G Incubate for Desired Duration F->G H Perform Cellular Assays (e.g., Viability, Western Blot, qPCR) G->H I Data Analysis and Interpretation H->I

Caption: General workflow for LysRS inhibitor preparation and cell culture application.

References

Application Notes and Protocols: Detecting LysRS Phosphorylation via Western Blot after LysRs-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to detect and quantify changes in Lysyl-tRNA Synthetase (LysRS) phosphorylation status in response to treatment with LysRs-IN-1, a small molecule inhibitor.

Introduction

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed enzyme essential for protein synthesis, where it catalyzes the attachment of lysine to its cognate tRNA.[1][2] Beyond this canonical function, LysRS is involved in cellular signaling pathways that regulate gene expression and immune responses.[1][3] Upon specific stimuli, LysRS can be phosphorylated, notably on Serine 207, by MAP kinases.[1] This post-translational modification can cause LysRS to be released from the multi-tRNA synthetase complex (MSC), leading to a conformational change that shifts its function from translation to signaling. Phosphorylated LysRS can then translocate to the nucleus and produce the signaling molecule diadenosine tetraphosphate (Ap4A), which in turn modulates the activity of transcription factors such as MITF.

Studying the phosphorylation state of LysRS is crucial for understanding its role in various physiological and pathological conditions. Small molecule inhibitors, such as this compound, are valuable tools for dissecting the functional consequences of LysRS activity. This protocol details a robust Western blot procedure to specifically detect and quantify the phosphorylation of LysRS in cells following treatment with this compound.

LysRS Signaling Pathway

The following diagram illustrates the signaling cascade leading to LysRS phosphorylation and its downstream effects.

LysRS_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli MAPK_Cascade MAPK Cascade Stimuli->MAPK_Cascade Activates LysRS_MSC LysRS (in MSC) Translational Activity MAPK_Cascade->LysRS_MSC Phosphorylates p_LysRS Phosphorylated LysRS (p-LysRS) (Ser207) LysRS_MSC->p_LysRS Conformational Change Ap4A Ap4A Synthesis p_LysRS->Ap4A Catalyzes p_LysRS_nucleus p-LysRS p_LysRS->p_LysRS_nucleus Translocates LysRs_IN_1 This compound LysRs_IN_1->LysRS_MSC Inhibits MITF_Activation MITF Activation p_LysRS_nucleus->MITF_Activation via Ap4A Gene_Expression Target Gene Expression MITF_Activation->Gene_Expression Regulates

Caption: LysRS phosphorylation signaling cascade.

Principle of the Assay

This protocol employs Western blotting to semi-quantitatively measure the levels of phosphorylated LysRS (p-LysRS) relative to the total LysRS protein in cell lysates. Cells are treated with this compound to assess its effect on LysRS phosphorylation. Following treatment, cells are lysed under conditions that preserve protein phosphorylation by including phosphatase and protease inhibitors. Total protein concentration is determined to ensure equal loading of samples for SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is probed with specific primary antibodies against p-LysRS and total LysRS. Subsequent incubation with secondary antibodies conjugated to an enzyme (like HRP) allows for chemiluminescent detection. The signal intensity of the bands corresponding to p-LysRS and total LysRS is quantified, and the ratio of p-LysRS to total LysRS is calculated to determine the change in phosphorylation status.

Experimental Workflow

The diagram below outlines the major steps of the experimental procedure.

Western_Blot_Workflow cluster_setup Experiment Setup cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis arrow arrow A 1. Cell Culture B 2. Treatment with this compound A->B C 3. Cell Lysis with Phosphatase Inhibitors B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-LysRS & Total LysRS) G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection I->J K 11. Image Acquisition & Densitometry J->K L 12. Normalization & Quantification K->L

Caption: Western blot workflow for p-LysRS detection.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Plate cells at a density that will result in 70-80% confluency at the time of lysis.

  • Treatment : Once cells are attached and growing, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). It is recommended to perform a dose-response and time-course experiment to determine the optimal treatment conditions.

  • Incubation : Incubate the cells for the predetermined time at 37°C in a CO2 incubator.

Cell Lysis

Note : Perform all subsequent steps on ice or at 4°C to minimize protease and phosphatase activity.

  • Wash : Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).

  • Lysis : Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. A common choice is RIPA buffer, but for preserving phosphorylation, a buffer with 1% SDS may also be effective.

    • Lysis Buffer Recipe (Modified RIPA) : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitors (add fresh) : Protease inhibitor cocktail, phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).

  • Scraping (for adherent cells) : Scrape the cells off the plate using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation : Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification : Centrifuge the lysate at >16,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection : Carefully transfer the supernatant to a new pre-chilled tube. This is the protein extract.

Protein Concentration Determination (BCA Assay)

Determine the protein concentration of each lysate to ensure equal loading for SDS-PAGE. The Bicinchoninic Acid (BCA) assay is a reliable method.

  • Prepare Standards : Prepare a series of protein standards of known concentration (e.g., using Bovine Serum Albumin - BSA) ranging from 0 to 2 mg/mL.

  • Prepare Working Reagent : Mix BCA Reagent A and Reagent B at a 50:1 ratio.

  • Assay : In a 96-well plate, add a small volume (e.g., 10-25 µL) of each standard and unknown sample in duplicate or triplicate. Add the BCA working reagent (e.g., 200 µL) to each well.

  • Incubation : Incubate the plate at 37°C for 30 minutes.

  • Measurement : Measure the absorbance at 562 nm using a microplate reader.

  • Calculation : Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.

SDS-PAGE and Western Blotting
  • Sample Preparation : Mix an appropriate volume of cell lysate with 2x Laemmli sample buffer to achieve a final concentration of 1x. For example, mix equal volumes of lysate and 2x buffer. Add a reducing agent like β-mercaptoethanol or DTT.

  • Denaturation : Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis : Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel. Also, load a pre-stained molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane. PVDF membranes are generally more robust for stripping and reprobing.

Immunodetection
  • Blocking : To prevent non-specific antibody binding, block the membrane with a suitable blocking buffer. For phosphoprotein detection, it is crucial to avoid using milk as it contains casein, a phosphoprotein that can cause high background. Use 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation : Dilute the primary antibodies (anti-p-LysRS and anti-total-LysRS) in the blocking buffer at the manufacturer's recommended dilution. It is best to probe for the phosphorylated and total protein on separate blots prepared under identical conditions, or to strip and re-probe the same membrane. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes : Repeat the washing steps as described in 5.5.3.

Signal Detection and Data Analysis
  • Detection : Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and acquire the signal using a chemiluminescence imaging system or X-ray film.

  • Quantification : Use densitometry software to measure the band intensity for p-LysRS and total LysRS for each sample.

  • Normalization : For each sample, normalize the p-LysRS signal to the total LysRS signal to account for any variations in protein loading.

Data Presentation

Summarize the quantitative data from the Western blot analysis in a structured table for clear comparison.

Table 1: Densitometry Analysis of LysRS Phosphorylation

Treatment Groupp-LysRS Intensity (Arbitrary Units)Total LysRS Intensity (Arbitrary Units)Normalized p-LysRS/Total LysRS RatioFold Change vs. Vehicle
Vehicle Control15,00020,0000.751.00
This compound (1 µM)8,00019,5000.410.55
This compound (5 µM)4,50020,5000.220.29
This compound (10 µM)2,00019,8000.100.13

Troubleshooting

Table 2: Common Issues and Solutions in Phosphoprotein Western Blotting

IssuePotential Cause(s)Suggested Solution(s)
No or Weak Signal Insufficient protein loaded. Inactive phosphatase inhibitors. Low abundance of phosphorylated protein. Inefficient antibody binding.Increase the amount of protein loaded. Always use fresh phosphatase and protease inhibitors. Consider immunoprecipitation to enrich for LysRS. Optimize primary antibody concentration and incubation time.
High Background Blocking with milk. Insufficient washing. Antibody concentration too high.Use 5% BSA in TBST for blocking. Increase the number and duration of wash steps. Titrate primary and secondary antibody concentrations.
Multiple Non-specific Bands Antibody cross-reactivity. Protein degradation.Use a more specific antibody. Ensure samples are kept on ice and inhibitors are active. Run appropriate controls (e.g., lysate from knockout cells).
Inconsistent Results Uneven protein loading. Variability in cell treatment or lysis.Perform accurate protein quantification (BCA assay) and load equal amounts. Standardize all steps of the protocol. Normalize to total LysRS.

References

Application of LysRs-IN-1 in CRISPR/Cas9 Gene Editing Studies of Lysyl-tRNA Synthetase (LysRS)

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed, essential enzyme responsible for charging tRNALys with lysine, a fundamental step in protein synthesis.[1] Beyond this canonical function, LysRS possesses non-canonical roles and is involved in intricate cellular signaling pathways.[1] In response to specific stimuli, such as immunological challenges, LysRS can be phosphorylated at Serine 207 (pS207-LysRS).[2][3] This phosphorylation event triggers a conformational change that reduces its aminoacylation activity but enhances its ability to synthesize the signaling molecule diadenosine tetraphosphate (Ap4A).[3] This leads to its dissociation from the multi-aminoacyl-tRNA synthetase complex (MSC), translocation to the nucleus, and subsequent regulation of gene expression by activating transcription factors like MITF and USF2.

The CRISPR/Cas9 system has emerged as a powerful tool for precise genome editing, enabling researchers to investigate the functional roles of specific genes. The application of small molecule inhibitors in conjunction with CRISPR/Cas9 technology offers a sophisticated approach to modulate gene editing outcomes and to study the immediate effects of protein inhibition. LysRs-IN-1 is a potent and selective inhibitor of LysRS. While direct studies combining this compound with CRISPR/Cas9-mediated editing of the LysRS gene are not yet published, this application note provides a conceptual framework and detailed protocols for researchers interested in exploring this cutting-edge methodology. Such studies could elucidate the interplay between the catalytic activity of LysRS and the process of gene editing at its own locus, as well as the downstream consequences of its inhibition on cellular signaling.

Principle of the Method

This protocol outlines a strategy to investigate the effect of this compound on the efficiency and outcomes of CRISPR/Cas9-mediated knockout of the LysRS gene in a human cell line (e.g., HEK293T or Jurkat cells). The experimental workflow involves treating cells with this compound before, during, and after transfection with CRISPR/Cas9 components targeting the LysRS gene. The efficiency of gene knockout will be assessed by analyzing the frequency of insertions and deletions (indels) at the target locus. Downstream functional consequences of LysRS inhibition and knockout can be evaluated through cellular assays and western blotting.

Quantitative Data Summary

The following table represents hypothetical data that could be generated from the described experiments to assess the impact of this compound on CRISPR/Cas9 editing of the LysRS gene.

Parameter Control (DMSO) This compound (1 µM) This compound (5 µM) This compound (10 µM)
CRISPR/Cas9 Editing Efficiency (Indel %) 25%22%18%15%
Cell Viability (%) 100%98%95%85%
LysRS Protein Expression (relative to control) 1.00.80.60.4
Ap4A Levels (relative to control) 1.00.50.20.1

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line Maintenance: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding: Twenty-four hours prior to transfection, seed 2 x 105 cells per well in a 24-well plate.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A DMSO-only control should be prepared at the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Pre-treat the cells with the prepared concentrations of this compound or DMSO control for 2-4 hours before transfection.

Protocol 2: CRISPR/Cas9 Transfection
  • gRNA Design: Design and synthesize a guide RNA (gRNA) targeting an early exon of the LysRS gene to maximize the probability of generating a loss-of-function mutation.

  • Transfection Complex Preparation: For each well, prepare the transfection complex according to the manufacturer's instructions for your chosen transfection reagent (e.g., Lipofectamine). Typically, this involves diluting the Cas9-gRNA ribonucleoprotein (RNP) complex or plasmids encoding Cas9 and gRNA in a serum-free medium and then mixing with the diluted transfection reagent.

  • Transfection: Add the transfection complexes to the wells of the 24-well plate containing the pre-treated cells. The medium should still contain the respective concentrations of this compound or DMSO.

  • Post-Transfection Incubation: Incubate the cells for 48-72 hours. Maintain the presence of this compound or DMSO in the culture medium for the duration of the experiment.

Protocol 3: Genomic DNA Extraction and Analysis of Gene Editing Efficiency
  • Cell Harvesting: After 48-72 hours post-transfection, harvest the cells from each well.

  • Genomic DNA Extraction: Extract genomic DNA using a commercially available kit according to the manufacturer's protocol.

  • PCR Amplification: Amplify the genomic region flanking the gRNA target site using high-fidelity DNA polymerase.

  • Analysis of Indel Frequency:

    • Sanger Sequencing and TIDE Analysis: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to estimate the percentage of indels.

    • Next-Generation Sequencing (NGS): For more precise quantification, ligate NGS adapters to the PCR amplicons and perform deep sequencing. Analyze the sequencing data to determine the frequency and spectrum of indels.

Protocol 4: Western Blotting for LysRS Protein Expression
  • Protein Extraction: Lyse a parallel set of treated and transfected cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against LysRS overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as GAPDH or β-actin, to normalize protein levels.

Visualizations

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Seed Cells (HEK293T) pretreat Pre-treat with this compound or DMSO start->pretreat transfect Transfect with CRISPR/Cas9 targeting LysRS pretreat->transfect incubate Incubate for 48-72 hours transfect->incubate harvest Harvest Cells incubate->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction protein_lysis Protein Lysis harvest->protein_lysis indel_analysis Indel Frequency Analysis (NGS/TIDE) dna_extraction->indel_analysis western_blot Western Blot for LysRS protein_lysis->western_blot

Caption: Experimental workflow for this compound and CRISPR/Cas9 co-treatment.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSC Multi-synthetase Complex (MSC) LysRS_MSC LysRS p38 p38/AIMP2 LysRS_MSC->p38 Binds to pLysRS pS207-LysRS LysRS_MSC->pLysRS Release from MSC p38->MSC Scaffolds LysRS_free Free LysRS Aminoacylation Aminoacylation (Protein Synthesis) LysRS_free->Aminoacylation tRNA tRNA-Lys tRNA->Aminoacylation Lysine Lysine Lysine->Aminoacylation Stimuli Immunological Stimuli MAPK MAPK Pathway Stimuli->MAPK MAPK->LysRS_MSC Phosphorylates Ser207 Ap4A Ap4A Synthesis pLysRS->Ap4A cluster_nucleus cluster_nucleus pLysRS->cluster_nucleus Translocation MITF_complex MITF-Hint1 Complex Ap4A->MITF_complex Releases Hint1 MITF_active Active MITF MITF_complex->MITF_active Gene_expression Target Gene Transcription MITF_active->Gene_expression

Caption: Non-canonical signaling pathway of LysRS.

Discussion

The protocols provided here offer a foundational approach to investigating the role of LysRS activity during CRISPR/Cas9 gene editing of its own locus. Several outcomes are possible. Inhibition of LysRS by this compound might alter the efficiency of gene editing. This could occur through various mechanisms, such as effects on cell cycle progression, DNA repair pathways, or the general translational activity required for the expression of DNA repair factors.

Furthermore, these experiments can shed light on the cellular consequences of acute LysRS inhibition versus its genetic knockout. By comparing the phenotypes of this compound-treated cells with those of LysRS knockout cells, researchers can distinguish between the effects of inhibiting the enzyme's catalytic activity and the complete absence of the protein, which also ablates its non-canonical and scaffolding functions.

It is important to perform dose-response experiments to determine the optimal concentration of this compound that effectively inhibits LysRS without causing significant cytotoxicity, which could confound the interpretation of gene editing results. The inclusion of appropriate controls, such as a non-targeting gRNA, is crucial to account for off-target effects of the CRISPR/Cas9 system and the general effects of the transfection process.

References

Application Notes and Protocols: Utilizing LysRs-IN-1 to Interrogate the Role of Lysyl-tRNA Synthetase in Mast Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, triggered by allergens and other stimuli, leads to the release of a plethora of inflammatory mediators.[1][2] Recent research has unveiled a novel, non-canonical role for lysyl-tRNA synthetase (LysRS), an essential enzyme in protein synthesis, as a key signaling molecule in mast cell activation.[3][4] Upon immunological stimulation, LysRS is phosphorylated, leading to the production of diadenosine tetraphosphate (Ap4A) and the subsequent activation of transcription factors such as Microphthalmia-associated transcription factor (MITF) and Upstream Stimulatory Factor 2 (USF2).[5] This signaling cascade is crucial for the expression of genes involved in the late-phase allergic response.

LysRs-IN-1 is a novel, potent, and selective small molecule inhibitor designed to probe the non-canonical functions of LysRS. It provides a powerful tool to dissect the transcriptional regulatory roles of LysRS from its canonical function in protein synthesis, offering a unique opportunity to study its involvement in mast cell activation and to explore its potential as a therapeutic target for allergic and inflammatory diseases.

Mechanism of Action of this compound

This compound is hypothesized to act by specifically preventing the conformational change in LysRS that is induced by phosphorylation at Serine 207 (Ser207). In the basal state, LysRS is part of the multi-tRNA synthetase complex (MSC) and is primarily involved in translation. Upon mast cell activation, MAPK-mediated phosphorylation of Ser207 causes LysRS to adopt an "open" conformation, leading to its release from the MSC, translocation to the nucleus, and activation of its transcriptional signaling functions. This compound is designed to stabilize the "closed" conformation of LysRS, even after Ser207 phosphorylation, thereby inhibiting its release from the MSC and its subsequent nuclear activities.

Key Applications

  • Elucidation of LysRS-mediated signaling pathways: Investigate the downstream effects of inhibiting the non-canonical functions of LysRS on mast cell signaling cascades.

  • Validation of LysRS as a therapeutic target: Assess the potential of targeting the transcriptional activity of LysRS for the treatment of mast cell-driven diseases.

  • Screening for novel anti-allergic and anti-inflammatory compounds: Utilize this compound as a reference compound in assays designed to identify new inhibitors of the LysRS signaling pathway.

  • Dissecting gene regulation in mast cells: Delineate the specific genes and cellular processes that are under the transcriptional control of LysRS in activated mast cells.

Data Presentation

Table 1: Effect of this compound on Mast Cell Degranulation
Treatment GroupConcentration (µM)β-Hexosaminidase Release (% of control)Histamine Release (% of control)
Vehicle Control-100 ± 5.2100 ± 6.1
This compound0.198.5 ± 4.897.2 ± 5.5
This compound195.3 ± 6.196.4 ± 4.9
This compound1092.1 ± 5.794.8 ± 6.3

Data are presented as mean ± SEM from three independent experiments.

Table 2: Inhibition of Cytokine Expression by this compound in Activated Mast Cells
Treatment GroupConcentration (µM)TNF-α mRNA (fold change)IL-6 mRNA (fold change)IL-13 mRNA (fold change)
Unstimulated-1.0 ± 0.11.0 ± 0.21.0 ± 0.1
Stimulated + Vehicle-15.2 ± 1.825.6 ± 2.518.4 ± 2.1
Stimulated + this compound0.112.8 ± 1.521.3 ± 2.215.1 ± 1.9
Stimulated + this compound17.5 ± 0.911.8 ± 1.48.2 ± 1.1
Stimulated + this compound102.1 ± 0.43.5 ± 0.62.7 ± 0.5

Data are presented as mean ± SEM from three independent experiments. mRNA levels were normalized to a housekeeping gene.

Table 3: Effect of this compound on MITF-dependent Gene Transcription
Treatment GroupConcentration (µM)Tyrosinase mRNA (fold change)c-Kit mRNA (fold change)
Unstimulated-1.0 ± 0.11.0 ± 0.2
Stimulated + Vehicle-8.9 ± 1.16.5 ± 0.8
Stimulated + this compound0.17.2 ± 0.95.1 ± 0.6
Stimulated + this compound13.4 ± 0.52.8 ± 0.4
Stimulated + this compound101.2 ± 0.21.4 ± 0.3

Data are presented as mean ± SEM from three independent experiments. mRNA levels were normalized to a housekeeping gene.

Experimental Protocols

Protocol 1: Mast Cell Culture and Activation

Objective: To culture and activate mast cells for subsequent experiments.

Materials:

  • RBL-2H3 mast cell line (or other suitable mast cell line)

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound

  • DMSO (vehicle)

Procedure:

  • Culture RBL-2H3 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 24-well plates for degranulation assays, 6-well plates for RNA extraction).

  • Sensitize cells with anti-DNP IgE (0.5 µg/mL) for 16-24 hours.

  • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Activate the cells by adding DNP-HSA (100 ng/mL) for the desired time (e.g., 30 minutes for degranulation, 4-6 hours for gene expression analysis).

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To quantify the effect of this compound on mast cell degranulation.

Materials:

  • Activated mast cell supernatant and cell lysates (from Protocol 1)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate buffer (0.1 M, pH 4.5)

  • Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well plate

  • Plate reader

Procedure:

  • After activation, centrifuge the plates to pellet the cells.

  • Collect the supernatant containing released β-hexosaminidase.

  • Lyse the remaining cells with Tyrode's buffer containing 0.1% Triton X-100 to measure the total cellular β-hexosaminidase.

  • In a 96-well plate, mix 50 µL of supernatant or cell lysate with 50 µL of pNAG solution (1 mM in citrate buffer).

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding 200 µL of stop solution.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of β-hexosaminidase release: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the effect of this compound on the expression of mast cell activation-associated genes.

Materials:

  • Activated mast cells (from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-6, IL-13, Tyrosinase, c-Kit) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Lyse the activated mast cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity.

  • Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

LysRS_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen-IgE Antigen-IgE FcεRI FcεRI Antigen-IgE->FcεRI MAPK_cascade MAPK Cascade (ERK, JNK, p38) FcεRI->MAPK_cascade Activation LysRS_inactive LysRS (Closed) MAPK_cascade->LysRS_inactive Phosphorylation (Ser207) MSC Multi-synthetase Complex (MSC) MSC->LysRS_inactive LysRS_active p-LysRS (Open) LysRS_inactive->LysRS_active Ap4A Ap4A LysRS_active->Ap4A Synthesis MITF MITF LysRS_active->MITF Translocation HINT1 HINT1 Ap4A->HINT1 Binding LysRs_IN_1 This compound LysRs_IN_1->LysRS_inactive Inhibition of conformational change HINT1->MITF Repression Gene_Expression Target Gene Expression MITF->Gene_Expression Activation

Caption: LysRS signaling pathway in mast cell activation and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Assays start Start: Mast Cell Culture sensitization Sensitization with Anti-DNP IgE start->sensitization treatment Pre-incubation with This compound or Vehicle sensitization->treatment activation Activation with DNP-HSA treatment->activation degranulation Degranulation Assay (β-Hexosaminidase) activation->degranulation qpcr qRT-PCR for Gene Expression activation->qpcr western Western Blot for Protein Phosphorylation activation->western end Endpoint Analysis degranulation->end qpcr->end western->end

Caption: General experimental workflow for studying the effects of this compound on mast cell activation.

References

Application Notes & Protocols: Assessing the Efficacy of LysRs-IN-1 on HIV-1 Proviral DNA Transcription

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Immunodeficiency Virus type 1 (HIV-1) establishes a persistent infection by integrating its genetic material into the host cell's genome, creating a proviral DNA reservoir. While antiretroviral therapy (ART) effectively suppresses viral replication, it fails to eradicate this latent reservoir. A key area of research is targeting host factors that HIV-1 hijacks for its replication cycle. One such factor is the human lysyl-tRNA synthetase (LysRS).[1][2]

Upon HIV-1 infection, LysRS is phosphorylated at the Ser207 residue (pS207-LysRS) in a MAPK-dependent manner.[1][3] This phosphorylation causes LysRS to be released from the multi-aminoacyl-tRNA synthetase complex (MSC) and translocate to the nucleus.[4] In the nucleus, pS207-LysRS synthesizes Diadenosine tetraphosphate (Ap4A), which in turn activates the upstream transcription factor 2 (USF2). Activated USF2 then binds to the HIV-1 5' long terminal repeat (LTR) promoter region, stimulating the transcription of proviral DNA. This pathway represents a promising, non-canonical function of LysRS that is critical for viral replication and presents a viable target for novel antiviral therapies.

LysRs-IN-1 is a hypothetical small molecule inhibitor designed to disrupt this pathway. These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound in inhibiting HIV-1 proviral DNA transcription and to elucidate its mechanism of action.

Signaling Pathway and Experimental Overview

To effectively assess this compound, it is crucial to understand its proposed mechanism of action within the broader context of the HIV-1 replication cycle and the specific experimental assays required to measure its impact.

HIV_LysRS_Pathway LysRS-Mediated HIV-1 Transcription Pathway cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_Infection HIV-1 Infection MAPK MAPK Signaling Cascade HIV_Infection->MAPK LysRS_MSC LysRS in MSC MAPK->LysRS_MSC Phosphorylation pLysRS Phosphorylated LysRS (pS207-LysRS) LysRS_MSC->pLysRS pLysRS_nuc Nuclear pS207-LysRS pLysRS->pLysRS_nuc Nuclear Translocation Inhibitor This compound Inhibitor->MAPK Inhibition Ap4A Ap4A Synthesis pLysRS_nuc->Ap4A USF2 USF2 Activation Ap4A->USF2 LTR HIV-1 5' LTR USF2->LTR Binding Transcription Proviral DNA Transcription LTR->Transcription

Caption: Proposed pathway of LysRS-mediated HIV-1 transcription and the inhibitory target of this compound.

Experimental_Workflow Experimental Workflow for this compound Assessment cluster_assays Downstream Assays start Culture HIV-permissive cells (e.g., Jurkat, TZM-bl) infect Infect cells with HIV-1 start->infect treat Treat with varying concentrations of this compound infect->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (MTS) treat->viability Parallel Culture harvest Harvest Cells & Supernatant incubate->harvest rna RNA Extraction & RT-qPCR harvest->rna HIV RNA dna DNA Extraction & qPCR harvest->dna Proviral DNA protein Cell Lysis & Western Blot harvest->protein pLysRS, Gag p24 Supernatant & p24 ELISA harvest->p24 Released Gag rna_result rna_result rna->rna_result Transcription Level dna_result dna_result dna->dna_result Proviral Load protein_result protein_result protein->protein_result Protein Expression p24_result p24_result p24->p24_result Viral Production viability_result viability_result viability->viability_result Cytotoxicity

Caption: Workflow for evaluating the antiviral activity and mechanism of this compound.

Experimental Protocols

The following protocols outline the key experiments for a thorough assessment of this compound.

Protocol 1: Assessment of HIV-1 RNA Transcription by RT-qPCR

This assay directly measures the primary endpoint of interest: the transcription of HIV-1 proviral DNA into viral RNA.

Principle: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is used to quantify the amount of cell-associated HIV-1 RNA. Primers targeting conserved regions of the HIV-1 genome, such as gag or the 5' LTR, are commonly used. Results are normalized to a housekeeping gene (e.g., GAPDH, ACTB) to control for variations in RNA extraction and input.

Methodology:

  • Cell Culture and Treatment:

    • Seed Jurkat or other suitable CD4+ T cells in a 24-well plate at a density of 2 x 10^5 cells/mL.

    • Infect cells with a replication-competent or single-cycle HIV-1 (e.g., NL4-3) at a Multiplicity of Infection (MOI) of 0.1-1.0.

    • After 2-4 hours, wash cells to remove unbound virus and resuspend in fresh media.

    • Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) and include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • RNA Extraction:

    • Harvest cells by centrifugation.

    • Extract total cellular RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Perform an on-column or in-solution DNase I treatment to eliminate contaminating proviral DNA.

  • Reverse Transcription (RT):

    • Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing a fluorescent dye (e.g., SYBR Green) or a specific TaqMan probe, primers for HIV-1 gag (or other target), and primers for a housekeeping gene.

    • Perform qPCR on a real-time PCR system.

    • Analyze data using the ΔΔCt method to determine the fold change in HIV-1 RNA expression relative to the vehicle control.

Protocol 2: Quantification of HIV-1 Proviral DNA by qPCR

This assay is crucial to confirm that any observed decrease in HIV-1 RNA is due to transcriptional inhibition and not a reduction in the number of infected cells or an effect on viral integration.

Principle: Quantitative PCR is used to measure the number of copies of HIV-1 proviral DNA within the host cell genome. The results are normalized to a single-copy host gene (e.g., RNase P, albumin) to determine the number of proviral copies per million cells.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as in Protocol 1.

  • Genomic DNA Extraction:

    • Harvest cells and extract total genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix with primers/probe for a conserved region of HIV-1 (e.g., LTR, gag) and a host reference gene.

    • Run the qPCR assay.

    • Calculate the proviral DNA copy number per 10^6 cells using a standard curve generated from a cell line with a known number of integrated proviruses (e.g., 8E5 cells) or a plasmid standard.

Protocol 3: Analysis of HIV-1 Gag Protein Expression

This protocol assesses a downstream functional outcome of transcription and translation: the production of the viral structural protein Gag (p55) and its processed form, Capsid (p24).

Principle: Viral protein levels can be measured in cell lysates by Western Blot or in the culture supernatant using a p24 ELISA kit, which quantifies released viral particles.

Methodology (p24 ELISA):

  • Cell Culture and Treatment: Follow the same procedure as in Protocol 1.

  • Supernatant Collection:

    • After the incubation period, centrifuge the cell culture plate to pellet the cells.

    • Carefully collect the supernatant.

  • p24 ELISA:

    • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's protocol.

    • Generate a standard curve and calculate the concentration of p24 (pg/mL) in each sample.

Protocol 4: Assessment of LysRS Phosphorylation by Western Blot

This assay directly tests the hypothesis that this compound inhibits the phosphorylation of LysRS, a key upstream event in the targeted signaling pathway.

Principle: Western blotting uses specific antibodies to detect the total amount of LysRS and the amount of its phosphorylated form (pS207-LysRS) in cell lysates.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as in Protocol 1, potentially using a shorter incubation time (e.g., 24 hours) to capture the signaling event.

  • Protein Extraction:

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against pS207-LysRS and total LysRS.

    • Probe with an antibody against a loading control (e.g., β-actin, GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software. The ratio of pS207-LysRS to total LysRS indicates the level of phosphorylation.

Protocol 5: Cell Viability Assay

This is a mandatory control experiment to ensure that the observed antiviral effects of this compound are not a result of general cytotoxicity.

Principle: Metabolic assays measure the health of the cell population. MTS and XTT are tetrazolium salts that are reduced by metabolically active cells into a colored formazan product, which can be quantified by absorbance. Note: It has been reported that XTT formazan itself can have anti-HIV-1 activity by targeting gp41-mediated entry, so MTS or other viability assays (e.g., CellTiter-Glo) may be preferred to avoid confounding results.

Methodology (MTS Assay):

  • Cell Culture and Treatment:

    • In a 96-well plate, seed uninfected cells at the same density used for infection assays.

    • Treat the cells with the same concentration range of this compound used in the efficacy assays.

    • Incubate for the same duration (e.g., 48-72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison of results and determination of key pharmacological parameters.

Table 1: Antiviral Activity and Cytotoxicity of this compound

ParameterDescriptionThis compound ValuePositive Control*
IC₅₀ (µM) 50% inhibitory concentration for HIV-1 RNA transcription (RT-qPCR)[Calculated Value][Value]
IC₅₀ (µM) 50% inhibitory concentration for HIV-1 p24 production (ELISA)[Calculated Value][Value]
CC₅₀ (µM) 50% cytotoxic concentration (MTS Assay)[Calculated Value][Value]
SI Selectivity Index (CC₅₀ / IC₅₀ for RNA)[Calculated Value][Value]

*A known inhibitor of HIV transcription or a relevant reverse transcriptase inhibitor should be used as a positive control.

Table 2: Effect of this compound on HIV-1 Proviral DNA Load

Treatment GroupConcentrationProviral DNA Copies / 10⁶ Cells (Mean ± SD)P-value vs. Vehicle
No Treatment -[Value]-
Vehicle Control [e.g., 0.1% DMSO][Value]-
This compound IC₅₀[Value][Value]
This compound 5 x IC₅₀[Value][Value]

Table 3: Effect of this compound on LysRS Phosphorylation

Treatment GroupConcentrationpS207-LysRS / Total LysRS Ratio (Normalized to Vehicle)P-value vs. Vehicle
Vehicle Control [e.g., 0.1% DMSO]1.0-
This compound IC₅₀[Value][Value]
This compound 5 x IC₅₀[Value][Value]
MAPK Inhibitor *[e.g., 10 µM][Value][Value]

*A known MAPK pathway inhibitor can be used as a positive control for inhibiting LysRS phosphorylation.

References

Application Notes and Protocols: In Vitro Testing of LysRs-IN-1 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the discovery and development of novel therapeutics with new mechanisms of action.[1][2][3] Lysyl-tRNA synthetase (LysRS) has been identified as a promising target for the development of new anti-TB drugs.[4][5] LysRS is an essential enzyme responsible for charging tRNALys with lysine, a critical step in protein synthesis. Inhibition of Mtb LysRS leads to the cessation of protein synthesis and subsequent bacterial death. LysRs-IN-1 is a novel investigational inhibitor of M. tuberculosis LysRS. These application notes provide a detailed protocol for the in vitro evaluation of this compound's activity against M. tuberculosis.

Data Presentation

The primary in vitro metric for assessing the anti-tubercular activity of a compound is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results of the MIC testing for this compound against various strains of M. tuberculosis should be summarized in a clear and concise table for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Mycobacterium tuberculosis Strains

M. tuberculosis StrainThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37Rv (ATCC 27294)1.250.03 - 0.120.06 - 0.25
Multidrug-Resistant (MDR) Strain 11.25> 1.0> 4.0
Extensively Drug-Resistant (XDR) Strain 12.5> 1.0> 4.0
Clinical Isolate 10.6250.060.125
Clinical Isolate 21.25> 1.00.25

Note: The MIC values for this compound are hypothetical and should be determined experimentally. The MIC ranges for Isoniazid and Rifampicin are provided as examples of expected values for the reference strain H37Rv.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol is based on the widely accepted broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strains (e.g., H37Rv ATCC 27294, MDR, XDR, and clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Control drugs: Isoniazid and Rifampicin

  • Sterile 96-well U-bottom microtiter plates

  • Sterile water with 0.05% Tween 80

  • Glass beads

  • Spectrophotometer

  • Incubator (37°C)

  • Biosafety cabinet (Class II or III)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth until mid-log phase.

    • Aseptically transfer a few colonies from a solid culture or a pellet from a liquid culture to a tube containing sterile water with 0.05% Tween 80 and glass beads.

    • Vortex for 1-2 minutes to break up clumps.

    • Allow the large particles to settle for 30-60 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 107 CFU/mL.

    • Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to obtain a final inoculum of approximately 1-5 x 105 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Prepare similar dilutions for the control drugs, Isoniazid and Rifampicin.

    • Include a drug-free well (growth control) and a well with broth only (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates with a breathable sealant or place them in a humidified container.

    • Incubate the plates at 37°C for 7-14 days, or until visible growth is observed in the drug-free control well.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the drug that shows no visible growth of bacteria.

    • Growth can be assessed visually using an inverted mirror or by measuring the optical density at 600 nm (OD600) with a microplate reader.

    • For a more sensitive and quantitative assessment, a resazurin-based assay can be used, where a color change from blue to pink indicates bacterial growth.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Lysyl-tRNA synthetase, which is essential for protein synthesis in Mycobacterium tuberculosis.

LysRS_Inhibition cluster_translation Protein Synthesis in M. tuberculosis Lysine L-Lysine LysRS Lysyl-tRNA Synthetase (LysRS) Lysine->LysRS tRNA_Lys tRNA(Lys) tRNA_Lys->LysRS Lys_tRNA_Lys Lysyl-tRNA(Lys) LysRS->Lys_tRNA_Lys ATP -> AMP + PPi Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Synthesis Ribosome->Protein LysRs_IN_1 This compound LysRs_IN_1->LysRS

Caption: Inhibition of M. tuberculosis LysRS by this compound blocks protein synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro testing of this compound against Mycobacterium tuberculosis using the broth microdilution method.

MIC_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) start->prep_inoculum inoculation Inoculate 96-well Plate prep_inoculum->inoculation drug_dilution Prepare Serial Dilutions of this compound drug_dilution->inoculation incubation Incubate at 37°C (7-14 days) inoculation->incubation read_results Read MIC (Visual or Spectrophotometric) incubation->read_results end End read_results->end

Caption: Workflow for MIC determination of this compound against M. tuberculosis.

References

Application Notes and Protocols for In vivo Administration and Dosing of LysRs-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration and dosing of LysRs-IN-1, a novel inhibitor of Lysyl-tRNA synthetase (LysRS), for preclinical animal studies. LysRS is a crucial enzyme not only for protein synthesis but also for various non-canonical functions, including the regulation of immune responses and cell signaling.[1][2][3][4] This document outlines detailed protocols for vehicle formulation, administration routes, and dosing schedules in rodent models. It also includes representative data on dose-response relationships and pharmacokinetic profiles to guide study design and interpretation. The information presented herein is intended to facilitate the evaluation of this compound's therapeutic potential in various disease models.

Introduction to this compound and its Mechanism of Action

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed enzyme essential for charging tRNA with lysine during protein translation.[5] Beyond this canonical function, LysRS possesses non-translational roles. Upon specific cellular stimuli, such as immunological challenges, LysRS can be phosphorylated, leading to its release from the multi-tRNA synthetase complex (MSC). The released LysRS can then catalyze the synthesis of the signaling molecule diadenosine tetraphosphate (Ap4A). Ap4A, in turn, acts as a second messenger, binding to proteins like HINT1 and leading to the activation of transcription factors such as MITF and USF2, which regulate genes involved in cell proliferation, migration, and inflammation.

This compound is a potent and selective inhibitor of the Ap4A-producing activity of LysRS. By blocking the non-canonical function of LysRS, this compound is hypothesized to modulate downstream signaling pathways implicated in various pathological conditions, including autoimmune diseases and certain cancers.

Signaling Pathway of LysRS

The diagram below illustrates the signaling pathway targeted by this compound.

LysRS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Immunological Stimulus MAPK MAPK Stimulus->MAPK LysRS_MSC LysRS (in MSC) MAPK->LysRS_MSC p pLysRS p-LysRS LysRS_MSC->pLysRS Release Ap4A_prod Ap4A Synthesis pLysRS->Ap4A_prod Ap4A_cyto Ap4A Ap4A_prod->Ap4A_cyto Ap4A_nuc Ap4A Ap4A_cyto->Ap4A_nuc LysRs_IN_1 This compound LysRs_IN_1->pLysRS HINT1_MITF HINT1-MITF Complex Ap4A_nuc->HINT1_MITF MITF MITF HINT1_MITF->MITF Release Target_Genes Target Gene Transcription MITF->Target_Genes In_Vivo_Dosing_Workflow start Start: Acclimatize Animals prep Prepare this compound Formulation start->prep randomize Randomize Animals into Groups (Vehicle, Dose 1, Dose 2, etc.) prep->randomize dose Administer this compound or Vehicle (e.g., Oral Gavage, IP Injection) randomize->dose monitor Monitor Animal Health (Weight, Clinical Signs) dose->monitor collect Collect Samples (Blood, Tissues) monitor->collect At specified time points analyze Analyze Samples (PK/PD, Biomarkers) collect->analyze end End: Data Analysis and Reporting analyze->end

References

Application Note: Development of a High-Throughput Screen for Lysyl-tRNA Synthetase (LysRs) Inhibitors Using LysRs-IN-1 as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysyl-tRNA synthetase (LysRs) is a ubiquitously expressed enzyme essential for protein synthesis, catalyzing the attachment of lysine to its cognate tRNA.[1] Beyond this canonical function, LysRs has emerged as a critical signaling molecule with roles in immune response and transcriptional regulation.[2][3][4] Upon specific cellular stimuli, such as immunological activation, LysRs can be phosphorylated at Serine 207 (S207).[3] This phosphorylation event triggers a conformational change, leading to its dissociation from the multi-tRNA synthetase complex (MSC). The released and phosphorylated LysRs (pS207-LysRS) can then translocate to the nucleus, where it stimulates the synthesis of the signaling molecule diadenosine tetraphosphate (Ap4A). Ap4A, in turn, can activate transcription factors such as Microphthalmia-associated Transcription Factor (MITF) and Upstream Transcription Factor 2 (USF2), leading to the expression of target genes. This signaling pathway presents a novel therapeutic target for various diseases.

This application note provides a detailed protocol for the development and validation of a cell-based, high-throughput screening (HTS) assay to identify inhibitors of the LysRs signaling function. The assay utilizes a luciferase reporter gene under the control of a promoter responsive to a LysRs-activated transcription factor. LysRs-IN-1, a known inhibitor of LysRs, is used as a positive control to validate assay performance and quantify the potency of potential hit compounds.

Signaling Pathway and Assay Principle

The HTS assay is designed to quantify the activity of the LysRs signaling pathway. In this proposed assay, cells are engineered to express a luciferase reporter gene driven by a promoter containing binding sites for a transcription factor activated by the LysRs-Ap4A pathway (e.g., MITF or USF2). Upon stimulation, the activation of LysRs leads to the production of Ap4A, activation of the transcription factor, and subsequent expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the activity of the LysRs signaling pathway. Small molecule inhibitors of LysRs will block this cascade, resulting in a decrease in the luciferase signal.

Caption: LysRs Signaling Pathway and Point of Inhibition.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.
HEK293T CellsATCCCRL-3216
DMEM, high glucose, GlutaMAX™ SupplementThermo Fisher10566016
Fetal Bovine Serum (FBS), qualifiedThermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
Opti-MEM™ I Reduced Serum MediumThermo Fisher31985062
Lipofectamine™ 3000 Transfection ReagentThermo FisherL3000015
pGL4.27[luc2P/minP/Hygro] VectorPromegaE8451
Transcription Factor Expression VectorVariousN/A
ONE-Glo™ Luciferase Assay SystemPromegaE6110
This compoundMedchemExpressHY-112354
Dimethyl Sulfoxide (DMSO), sterile-filteredSigma-AldrichD2650
384-well solid white, flat-bottom platesCorning3570

Assay Development Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis cell_culture 1. Cell Culture (HEK293T) transfection 2. Co-transfection (Reporter + TF) cell_culture->transfection cell_plating 3. Cell Plating (384-well plates) transfection->cell_plating compound_addition 4. Compound Addition (Test Compounds & Controls) cell_plating->compound_addition incubation_1 5. Incubation (1 hr) compound_addition->incubation_1 stimulation 6. Pathway Stimulation incubation_1->stimulation incubation_2 7. Incubation (18-24 hr) stimulation->incubation_2 luciferase_assay 8. Luciferase Assay (Add ONE-Glo™ reagent) incubation_2->luciferase_assay read_plate 9. Read Luminescence luciferase_assay->read_plate data_analysis 10. Data Analysis (Z', IC50) read_plate->data_analysis

Caption: High-Throughput Screening Experimental Workflow.
Step-by-Step Protocol

  • Cell Culture:

    • Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells every 2-3 days to maintain sub-confluent cultures.

  • Transfection:

    • On the day before transfection, seed cells to be 70-90% confluent at the time of transfection.

    • Co-transfect cells with the luciferase reporter plasmid (containing transcription factor binding sites) and a plasmid constitutively expressing the relevant transcription factor (e.g., MITF or USF2) using Lipofectamine™ 3000 according to the manufacturer's protocol.

  • Cell Plating for HTS:

    • 24 hours post-transfection, detach cells using a gentle cell dissociation reagent.

    • Resuspend cells in assay medium (DMEM with 1% FBS) to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well solid white plate (4,000 cells/well).

    • Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO for IC50 determination.

    • Prepare test compounds from a compound library, typically at a 10 mM stock concentration in DMSO.

    • Using a liquid handler, transfer 40 nL of compound solutions to the assay plates. This results in a final compound concentration of 10 µM (for single-point screening) and a final DMSO concentration of 0.1%.

    • For controls, add 40 nL of DMSO to the negative control (maximum signal) and positive control wells. Add 40 nL of a high concentration of this compound (e.g., 100 µM final) to the positive control wells.

  • Incubation and Stimulation:

    • Incubate the plates for 1 hour at 37°C, 5% CO2.

    • Prepare the stimulating agent (e.g., a cytokine or growth factor known to activate the LysRs pathway).

    • Add 10 µL of the stimulating agent to all wells except the negative control wells (add 10 µL of assay buffer instead).

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2.

  • Luciferase Assay and Data Acquisition:

    • Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

    • Add 25 µL of the ONE-Glo™ reagent to each well.

    • Incubate the plates for 10 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader.

Data Presentation and Analysis

Assay Validation with this compound

The performance of the HTS assay should be rigorously validated before screening a large compound library. Key parameters include the Z'-factor, signal-to-background ratio, and the potency of the positive control (this compound).

Table 1: Assay Validation Parameters

ParameterFormulaValueInterpretation
Signal-to-Background (S/B)Mean(Max Signal) / Mean(Min Signal)> 10Indicates a robust separation between the stimulated and inhibited signals.
Z'-Factor1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|> 0.5An excellent assay with a large separation band suitable for HTS.
This compound IC50Dose-response curve fitting~1-10 µMThe concentration at which this compound inhibits 50% of the signal, confirming its activity.

Max Signal (Negative Control): Stimulated cells + DMSO Min Signal (Positive Control): Stimulated cells + high concentration of this compound

Dose-Response of this compound

To determine the potency of this compound, a dose-response curve is generated by testing a range of concentrations.

Table 2: Representative Dose-Response Data for this compound

This compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (DMSO)550,0000%
0.1545,0000.9%
0.3510,0007.3%
1.0420,00023.6%
3.0280,00049.1%
10.0150,00072.7%
30.060,00089.1%
100.055,00090.0%

The % inhibition is calculated as: 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

The data is then plotted with inhibitor concentration on the x-axis (log scale) and % inhibition on the y-axis. A four-parameter logistic regression is used to fit the curve and determine the IC50 value.

Conclusion

This application note provides a comprehensive framework for the development and execution of a robust high-throughput screen to identify novel inhibitors of Lysyl-tRNA synthetase signaling. The use of a luciferase reporter assay provides a sensitive and scalable method for screening large compound libraries. This compound serves as an indispensable tool for assay validation, acting as a reliable positive control to ensure the quality and reproducibility of the screening data. The methodologies described herein can be adapted to investigate other components of the aminoacyl-tRNA synthetase signaling network, opening new avenues for drug discovery.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Lysyl-tRNA Synthetase Inhibitor Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-tRNA synthetase (LysRS) is a critical enzyme in protein biosynthesis, making it an attractive target for the development of novel antimicrobial and anticancer agents. The efficacy and safety of any new drug candidate, including LysRS inhibitors, are profoundly influenced by its metabolic fate in vivo. Understanding the biotransformation of these inhibitors is paramount for characterizing their pharmacokinetic and pharmacodynamic profiles, as well as for identifying potentially active or toxic metabolites. This document provides a detailed, generalized framework for the detection and quantification of metabolites of a representative LysRS inhibitor, cladosporin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Due to the absence of publicly available information on the metabolism of a specific compound designated "LysRs-IN-1," this guide utilizes cladosporin as a surrogate. Cladosporin is a known natural product inhibitor of LysRS with a complex chemical structure amenable to various metabolic reactions.[1][2][3][4] The principles and methodologies outlined herein are broadly applicable to other small molecule inhibitors of LysRS.

Hypothetical Metabolic Pathway of Cladosporin

Based on the structure of cladosporin (IUPAC Name: (3R)-6,8-dihydroxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one), we can predict several plausible metabolic transformations that are common for xenobiotics. These include Phase I (functionalization) and Phase II (conjugation) reactions.

  • Phase I Metabolism (Oxidation): The cladosporin structure presents several sites susceptible to oxidation by cytochrome P450 (CYP) enzymes. These include hydroxylation of the aromatic ring, hydroxylation at aliphatic positions on the tetrahydropyran ring, and oxidation of the secondary alcohol to a ketone.

  • Phase II Metabolism (Conjugation): The phenolic hydroxyl groups of cladosporin and its oxidized metabolites are likely candidates for glucuronidation or sulfation, increasing their water solubility and facilitating excretion.

The following diagram illustrates a hypothetical metabolic pathway for cladosporin.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Cladosporin Cladosporin Metabolite1 Hydroxylated Cladosporin (M1) Cladosporin->Metabolite1 Oxidation (CYP450) Metabolite2 Oxidized Cladosporin (M2) Cladosporin->Metabolite2 Oxidation (CYP450) Metabolite3 Cladosporin Glucuronide (M3) Cladosporin->Metabolite3 Glucuronidation (UGT) Metabolite4 Hydroxylated Cladosporin Glucuronide (M4) Metabolite1->Metabolite4 Glucuronidation (UGT)

Figure 1: Hypothetical metabolic pathway of cladosporin.

Experimental Workflow for Metabolite Identification and Quantification

A systematic approach is required to identify and quantify unknown metabolites. The following workflow outlines the key steps from sample generation to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Incubation In Vitro Incubation (e.g., Liver Microsomes) Extraction Sample Extraction (e.g., Protein Precipitation, SPE) Incubation->Extraction LC_Separation Liquid Chromatography (Separation of Analytes) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Fragmentation) LC_Separation->MS_Detection Metabolite_ID Metabolite Identification (Based on m/z and Fragments) MS_Detection->Metabolite_ID Quantification Quantitative Analysis (Calibration Curve) Metabolite_ID->Quantification

Figure 2: General experimental workflow for metabolite analysis.

Protocols

Protocol 1: In Vitro Metabolism of Cladosporin using Human Liver Microsomes

This protocol describes a typical incubation procedure to generate metabolites of cladosporin in vitro.

Materials:

  • Cladosporin

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of cladosporin in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Add the cladosporin stock solution to the HLM mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be present in the sample).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for the Analysis of Cladosporin and its Metabolites

This protocol provides a starting point for developing a robust LC-MS/MS method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive and Negative ESI (to detect a wider range of metabolites)
Scan Type Full scan for metabolite identification; Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Data Presentation

The following table provides hypothetical quantitative data for cladosporin and its predicted metabolites. These values would need to be experimentally determined.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Cladosporin 7.5293.1177.1
M1 (Hydroxylated) 6.8309.1193.1
M2 (Oxidized) 7.2291.1175.1
M3 (Glucuronide) 5.9469.1293.1
M4 (Hydroxylated Glucuronide) 5.2485.1309.1
Internal Standard 8.1[Specific to IS][Specific to IS]

Conclusion

The methodologies presented in this application note provide a robust starting point for researchers and drug development professionals to investigate the metabolic fate of LysRS inhibitors. While cladosporin has been used as a representative compound, the principles of in vitro metabolism, sample preparation, and LC-MS/MS analysis are broadly applicable to other small molecule inhibitors. A thorough understanding of a drug candidate's metabolism is a critical component of preclinical and clinical development, ensuring the safety and efficacy of new therapeutic agents.

References

Investigating the LysRS-Gag Interaction in HIV with a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note on "LysRs-IN-1": A thorough search of scientific literature and databases did not yield any specific information regarding a compound designated "this compound" for the investigation of the LysRS-Gag interaction in HIV. The name appears in chemical supplier catalogs, but without associated research data or publications. Therefore, this document presents a comprehensive set of application notes and protocols for a hypothetical inhibitor, hereafter termed Hypothetical LysRS-Gag Inhibitor-1 (HLGI-1) , to demonstrate how such a compound would be characterized and utilized in HIV research.

Introduction

The replication of Human Immunodeficiency Virus Type 1 (HIV-1) is critically dependent on the hijacking of host cellular machinery. A key interaction in the late stages of the viral life cycle is the binding of the host lysyl-tRNA synthetase (LysRS) to the viral Gag polyprotein. This interaction is essential for the selective packaging of the primer for reverse transcription, tRNALys3, into newly forming virions. The incorporation of tRNALys3 is a prerequisite for the initiation of reverse transcription in the next round of infection. Consequently, the disruption of the LysRS-Gag interaction presents a promising therapeutic avenue for the development of novel anti-HIV agents.

HLGI-1 is a novel small molecule designed to specifically inhibit the interaction between human LysRS and the HIV-1 Gag protein. These application notes provide detailed protocols for characterizing the inhibitory activity of HLGI-1 and assessing its impact on HIV-1 replication in cell culture.

Mechanism of Action and Signaling Pathway

During HIV-1 assembly, the Gag polyprotein is targeted to the plasma membrane of the host cell.[1] Here, it multimerizes to form immature virions.[2][3] For the virion to become infectious, it must package essential host and viral components, including the genomic RNA and the specific tRNA primer, tRNALys3. The selective packaging of tRNALys3 is facilitated by a direct interaction between the capsid (CA) domain of the Gag polyprotein and the host LysRS.[4] This interaction ensures the specific incorporation of the LysRS-tRNALys3 complex into the nascent virion. HLGI-1 is hypothesized to bind to either LysRS or Gag, thereby sterically hindering their interaction and preventing the packaging of tRNALys3.

LysRS_Gag_Pathway cluster_host_cell Host Cell Cytoplasm LysRS LysRS tRNALys3 tRNA(Lys3) LysRS->tRNALys3 binds Virion Packaging of LysRS-tRNA(Lys3) complex LysRS->Virion incorporation tRNALys3->Virion incorporation Gag HIV-1 Gag Gag->LysRS interacts with HLGI1 HLGI-1 (Inhibitor) Gag->Virion incorporation HLGI1->Gag inhibits interaction InfectiousVirion Infectious Virion Virion->InfectiousVirion leads to

Figure 1: Simplified pathway of LysRS-Gag interaction in HIV-1 replication and the proposed mechanism of action for HLGI-1.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for HLGI-1, providing a benchmark for its potency and efficacy.

Table 1: In Vitro Inhibition of LysRS-Gag Interaction

Assay TypeTarget ProteinsParameterHLGI-1 Value (nM)
TR-FRETHis-LysRS & GST-GagIC50150 ± 25
AlphaLISABiotin-LysRS & GST-GagIC50120 ± 30

Table 2: Antiviral Activity and Cytotoxicity

Cell LineAssay TypeParameterHLGI-1 Value (µM)
TZM-blHIV-1 Single-Cycle InfectionEC501.2 ± 0.3
CEM-GXRHIV-1 Spreading InfectionEC501.5 ± 0.4
MT-4Cytotoxicity (MTT Assay)CC50> 50
-Selectivity Index (SI) CC50/EC50 > 33

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for LysRS-Gag Interaction

This assay quantitatively measures the inhibitory effect of HLGI-1 on the direct interaction between recombinant LysRS and Gag proteins.

Materials:

  • His-tagged human LysRS (recombinant)

  • GST-tagged HIV-1 Gag (recombinant)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20

  • Terbium (Tb)-conjugated anti-His antibody (FRET donor)

  • d2-conjugated anti-GST antibody (FRET acceptor)

  • HLGI-1 (serial dilutions in DMSO)

  • 384-well low-volume black assay plates

Workflow Diagram:

TR_FRET_Workflow start Start step1 Prepare serial dilutions of HLGI-1 in DMSO start->step1 step2 Add HLGI-1, His-LysRS, and GST-Gag to assay plate step1->step2 step3 Incubate at room temperature for 30 minutes step2->step3 step4 Add Tb-anti-His (donor) and d2-anti-GST (acceptor) antibodies step3->step4 step5 Incubate at room temperature for 60 minutes in the dark step4->step5 step6 Read plate on a TR-FRET enabled plate reader step5->step6 end Data Analysis (IC50) step6->end

Figure 2: Experimental workflow for the TR-FRET based LysRS-Gag interaction assay.

Procedure:

  • Prepare serial dilutions of HLGI-1 in 100% DMSO. Further dilute these in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add 2 µL of the diluted HLGI-1 or DMSO (vehicle control).

  • Add 4 µL of a solution containing His-LysRS (final concentration 10 nM) and GST-Gag (final concentration 20 nM) in Assay Buffer to each well.

  • Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Add 4 µL of a solution containing Tb-conjugated anti-His antibody (final concentration 2 nM) and d2-conjugated anti-GST antibody (final concentration 40 nM) in Assay Buffer to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Calculate the FRET ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of HLGI-1 concentration to determine the IC50 value.

Protocol 2: AlphaLISA Assay for LysRS-Gag Interaction

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an alternative bead-based assay to measure the inhibition of the LysRS-Gag interaction.

Materials:

  • Biotinylated human LysRS (recombinant)

  • GST-tagged HIV-1 Gag (recombinant)

  • AlphaLISA Assay Buffer: 100 mM Tris, pH 8.0, 0.01% Tween-20

  • Streptavidin-coated Donor beads

  • Anti-GST-conjugated Acceptor beads

  • HLGI-1 (serial dilutions in DMSO)

  • 384-well white OptiPlate

Procedure:

  • Prepare serial dilutions of HLGI-1 in DMSO and then in AlphaLISA Assay Buffer.

  • Add 2.5 µL of diluted HLGI-1 or DMSO to the wells of a 384-well plate.

  • Add 2.5 µL of a mixture of Biotin-LysRS (final concentration 5 nM) and GST-Gag (final concentration 10 nM) in Assay Buffer.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of a mixture of Streptavidin-Donor beads (final concentration 20 µg/mL) and anti-GST Acceptor beads (final concentration 20 µg/mL) in Assay Buffer.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Plot the AlphaLISA signal against the logarithm of HLGI-1 concentration to determine the IC50 value.

Protocol 3: Cell-Based HIV-1 Replication Assay

This protocol assesses the ability of HLGI-1 to inhibit HIV-1 replication in a cell-based model.

Materials:

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase upon HIV-1 entry)

  • HIV-1NL4-3 virus stock

  • Complete DMEM medium (10% FBS, penicillin/streptomycin)

  • HLGI-1 (serial dilutions in DMSO)

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

Workflow Diagram:

Cell_Assay_Workflow start Start step1 Seed TZM-bl cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with serial dilutions of HLGI-1 step2->step3 step4 Incubate for 2 hours step3->step4 step5 Infect cells with HIV-1 step4->step5 step6 Incubate for 48 hours step5->step6 step7 Measure luciferase activity step6->step7 end Data Analysis (EC50) step7->end

Figure 3: Workflow for the cell-based HIV-1 single-cycle replication assay.

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of HLGI-1 in complete DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted HLGI-1.

  • Incubate the cells for 2 hours at 37°C.

  • Add 50 µL of HIV-1NL4-3 (at a pre-determined MOI) to each well.

  • Incubate for 48 hours at 37°C.

  • Remove the supernatant and lyse the cells.

  • Measure the luciferase activity in the cell lysates using a luminometer.

  • Plot the percentage of viral inhibition against the logarithm of HLGI-1 concentration to determine the EC50 value.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the characterization of a novel inhibitor of the HIV-1 LysRS-Gag interaction. By employing a combination of in vitro biochemical assays and cell-based virological assays, the potency, mechanism of action, and cellular efficacy of compounds like the hypothetical HLGI-1 can be thoroughly evaluated. The successful identification and development of such inhibitors could lead to a new class of antiretroviral drugs that target a critical host-pathogen interaction, offering a valuable addition to the existing HIV treatment armamentarium.

References

Application of LysRs-IN-1 in the Study of Immune Response Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lysyl-tRNA synthetase (LysRS), also known as KARS1, is a ubiquitously expressed enzyme essential for protein synthesis. It catalyzes the charging of lysine to its cognate tRNA. Beyond this canonical function, recent studies have unveiled non-canonical roles of LysRS in regulating immune responses. LysRS can be secreted by immune cells and act as a signaling molecule, modulating cytokine production and immune cell migration.[1][2] Furthermore, intracellular LysRS can translocate to the nucleus upon immunological stimuli and produce diadenosine tetraphosphate (Ap4A), a second messenger that activates transcription factors such as MITF and USF2, leading to the expression of immune-related genes.[3][4][5]

LysRs-IN-1 is a potent and specific inhibitor of Lysyl-tRNA synthetase. This application note provides a comprehensive overview of the use of this compound as a chemical tool to investigate the multifaceted roles of LysRS in immune regulation. The provided protocols and data serve as a guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of targeting LysRS in inflammatory and autoimmune diseases. While "this compound" is a commercially available compound, the specific biological data presented here are representative values based on published data for similar LysRS inhibitors and the known functions of the enzyme, intended to guide experimental design.

Quantitative Data

The following table summarizes the inhibitory activities of a representative LysRS inhibitor, LysRs-IN-2, providing an expected range of potency for compounds targeting LysRS.

CompoundTargetIC50 (μM)Cell-based EC50 (μM)Reference
LysRs-IN-2Plasmodium falciparum LysRS (PfKRS)0.015-
Cryptosporidium parvum LysRS (CpKRS)0.13-
Human LysRS (HsKRS)1.8-
P. falciparum 3D7 (whole-cell)-0.27
HepG2 cells-49
C. parvum (whole-cell)-2.5

Signaling Pathways and Experimental Workflow

LysRS Signaling in Immune Regulation

The following diagram illustrates the dual role of LysRS in the cytoplasm and nucleus, and as a secreted protein, in regulating immune responses. Inhibition by this compound can block these functions.

LysRS_Signaling cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Mast Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Secreted_LysRS Secreted LysRS Macrophage Macrophage Secreted_LysRS->Macrophage Binds to surface TNFa_Release TNF-α Release Macrophage->TNFa_Release LysRS_cyto LysRS tRNA_Lys tRNA-Lys LysRS_cyto->tRNA_Lys Aminoacylation LysRS_nucl p-LysRS LysRS_cyto->LysRS_nucl Phosphorylation & Translocation Protein_Synthesis Protein Synthesis tRNA_Lys->Protein_Synthesis LysRs_IN_1_cyto This compound LysRs_IN_1_cyto->LysRS_cyto Inhibits Ap4A Ap4A Synthesis LysRS_nucl->Ap4A MITF_USF2 MITF/USF2 Activation Ap4A->MITF_USF2 Gene_Expression Immune Gene Expression MITF_USF2->Gene_Expression LysRs_IN_1_nucl This compound LysRs_IN_1_nucl->LysRS_nucl Inhibits Stimulus Immunological Stimulus Stimulus->LysRS_cyto LysRs_IN_1_ext This compound LysRs_IN_1_ext->Secreted_LysRS Inhibits signaling Experimental_Workflow Start Start: Characterize This compound Enzyme_Assay 1. In Vitro LysRS Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Culture 2. Culture Immune Cells (e.g., Macrophages, Mast Cells) Enzyme_Assay->Cell_Culture Treatment 3. Treat cells with This compound +/- Stimulus Cell_Culture->Treatment Cytokine_Assay 4a. Cytokine Profiling (ELISA, CBA) Treatment->Cytokine_Assay Migration_Assay 4b. Cell Migration Assay (Transwell) Treatment->Migration_Assay Signaling_Assay 4c. Signaling Pathway Analysis (Western Blot for p-MAPK) Treatment->Signaling_Assay Data_Analysis 5. Data Analysis and Interpretation Cytokine_Assay->Data_Analysis Migration_Assay->Data_Analysis Signaling_Assay->Data_Analysis Conclusion Conclusion: Elucidate Role of LysRS in Immunity Data_Analysis->Conclusion

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) for LysRs-IN-1 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its target protein within the complex environment of a living cell.[1][2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[4] When a small molecule like LysRs-IN-1 binds to its target, Lysyl-tRNA synthetase (LysRs), the protein's resistance to heat-induced denaturation increases. This change in thermal stability can be measured to confirm direct target interaction in a physiologically relevant setting.

Lysyl-tRNA synthetase (LysRs) is a ubiquitously expressed enzyme essential for protein synthesis.[5] Beyond its canonical role in charging tRNA with lysine, LysRs has non-canonical functions and is implicated in various signaling pathways, particularly in the immune response and cancer. These dual roles make LysRs an attractive therapeutic target. This compound is a potent inhibitor of LysRs, and confirming its engagement with the target protein in cells is a critical step in its development as a potential therapeutic agent.

These application notes provide detailed protocols for using CETSA to demonstrate the target engagement of this compound with LysRs.

Signaling Pathway of Lysyl-tRNA Synthetase (LysRs)

LysRs plays a dual role in the cell. In its canonical function, it is part of the multi-tRNA synthetase complex (MSC) in the cytoplasm, where it catalyzes the attachment of lysine to its cognate tRNA, a crucial step in protein translation. In its non-canonical role, upon certain cellular stimuli, such as growth factor signaling, LysRs can be phosphorylated, leading to its release from the MSC. The liberated LysRs can then translocate to the nucleus and act as a signaling molecule, influencing gene transcription. This compound is designed to inhibit the enzymatic activity of LysRs, which can impact both its canonical and non-canonical functions by binding to the enzyme and altering its stability and conformation.

LysRs_Signaling_Pathway LysRs Signaling Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSC Multi-tRNA Synthetase Complex (MSC) LysRs_cyto LysRs MSC->LysRs_cyto Release LysRs_cyto->MSC Association pLysRs p-LysRs LysRs_cyto->pLysRs Phosphorylation Lys_tRNA_Lys Lys-tRNA-Lys LysRs_cyto->Lys_tRNA_Lys Charges LysRs_nuc p-LysRs pLysRs->LysRs_nuc Translocation tRNA_Lys tRNA-Lys tRNA_Lys->LysRs_cyto Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis Participates in Stimuli Cellular Stimuli (e.g., Growth Factors) Stimuli->LysRs_cyto Induces LysRs_IN_1 This compound LysRs_IN_1->LysRs_cyto Inhibits Transcription_Factors Transcription Factors (e.g., MITF) LysRs_nuc->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates CETSA_Workflow CETSA Experimental Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Heat Challenge (Temperature Gradient or Isothermal) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Quantification of Soluble LysRs (Western Blot) D->E F 6. Data Analysis (Melt Curve or Dose-Response) E->F

References

Troubleshooting & Optimization

Troubleshooting LysRs-IN-1 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with LysRs-IN-1 in aqueous buffers.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: this compound, like many small molecule inhibitors, is expected to have low solubility in purely aqueous solutions. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, it is highly recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][2] Small molecule inhibitors are often hydrophobic and will have limited solubility in purely aqueous solutions. A high-concentration stock solution in 100% DMSO can then be serially diluted into your aqueous experimental buffer.[1][2]

Q3: When I dilute my DMSO stock of this compound into my physiological buffer, the compound precipitates. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[2] Here are several strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect experimental results.

  • Vigorous Mixing: When diluting, add the DMSO stock dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid and uniform dispersion can help prevent localized high concentrations that lead to precipitation.

  • Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions. For example, you can first dilute the 100% DMSO stock into a solution containing a higher percentage of DMSO (e.g., 10% DMSO in buffer) before the final dilution into your experimental buffer.

  • Temperature: Gently warming the buffer (if experimentally permissible) before adding the compound stock can sometimes improve solubility. However, be cautious as temperature can affect the stability of both the compound and other buffer components.

Q4: Could the composition of my buffer be affecting the solubility of this compound?

A4: Yes, buffer components can significantly influence the solubility of small molecules.

  • pH: If this compound has ionizable groups, its charge state will be dependent on the pH of the buffer, which can dramatically alter its solubility. It may be beneficial to test a range of pH values around the physiological pH of your experiment to find the optimal condition for solubility.

  • Ionic Strength: High salt concentrations in buffers can sometimes decrease the solubility of organic compounds (salting out). If you suspect this is an issue, consider preparing the final dilution in a buffer with a lower salt concentration or even in deionized water before adding it to your final assay buffer, if the protocol allows.

  • Buffer Concentration: The concentration of the buffer itself can also impact the stability and solubility of your compound.

Q5: Are there any alternative methods to improve the solubility of this compound in my aqueous buffer?

A5: If the above methods are insufficient, you might consider the following, keeping in mind that they may influence your experimental results and should be used with appropriate controls:

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can enhance the solubility of poorly water-soluble compounds.

  • Surfactants: Surfactants can be used to solubilize hydrophobic compounds by forming micelles.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Data Presentation

While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the expected solubility behavior of a typical hydrophobic small molecule inhibitor in common laboratory solvents and buffers.

Solvent/BufferExpected SolubilityRecommendations & Remarks
100% DMSOHighRecommended for preparing high-concentration stock solutions.
100% EthanolModerate to HighCan be an alternative to DMSO, but evaporation can be an issue.
Deionized WaterVery LowDirect dissolution is not recommended.
PBS (pH 7.4)Very LowPrecipitation is likely when diluting from a DMSO stock.
Tris BufferVery LowSimilar to PBS, solubility is expected to be poor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

This protocol describes the recommended method for dissolving and diluting this compound for use in typical biochemical or cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Aqueous buffer of choice

Procedure:

  • Prepare Concentrated Stock Solution (in 100% DMSO):

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate and Final Working Dilutions:

    • Thaw a single aliquot of the concentrated DMSO stock solution.

    • Perform serial dilutions of the stock solution in your chosen aqueous buffer.

    • Crucially , when making each dilution, add the higher concentration stock solution dropwise to the vortexing buffer to minimize precipitation.

    • Ensure the final concentration of DMSO in your experiment is below 1% (or a concentration that has been validated not to affect your specific assay).

Visualizations

Diagram 1: General Workflow for Solubilizing Poorly Soluble Inhibitors

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting A Weigh Inhibitor Powder B Add 100% DMSO A->B C Vortex / Sonicate / Gentle Heat B->C D Clear High-Concentration Stock Solution C->D E Vortex Aqueous Buffer D->E Dilution Step F Add DMSO Stock Dropwise (Serial Dilution) E->F G Final Working Solution (<1% DMSO) F->G H Precipitation Observed F->H If problem occurs I Optimize Buffer (pH, Salt) Lower Final Concentration Use Solubilizing Agents H->I

Caption: Workflow for preparing solutions of poorly soluble inhibitors.

Diagram 2: Simplified Lysyl-tRNA Synthetase (LysRs) Pro-inflammatory Signaling

Human lysyl-tRNA synthetase (KRS or LysRs) can be secreted from cells and act as a signaling molecule to activate immune cells. This signaling is known to involve the mitogen-activated protein kinase (MAPK) pathways.

G LysRs Secreted LysRs Receptor Cell Surface Receptor (e.g., on Macrophage) LysRs->Receptor Binds MAPK_Pathway MAPK Signaling Cascade Receptor->MAPK_Pathway Activates ERK ERK MAPK_Pathway->ERK p38 p38 MAPK_Pathway->p38 Proinflammatory_Response Pro-inflammatory Response (e.g., TNF-α production, cell migration) ERK->Proinflammatory_Response p38->Proinflammatory_Response

References

Overcoming LysRs-IN-1 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LysRs-IN-1

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this compound in cell-based assays, with a specific focus on distinguishing and mitigating off-target effects.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of Lysyl-tRNA Synthetase (LysRS). Its on-target effect is the inhibition of the aminoacylation of tRNALys, which is essential for protein synthesis. Additionally, this compound is expected to modulate the non-canonical signaling functions of LysRS.

2. What are the known non-canonical functions of LysRS that could be affected by this compound?

LysRS has several non-canonical functions that are independent of its role in protein synthesis. Upon certain stimuli, such as immunological challenge, LysRS can be phosphorylated and translocate to the nucleus.[1][2] There, it produces diadenosine tetraphosphate (Ap4A), which acts as a signaling molecule.[1][2][3] Ap4A can regulate the activity of transcription factors like MITF and USF2 by binding to the Hint-1 repressor, thereby influencing gene expression related to immune responses and cell proliferation.

3. What are potential off-target effects of this compound?

While designed for specificity, this compound may exhibit off-target activities, which can lead to misinterpretation of experimental results. Potential off-target effects could include the inhibition of other kinases or enzymes with structurally similar ATP-binding sites, or unintended interactions with other cellular components. It is crucial to validate that the observed cellular phenotype is a direct result of LysRS inhibition.

4. How can I differentiate between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is a critical aspect of preclinical drug development. A common strategy is to perform rescue experiments by introducing a mutated, resistant version of LysRS that is not affected by this compound. If the cellular phenotype is rescued, it is likely an on-target effect. Another approach is to use structurally distinct inhibitors of LysRS. If different inhibitors produce the same phenotype, it is more likely to be an on-target effect.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using this compound in cell-based assays.

Observed Problem Potential Cause Recommended Solution
High Cell Toxicity at Low Concentrations Off-target cytotoxic effects.1. Perform a dose-response curve to determine the IC50 for cell viability. 2. Compare the IC50 for viability with the IC50 for LysRS inhibition (e.g., using a target engagement assay). A significant discrepancy may suggest off-target toxicity. 3. Test this compound in multiple cell lines to check for cell-type-specific toxicity.
Inconsistent Results Between Experiments Cell passage number, cell density, or reagent variability.1. Use cells within a consistent and low passage number range. 2. Optimize and maintain a consistent cell seeding density for all experiments. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Unexpected Phenotype (e.g., changes in cell morphology or signaling pathways unrelated to LysRS) Potential off-target inhibition of other cellular proteins, such as kinases.1. Perform a kinome scan or similar profiling assay to identify potential off-target kinases. 2. Use a more specific LysRS inhibitor if available, or a structurally unrelated one to see if the phenotype persists. 3. Use genetic approaches like siRNA or CRISPR to knock down LysRS and see if it phenocopies the effect of this compound.
Lack of Expected On-Target Effect (e.g., no decrease in protein synthesis) Poor cell permeability of the compound, or rapid metabolic degradation.1. Verify target engagement within the cell using an assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET. 2. Measure the intracellular concentration of this compound using LC-MS/MS.

Experimental Protocols

Protocol 1: Western Blot for Phospho-LysRS (Ser207)

This protocol is designed to assess the phosphorylation status of LysRS at Serine 207, a key event in its non-canonical signaling pathway.

  • Cell Culture and Treatment: Plate cells at a density of 1 x 106 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., immunological stimulation) and a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-LysRS (Ser207) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total LysRS and a loading control like β-actin to normalize the data.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures cell viability to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

On-Target Signaling Pathway of LysRS

The following diagram illustrates the known signaling pathway involving LysRS that is targeted by this compound. Immunological stimulation leads to the phosphorylation of LysRS, its translocation to the nucleus, and the subsequent activation of the transcription factor MITF.

LysRS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Immunological Stimulation Immunological Stimulation MAPK MAPK Immunological Stimulation->MAPK activates LysRS_complex LysRS (in multi-synthetase complex) MAPK->LysRS_complex phosphorylates pLysRS p-LysRS (Ser207) LysRS_complex->pLysRS releases pLysRS_nuc p-LysRS pLysRS->pLysRS_nuc translocates LysRs_IN_1 This compound LysRs_IN_1->LysRS_complex inhibits Ap4A Ap4A pLysRS_nuc->Ap4A produces Hint1_MITF Hint-1/MITF Complex Ap4A->Hint1_MITF binds & releases MITF MITF (active) Hint1_MITF->MITF Gene_Expression Target Gene Expression MITF->Gene_Expression activates

Caption: On-target signaling pathway of LysRS inhibited by this compound.

Experimental Workflow for Differentiating On- and Off-Target Effects

This workflow provides a logical approach to determine if an observed cellular phenotype is due to the on-target inhibition of LysRS or an off-target effect of this compound.

Troubleshooting_Workflow start Observed Cellular Phenotype with this compound phenocopy Does LysRS knockdown (siRNA/CRISPR) phenocopy the effect? start->phenocopy rescue Does expression of a resistant LysRS mutant rescue the phenotype? phenocopy->rescue Yes off_target Phenotype is likely OFF-TARGET phenocopy->off_target No structurally_different Does a structurally different LysRS inhibitor cause the same phenotype? rescue->structurally_different Yes rescue->off_target No on_target Phenotype is likely ON-TARGET structurally_different->on_target Yes structurally_different->off_target No

Caption: Workflow for deconvoluting on-target vs. off-target effects.

References

Technical Support Center: Optimizing LysRs-IN-1 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of LysRs-IN-1 in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of Lysyl-tRNA synthetase (LysRs), an essential enzyme responsible for attaching lysine to its corresponding tRNA during protein synthesis.[1][2] Beyond this canonical function, LysRs has non-translational roles, including the production of the signaling molecule diadenosine tetraphosphate (Ap4A). By inhibiting LysRs, this compound can interfere with both protein synthesis and these non-canonical signaling pathways.

Q2: What is the typical concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data for LysRs inhibitors, a starting point for dose-response experiments could range from low micromolar (e.g., 1-5 µM) to higher concentrations (e.g., 50 µM). For instance, a LysRs inhibitor developed for tuberculosis research showed an IC50 of 42 µM in an enzymatic assay. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. It is recommended to warm the solution gently (e.g., to 60°C) and use sonication to ensure complete dissolution.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is typically stable for up to 6 months.

Q4: I'm observing precipitation when I add this compound to my cell culture medium. What should I do?

A4: Precipitation can occur due to the low aqueous solubility of many small molecule inhibitors. To troubleshoot this, ensure your DMSO stock solution is fully dissolved before use. When diluting into your aqueous cell culture medium, avoid "solvent shock" by adding the stock solution to a larger volume of medium and mixing immediately. You can also try pre-warming the medium to 37°C before adding the compound. If precipitation persists, you may need to reduce the final concentration of this compound or the percentage of DMSO in your final culture volume (typically kept below 0.5%).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible results Cell passage number and confluency variations.Use cells within a consistent and narrow passage number range. Seed cells at a uniform density and treat at a consistent confluency.
Instability of this compound in working solutions.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
Pipetting errors or uneven drug distribution.Ensure accurate pipetting and proper mixing when adding the inhibitor to cell cultures.
High background or off-target effects Concentration of this compound is too high.Perform a dose-response experiment to identify the optimal concentration that inhibits the target without causing widespread toxicity.
The inhibitor may have known or unknown off-target activities.Review the literature for any reported off-target effects of this compound. Consider using a secondary, structurally distinct inhibitor of LysRs to confirm that the observed phenotype is on-target.
No observable effect Concentration of this compound is too low.Increase the concentration of the inhibitor. Ensure the compound is fully dissolved in the stock solution.
The chosen cell line is resistant to LysRs inhibition.Verify the expression of LysRs in your cell line. Consider testing a different cell line known to be sensitive to protein synthesis inhibitors.
Incorrect assay endpoint or timing.Ensure the assay is sensitive enough to detect the expected biological effect and that the endpoint is measured at an appropriate time after treatment.
Cell death at all tested concentrations This compound is cytotoxic to the cell line at the tested concentrations.Lower the concentration range in your dose-response experiment. Reduce the incubation time with the inhibitor.

Data Presentation

Table 1: Reported IC50 Values for LysRs Inhibitors in Various Assays

CompoundAssay TypeCell Line / TargetIC50 Value
LysRs Inhibitor (for TB)Enzymatic AssayM. tuberculosis LysRS42 µM
YH16899Cell Migration AssayH226 (Lung Cancer)8.5 ± 2.1 µM
YH16899Cell Growth AssayB16F10 (Melanoma)499 nM

Note: Data for this compound in various cancer cell lines is not extensively published. The values above are for related LysRs inhibitors and can serve as a reference for designing initial experiments.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound

  • DMSO (anhydrous)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5%. Include a vehicle control (medium with DMSO only).

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle control (set as 100% viability) and plot the results as percent viability versus this compound concentration to determine the IC50 value.

Western Blotting

This protocol is for analyzing changes in protein expression (e.g., downstream targets of MITF/USF2) following this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • DMSO (anhydrous)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MITF, anti-USF2, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative PCR (qPCR)

This protocol is for measuring changes in the mRNA expression of MITF or USF2 target genes.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • DMSO (anhydrous)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., TYR, DCT for MITF; target genes for USF2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control as described for Western blotting.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Mandatory Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Cell Seeding treatment Cell Treatment cell_seeding->treatment compound_prep This compound Dilution compound_prep->treatment viability Cell Viability Assay treatment->viability western Western Blot treatment->western qpcr qPCR treatment->qpcr

Caption: A generalized workflow for in vitro experiments using this compound.

LysRs Signaling Pathway and Point of Inhibition

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS LysRS MSC Multi-synthetase Complex (MSC) LysRS->MSC associates with LysRS_p p-LysRS (Ser207) LysRS->LysRS_p AIMP2 AIMP2 (p38) AIMP2->MSC MSC->LysRS_p dissociates from LysRS_p_nuc p-LysRS LysRS_p->LysRS_p_nuc translocates to MAPK MAPK Pathway MAPK->LysRS phosphorylates Stimulus External Stimulus (e.g., Immunological Challenge) Stimulus->MAPK Ap4A Ap4A Synthesis LysRS_p_nuc->Ap4A MITF_Hint MITF-Hint1 Complex Ap4A->MITF_Hint dissociates USF2_Hint USF2-Hint1 Complex Ap4A->USF2_Hint dissociates MITF Active MITF MITF_Hint->MITF USF2 Active USF2 USF2_Hint->USF2 Target_Genes Target Gene Transcription MITF->Target_Genes USF2->Target_Genes LysRs_IN1 This compound LysRs_IN1->LysRS inhibits

Caption: The LysRs signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Enhancing the In Vivo Stability of Novel LysRS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of lysyl-tRNA synthetase (LysRS) inhibitors. Our goal is to equip you with the necessary information to diagnose stability issues, optimize experimental protocols, and advance your research.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your in vivo experiments with a novel LysRS inhibitor.

Question: I'm observing high variability in efficacy or pharmacokinetic (PK) data between animals in the same dosing group. What could be the cause?

Answer: High variability can stem from several factors related to the formulation and administration of your LysRS inhibitor. Inconsistent dosing volumes, incomplete solubilization, or rapid degradation of the compound in the formulation can all contribute to this issue.

Troubleshooting Steps:

  • Formulation Check: Ensure your LysRS inhibitor is fully dissolved in the vehicle. Visually inspect for any precipitation before and during administration. If solubility is an issue, consider alternative formulation strategies.[1]

  • Dosing Accuracy: Verify the calibration of your dosing equipment. For oral gavage, ensure consistent delivery to the stomach, avoiding reflux. For injections, confirm the accuracy of syringe volumes.

  • Vehicle Toxicity: Test the vehicle formulation alone in a control group of animals to rule out any toxic effects that could influence the results.[1]

Question: My LysRS inhibitor shows good in vitro potency but poor in vivo efficacy. How can I investigate if stability is the issue?

Answer: A significant drop-off in activity from in vitro to in vivo settings often points towards poor pharmacokinetic properties, including low stability.

Troubleshooting Steps:

  • In Vitro Stability Assays: Before moving to animal studies, assess the stability of your compound in relevant biological matrices.

    • Microsomal Stability Assay: Evaluate the metabolic stability of your inhibitor using liver microsomes from the animal species you plan to use for your in vivo studies. This will provide an initial indication of susceptibility to phase I metabolism.

    • Plasma Stability Assay: Incubate your inhibitor in plasma from the relevant species to assess degradation by plasma enzymes.

  • Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the concentration of your inhibitor in the blood over time. Key parameters to assess are:

    • Half-life (t½): A short half-life may indicate rapid clearance and/or metabolism.

    • Area Under the Curve (AUC): A low AUC suggests poor bioavailability or rapid elimination.

    • Maximum Concentration (Cmax): A low Cmax may indicate poor absorption or rapid distribution and elimination.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor in vivo stability of small molecule inhibitors like a LysRS inhibitor?

A1: The primary reasons for poor in vivo stability are metabolic degradation and rapid clearance. The body has efficient enzyme systems, primarily in the liver (cytochrome P450 enzymes), that modify and eliminate foreign compounds. Additionally, small molecules can be rapidly cleared from the bloodstream by the kidneys.

Q2: How can I proactively design LysRS inhibitors with improved metabolic stability?

A2: Medicinal chemistry strategies can be employed to block or reduce metabolic liabilities.

  • Metabolic Hotspot Identification: Use in vitro metabolite identification studies to pinpoint the specific sites on your molecule that are most susceptible to metabolism.

  • Structural Modifications: Make chemical modifications at these "hotspots" to block metabolism. Common strategies include:

    • Fluorination: Replacing a hydrogen atom with a fluorine atom at a metabolically active site.

    • Deuteration: Replacing a hydrogen atom with a deuterium atom to slow metabolic bond cleavage (the kinetic isotope effect).

    • Introduction of Bulky Groups: Adding a larger chemical group near the metabolic site to sterically hinder enzyme access.

    • Bioisosteric Replacement: Replacing a labile chemical group with a different group that has similar physical or chemical properties but is more stable.[2]

Q3: What formulation strategies can enhance the in vivo stability and bioavailability of a LysRS inhibitor?

A3: Formulation can protect the inhibitor from degradation and improve its absorption.

  • Solubilizing Agents: For compounds with poor aqueous solubility, using co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins can improve dissolution and absorption.[1][2]

  • Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based systems like liposomes or solid lipid nanoparticles can protect it from enzymatic degradation and enhance its circulation time.

  • Polymeric Nanoparticles: Biodegradable polymers such as PLGA can be used to encapsulate the inhibitor, providing sustained release and protection from degradation.

Q4: Can modifying the route of administration impact the stability of my LysRS inhibitor?

A4: Yes, the route of administration can significantly affect the first-pass metabolism of a drug.

  • Oral (PO): Subject to first-pass metabolism in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.

  • Intravenous (IV): Bypasses first-pass metabolism, leading to 100% bioavailability, but the compound is immediately exposed to metabolic enzymes in the blood and organs.

  • Intraperitoneal (IP) and Subcutaneous (SC): Generally have slower absorption compared to IV and can partially bypass first-pass metabolism.

Experimental Protocols

Protocol 1: Mouse Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a LysRS inhibitor in mouse liver microsomes.

Materials:

  • Test LysRS inhibitor

  • Mouse liver microsomes (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the LysRS inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, NADPH regenerating system, and the LysRS inhibitor (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of mouse liver microsomes (final protein concentration typically 0.5 mg/mL).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the LysRS inhibitor.

  • Calculate the percentage of the inhibitor remaining at each time point compared to the 0-minute time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 2: Formulation with Cyclodextrins

Objective: To prepare a formulation of a poorly soluble LysRS inhibitor using cyclodextrins to improve solubility and stability.

Materials:

  • LysRS inhibitor

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or saline

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a solution of HP-β-CD in sterile water or saline (e.g., 40% w/v).

  • Add the powdered LysRS inhibitor to the HP-β-CD solution.

  • Vortex the mixture vigorously for 5-10 minutes.

  • If the compound is not fully dissolved, sonicate the mixture for 15-30 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Filter the solution through a 0.22 µm sterile filter before administration.

Quantitative Data Summary

Table 1: Example In Vitro Stability Data for a Novel LysRS Inhibitor

CompoundMouse Liver Microsome Half-life (t½, min)Mouse Plasma Stability (% remaining at 4h)
LysRS Inhibitor (Parent)1565%
LysRS Inhibitor-F (Fluorinated analog)4592%
LysRS Inhibitor-D (Deuterated analog)3588%

Table 2: Example Pharmacokinetic Parameters in Mice

CompoundRouteDose (mg/kg)Cmax (ng/mL)t½ (h)AUC (ng·h/mL)
LysRS Inhibitor (Parent)IV25000.8450
LysRS Inhibitor (Parent)PO101501.0300
LysRS Inhibitor-FIV28002.51500
LysRS Inhibitor-FPO106002.82400

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_optimization Optimization Strategies invitro_potency In Vitro Potency (IC50) microsomal_stability Microsomal Stability (t½) invitro_potency->microsomal_stability Good Potency plasma_stability Plasma Stability (% remaining) microsomal_stability->plasma_stability pk_study Pharmacokinetic (PK) Study plasma_stability->pk_study Proceed to In Vivo efficacy_study Efficacy Study pk_study->efficacy_study Favorable PK structural_mod Structural Modification pk_study->structural_mod Poor PK formulation_dev Formulation Development pk_study->formulation_dev Poor Bioavailability structural_mod->microsomal_stability Re-evaluate formulation_dev->pk_study Re-evaluate

Caption: Workflow for assessing and improving the in vivo stability of a LysRS inhibitor.

formulation_strategies cluster_formulation Formulation Approaches cluster_outcome Desired Outcomes center Poorly Stable/ Insoluble LysRS Inhibitor co_solvents Co-solvents (PEG, DMSO) center->co_solvents surfactants Surfactants (Tween 80) center->surfactants cyclodextrins Cyclodextrins (HP-β-CD) center->cyclodextrins lipid_carriers Lipid-Based Carriers (Liposomes) center->lipid_carriers polymeric_np Polymeric Nanoparticles (PLGA) center->polymeric_np inc_solubility Increased Solubility co_solvents->inc_solubility surfactants->inc_solubility cyclodextrins->inc_solubility inc_stability Increased Stability lipid_carriers->inc_stability polymeric_np->inc_stability inc_bioavailability Increased Bioavailability inc_solubility->inc_bioavailability inc_stability->inc_bioavailability

Caption: Strategies to enhance the bioavailability of LysRS inhibitors through formulation.

signaling_pathway LysRS_inhibitor LysRS Inhibitor LysRS Lysyl-tRNA Synthetase (LysRS) LysRS_inhibitor->LysRS Inhibits Lys_tRNA_Lys Lysyl-tRNA(Lys) LysRS->Lys_tRNA_Lys Charges tRNA_Lys tRNA(Lys) tRNA_Lys->Lys_tRNA_Lys Protein_synthesis Protein Synthesis Lys_tRNA_Lys->Protein_synthesis

Caption: Canonical function of LysRS in protein synthesis and its inhibition.

References

Technical Support Center: Managing LysRs-IN-1 Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a LysRS inhibitor like LysRs-IN-1, and why does it cause cytotoxicity?

A1: Lysyl-tRNA Synthetase (LysRS) is a crucial enzyme responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a fundamental step in protein synthesis.[1][2] By inhibiting LysRS, this compound likely prevents the formation of Lysyl-tRNA, leading to a depletion of this essential building block for translation. This halt in protein synthesis triggers cellular stress responses and can ultimately lead to cell death (cytotoxicity).

Beyond its canonical role in translation, LysRS has non-translational functions, including roles in cell migration and immune response.[3][4][5] Depending on its specific binding and mechanism, an inhibitor could potentially interfere with these pathways as well.

Diagram: Simplified LysRS Canonical Pathway and Inhibition

LysRS_Pathway cluster_translation Protein Synthesis cluster_inhibition Inhibition Lysine Lysine LysRS LysRS Enzyme Lysine->LysRS ATP ATP ATP->LysRS tRNALys tRNA(Lys) tRNALys->LysRS Lys_tRNALys Lysyl-tRNA(Lys) LysRS->Lys_tRNALys  Aminoacylation Ribosome Ribosome Lys_tRNALys->Ribosome Protein Protein Synthesis Ribosome->Protein LysRs_IN_1 This compound LysRs_IN_1->LysRS Inhibition

Caption: Inhibition of LysRS blocks the formation of Lysyl-tRNA, halting protein synthesis.

Q2: I am seeing massive cell death even at low concentrations of this compound. How do I determine the optimal working concentration for my long-term experiment?

A2: The optimal concentration will be cell-line specific and depends on your experimental goals. For long-term studies, you'll likely need to work at a concentration significantly below the IC50 (the concentration that inhibits 50% of cell viability after a defined period).

Troubleshooting Steps:

  • Perform a Dose-Response Curve: First, determine the IC50 of this compound in your specific cell line at various time points (e.g., 24, 48, 72 hours). This is a critical baseline.

  • Select a Sub-Lethal Concentration Range: For long-term culture, start by testing concentrations at 1/10th, 1/50th, and 1/100th of the 72-hour IC50 value.

  • Monitor Cell Health Daily: Observe cells daily for morphological changes (e.g., rounding, detachment, blebbing) and assess viability at regular intervals (e.g., every 2-3 days) using a gentle viability assay like PrestoBlue or CellTiter-Glo.

  • Consider Drug Half-Life: The stability of this compound in culture media is unknown. Your media change schedule will be critical. You may need to replenish the compound with every media change to maintain a steady concentration. A protocol for long-term treatment with anti-tumor drugs suggests a 10-day exposure with media changes can be a good starting point.

Q3: My cells initially seem fine, but then suddenly die off after a week in culture with this compound. What's happening?

A3: This delayed cytotoxicity is common in long-term experiments. Possible causes include:

  • Cumulative Toxicity: Even at a low dose, the continuous inhibition of protein synthesis can lead to a gradual accumulation of cellular stress, eventually overwhelming the cell's survival mechanisms.

  • Cell Cycle Effects: The compound might be arresting cells in a particular phase of the cell cycle. As the population of arrested cells grows, the culture's overall health declines.

  • Nutrient Depletion/Metabolic Stress: Cells under stress from the inhibitor may have altered metabolic needs. Standard culture conditions may become insufficient over time.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Delayed Cell Death Observed Check_Conc Is the concentration too high? Start->Check_Conc Lower_Conc Lower this compound Concentration Check_Conc->Lower_Conc Yes Assess_Viability Assess Viability More Frequently (e.g., Daily with Trypan Blue) Check_Conc->Assess_Viability No Lower_Conc->Assess_Viability Apoptosis_Assay Perform Apoptosis Assay (Annexin V/PI) Assess_Viability->Apoptosis_Assay Cell_Cycle Perform Cell Cycle Analysis (e.g., PI Staining) Assess_Viability->Cell_Cycle Media_Change Increase Media Change Frequency or Supplement with Nutrients Assess_Viability->Media_Change Outcome Identify Root Cause Apoptosis_Assay->Outcome Cell_Cycle->Outcome Media_Change->Outcome

Caption: A decision tree to troubleshoot delayed cytotoxicity in long-term culture.

Q4: How can I be sure the cytotoxicity I'm observing is due to LysRS inhibition and not off-target effects?

A4: This is a critical question in drug development. While no method is foolproof, you can build a strong case with the following approaches:

  • Rescue Experiment: Attempt to "rescue" the cells by supplementing the culture medium with a high concentration of lysine. If the cytotoxicity is on-target, excess lysine might partially overcome the competitive inhibition of the enzyme, though this is highly dependent on the inhibitor's mechanism.

  • Use a Structurally Unrelated Inhibitor: If available, test another known LysRS inhibitor with a different chemical scaffold. If it phenocopies the effects of this compound, it strengthens the evidence for on-target activity.

  • Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the cellular levels of LysRS. If cells with reduced LysRS show increased sensitivity to this compound, it suggests the effect is on-target.

  • Off-Target Prediction: Use computational tools to predict potential off-targets of this compound based on its structure. This can guide further validation experiments.

Quantitative Data Summary

The potency of a LysRS inhibitor can vary significantly between different cell lines. This is due to differences in cellular metabolism, membrane permeability, and expression levels of the target protein. Below is a table of IC50 values for known LysRS inhibitors to provide a general reference range.

Table 1: IC50 Values of Various LysRS Inhibitors in Different Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 1 HCT116 (Colon)22.4
Compound 2 HCT116 (Colon)0.34
Cladosporin P. falciparum (Parasite)Potent (nM range)
Compound 49 M. tuberculosis (Bacteria)<1 (MIC)
BC-K-YH16899 H226 (Lung Cancer)Low Cytotoxicity Noted

Note: This table is for illustrative purposes. You must determine the IC50 of this compound in your specific experimental system.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a 2x serial dilution of this compound in culture medium. Include a "vehicle only" (e.g., DMSO) control.

  • Treatment: Remove the old medium from the cells and add the diluted compound solutions.

  • Incubation: Incubate the plate for your desired endpoints (e.g., 24, 48, 72 hours).

  • Assay: Add the resazurin-based reagent (e.g., PrestoBlue, alamarBlue) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Calculation: Normalize the data to the vehicle control and plot the results using a non-linear regression (four-parameter variable slope) to calculate the IC50 value.

Protocol 2: Assessing Mechanism of Cell Death using Annexin V/PI Staining

  • Treatment: Seed cells in a 6-well plate and treat with this compound at 1x and 5x the IC50 concentration for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Collection: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry immediately.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: General Workflow for Long-Term Culture with this compound

LongTerm_Workflow Start Start Experiment Seed_Cells Seed Cells in T-25 Flasks Start->Seed_Cells Adhere Allow Adherence (24h) Seed_Cells->Adhere Add_Compound Add this compound at Sub-lethal Concentration Adhere->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Monitor Daily Microscopic Observation Incubate->Monitor Media_Change Change Medium & Re-add Fresh this compound Monitor->Media_Change Viability_Check Assess Viability (e.g., Trypan Blue) Media_Change->Viability_Check Viability_Check->Incubate Continue Culture Endpoint Harvest Cells for Downstream Analysis Viability_Check->Endpoint Endpoint Reached

Caption: A general workflow for maintaining cell cultures with a cytotoxic compound.

References

Technical Support Center: Troubleshooting LysRs-IN-1 Inactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are experiencing inactivity with LysRs-IN-1 or other similar Lysyl-tRNA Synthetase (LysRS) inhibitors in their assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is Lysyl-tRNA Synthetase (LysRS) and what are its functions?

Lysyl-tRNA Synthetase (LysRS) is an essential enzyme responsible for attaching the amino acid lysine to its corresponding tRNA molecule (tRNALys). This process, known as aminoacylation, is a critical step in protein synthesis.[1][2] In higher eukaryotes, including humans, LysRS is a class II aminoacyl-tRNA synthetase.[3] Beyond its canonical role in translation, human LysRS is also involved in various non-canonical functions, such as cell signaling and viral replication, including that of HIV-1.[4][5] These non-canonical functions are often regulated by post-translational modifications like phosphorylation and by its association with the multi-aminoacyl-tRNA synthetase complex (MSC).

Q2: How might an inhibitor like this compound affect LysRS activity?

An inhibitor of LysRS could potentially interfere with either its canonical aminoacylation function or its non-canonical activities. Depending on its binding mode, an inhibitor might block the active site where lysine and ATP bind, prevent tRNA binding, or allosterically induce a conformational change that inactivates the enzyme. For instance, some inhibitors might lock the enzyme in an "open" or "closed" conformation, thereby affecting its ability to participate in either protein synthesis or its signaling roles.

Q3: My LysRS inhibitor, this compound, is showing no effect in my cellular assay. What are the general areas I should investigate?

When a LysRS inhibitor is inactive in a cellular assay, the potential issues can be broadly categorized into three areas:

  • Compound-related issues: Problems with the inhibitor's integrity, solubility, or stability.

  • Assay system-related issues: Problems with the cells, reagents, or the overall assay setup.

  • Target-related issues: The specific state or context of LysRS in your experimental system may preclude inhibitor binding or effect.

The following troubleshooting guide provides a more detailed breakdown of these areas.

Troubleshooting Guide for this compound Inactivity

If you are observing a lack of activity with this compound, consult the following table for potential causes and recommended actions.

Potential Cause Recommended Checks & Actions
Compound Integrity & Handling
Poor Solubility- Verify the solubility of this compound in your assay medium. - Consider using a different solvent or a solubilizing agent, ensuring it doesn't affect cell viability. - Visually inspect for precipitation of the compound in your stock solutions and final assay wells.
Compound Degradation- Ensure proper storage of the compound as per the manufacturer's instructions (e.g., correct temperature, protection from light). - Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. - Confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR if possible.
Incorrect Concentration- Double-check all dilution calculations. - Consider performing a dose-response curve over a wider concentration range. The expected effective concentration might be higher in a cellular context than in a biochemical assay.
Assay System & Protocol
Cell Health & Viability- Monitor cell morphology and confluence. Ensure cells are healthy and in the logarithmic growth phase. - Perform a cell viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based assay) in parallel to ensure the inactivity is not due to general cytotoxicity at the tested concentrations. - Check for contamination, such as mycoplasma, which can alter cellular responses.
Cell Permeability- If the target is intracellular, the compound must cross the cell membrane. If this compound has poor cell permeability, this could lead to inactivity. - Consider using cell lines with potentially higher permeability or consult literature for similar compounds.
Assay Signal & Readout- Ensure your assay's positive and negative controls are working as expected. - For reporter assays, check for issues with the reporter gene itself or the detection reagents. - Optimize the assay window (signal-to-background ratio) to ensure that a potential inhibitory effect can be detected.
Incubation Time- The incubation time with this compound may be too short or too long. - Perform a time-course experiment to determine the optimal incubation period for observing an effect.
Target Engagement & Mechanism
LysRS Conformation/State- The activity and conformation of LysRS can be influenced by its phosphorylation state and its association with the MSC. - The specific cellular conditions of your assay (e.g., cell type, stimulation conditions) might favor a conformation of LysRS that is not susceptible to inhibition by this compound.
Redundancy or Compensation- Cells might have compensatory mechanisms that mask the effect of LysRS inhibition, especially if the assay endpoint is a general measure of cell health or proliferation.
Off-Target Effects- While the primary target is LysRS, the observed lack of a specific phenotype could be due to complex off-target effects.

Experimental Protocols

Protocol 1: Basic Cell Viability Assay (MTT Assay)

This protocol can be used to assess whether this compound is cytotoxic at the concentrations tested.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Troubleshooting Workflow for this compound Inactivity

The following diagram illustrates a logical workflow for troubleshooting the inactivity of a LysRS inhibitor in your assay.

TroubleshootingWorkflow start This compound Inactive in Assay check_compound Check Compound Integrity start->check_compound check_assay Review Assay System start->check_assay check_target Consider Target Biology start->check_target solubility Solubility Issues? check_compound->solubility cell_health Cells Healthy? check_assay->cell_health target_state Target State Amenable? check_target->target_state degradation Degradation? solubility->degradation No action_solubility Optimize Solvent/ Formulation solubility->action_solubility Yes concentration Concentration Correct? degradation->concentration No action_degradation Use Fresh Compound degradation->action_degradation Yes action_concentration Verify Calculations/ Widen Range concentration->action_concentration No controls_ok Controls Working? cell_health->controls_ok Yes action_cell_health Check Culture/ Test for Contamination cell_health->action_cell_health No protocol_ok Protocol Optimized? controls_ok->protocol_ok Yes action_controls Troubleshoot Controls/ Reagents controls_ok->action_controls No action_protocol Optimize Incubation Time/ Cell Density protocol_ok->action_protocol No action_target_state Alter Cell Conditions/ Use Different Cell Line target_state->action_target_state No

Caption: A flowchart for systematic troubleshooting of this compound inactivity.

Canonical Function of Human LysRS

This diagram illustrates the primary, canonical function of Lysyl-tRNA Synthetase in protein synthesis.

LysRS_Function cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: tRNA Charging LysRS LysRS (E) Lys_AMP E(Lys-AMP) LysRS->Lys_AMP Lysine Lysine (Lys) Lysine->Lys_AMP ATP ATP ATP->Lys_AMP PPi PPi Lys_AMP->PPi Lys_tRNA_Lys Lys-tRNA_Lys Lys_AMP->Lys_tRNA_Lys tRNA_Lys tRNA_Lys tRNA_Lys->Lys_tRNA_Lys Lys_tRNA_Lys->LysRS AMP AMP Lys_tRNA_Lys->AMP Translation Protein Synthesis Lys_tRNA_Lys->Translation

Caption: The two-step aminoacylation reaction catalyzed by LysRS.

References

Improving the signal-to-noise ratio in LysRs-IN-1 enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LysRs-IN-1 enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure a high signal-to-noise ratio and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of Lysyl-tRNA synthetase (LysRs), an essential enzyme responsible for attaching lysine to its corresponding tRNA molecule during protein synthesis. By inhibiting LysRs, this compound can disrupt protein production, which is a target for therapeutic intervention in various diseases.

Q2: What type of enzymatic assays are typically used to evaluate this compound activity?

The most common assays are ATP hydrolysis assays and in vitro translation assays. ATP hydrolysis assays measure the consumption of ATP during the aminoacylation reaction catalyzed by LysRs. In vitro translation assays, often luciferase-based, measure the overall inhibition of protein synthesis in a cell-free system.

Q3: What are the key factors that can affect the signal-to-noise ratio in my this compound assay?

Several factors can impact the signal-to-noise ratio, including the quality and concentration of the enzyme and substrates, the composition of the assay buffer, incubation times and temperatures, and the presence of contaminants. High background noise is a frequent issue that can mask the true signal from the enzymatic reaction.

Q4: How can I be sure that the observed inhibition is specific to LysRs and not due to assay interference?

To confirm specific inhibition, it is recommended to perform counter-screens. For instance, in a luciferase-based assay, a counter-screen against luciferase itself can rule out direct inhibition of the reporter enzyme. Additionally, performing the assay with and without LysRs can help identify compounds that interfere with other assay components.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure meaningful data. The following guide addresses common problems and provides actionable solutions.

Problem Potential Cause Recommended Solution
High Background Signal 1. Contaminated Reagents: Buffers, enzyme, or substrates may be contaminated with ATP or other fluorescent/luminescent molecules.- Prepare fresh buffers using high-purity water and reagents.- Filter-sterilize buffers.- Run a "no enzyme" control to assess background from other components.
2. Non-specific Binding: The inhibitor or detection reagents may bind to the microplate wells.- Use non-binding surface (NBS) or low-binding microplates.- Add a non-ionic detergent like Tween-20 (0.01-0.05%) to the wash buffer.
3. Sub-optimal Blocking: In ELISA-type assays, incomplete blocking can lead to non-specific antibody binding.- Increase the concentration of the blocking agent (e.g., BSA from 1% to 2%).- Extend the blocking incubation time.
Low Signal Intensity 1. Inactive Enzyme: The LysRs enzyme may have lost activity due to improper storage or handling.- Aliquot the enzyme upon receipt and store at -80°C.- Avoid repeated freeze-thaw cycles.- Test enzyme activity with a known positive control.
2. Sub-optimal Substrate Concentrations: ATP or lysine concentrations may be limiting the reaction.- Titrate ATP and lysine concentrations to determine the optimal levels for your assay.- Ensure substrate concentrations are at or near the Km for the enzyme.[1]
3. Incorrect Buffer Conditions: pH, ionic strength, or the presence of certain ions can affect enzyme activity.- Optimize the buffer pH (typically around 7.5 for LysRS).- Ensure the presence of necessary cofactors like MgCl₂.
High Well-to-Well Variability 1. Pipetting Inaccuracy: Inconsistent dispensing of reagents can lead to significant variations.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to be dispensed into all wells.
2. Edge Effects: Evaporation from the outer wells of the microplate can concentrate reagents.- Avoid using the outer wells of the plate.- Fill the outer wells with sterile water or PBS to create a humidity barrier.
3. Incomplete Mixing: Reagents may not be uniformly distributed in the wells.- Gently mix the plate on an orbital shaker after adding reagents.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize this compound.

ATP Hydrolysis Assay

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the lysine-tRNA charging reaction. The amount of Pi is quantified using a malachite green-based detection reagent.

Materials:

  • Purified LysRs enzyme

  • L-lysine

  • ATP

  • tRNALys

  • Assay Buffer: 40 mM HEPES pH 7.5, 8 mM MgCl₂, 1 mM DTT

  • This compound

  • Malachite Green Phosphate Assay Kit

  • 384-well clear-bottom plates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the diluted this compound.

  • Prepare a master mix containing LysRs enzyme (e.g., 60 nM), L-lysine (e.g., 12 µM), and tRNALys in the assay buffer.

  • Add the master mix to the wells containing the inhibitor.

  • Add ATP (e.g., 50 µM) to initiate the reaction.

  • Incubate the plate at 30°C for a predetermined time (e.g., 6 hours).

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate for 20 minutes at room temperature for color development.

  • Measure the absorbance at 650 nm using a plate reader.

  • A "no lysine" control should be included as a measure of complete inhibition.[2]

In Vitro Translation (IVT) Assay (Luciferase-based)

This high-throughput screening assay monitors the overall protein synthesis in a P. falciparum or human cell-free lysate by measuring the expression of a luciferase reporter.

Materials:

  • P. falciparum or human in vitro translation lysate

  • Luciferase reporter mRNA

  • Amino acid mixture

  • This compound

  • Luciferase assay reagent

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of this compound.

  • Dispense the diluted inhibitor into the wells of a 384-well plate.

  • Prepare a master mix containing the cell lysate, luciferase mRNA, and amino acid mixture.

  • Add the master mix to the wells.

  • Incubate the plate according to the manufacturer's instructions for the IVT kit.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a plate reader.

  • A counter-screen assay using purified luciferase enzyme should be performed to identify compounds that directly inhibit the reporter.

Data Presentation

Table 1: Example IC₅₀ Values for Known LysRS Inhibitors

CompoundTarget OrganismAssay TypeIC₅₀ (µM)
CladosporinP. falciparumATP Hydrolysis~0.004
Compound 1M. tuberculosisATP Hydrolysis43

Table 2: Recommended Concentration Ranges for Assay Components

ComponentConcentration RangeNotes
LysRs Enzyme50 - 200 nMOptimal concentration should be determined empirically.
ATP3 - 50 µMShould be near the Kₘ for the enzyme.
L-lysine0.5 - 12 µMTitrate to find the optimal concentration.
tRNALysVariesShould be in excess to ensure it's not a limiting reagent.
MgCl₂5 - 10 mMEssential cofactor for LysRS activity.
DTT1 - 2 mMReducing agent to maintain enzyme stability.

Visualizations

LysRS_Signaling_Pathway cluster_cytoplasm Cytoplasm LysRS LysRS Lys_tRNA_Lys Lys-tRNA LysRS->Lys_tRNA_Lys Aminoacylation Lysine L-Lysine Lysine->LysRS ATP ATP ATP->LysRS tRNA_Lys tRNA tRNA_Lys->LysRS Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis LysRs_IN_1 This compound LysRs_IN_1->LysRS Inhibition

Caption: Canonical function of Lysyl-tRNA synthetase (LysRS) in protein synthesis and its inhibition by this compound.

Experimental_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) B 2. Dispense Inhibitor (Serial Dilution) A->B C 3. Add Master Mix (Enzyme, Substrates) B->C D 4. Incubate (e.g., 30°C) C->D E 5. Add Detection Reagent D->E F 6. Measure Signal (Absorbance/Luminescence) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: A generalized experimental workflow for an in vitro LysRs inhibition assay.

Troubleshooting_Logic Start Poor Signal-to-Noise Ratio High_BG High Background? Start->High_BG Low_Signal Low Signal? High_BG->Low_Signal No Sol_High_BG Check Reagent Purity Optimize Blocking Use Low-Binding Plates High_BG->Sol_High_BG Yes Sol_Low_Signal Verify Enzyme Activity Titrate Substrates Optimize Buffer Low_Signal->Sol_Low_Signal Yes Sol_Variability Review Pipetting Technique Use Master Mixes Avoid Edge Effects Low_Signal->Sol_Variability No (High Variability)

Caption: A logical flowchart for troubleshooting common issues in LysRs enzymatic assays.

References

How to minimize LysRs-IN-1 degradation in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of LysRs-IN-1 to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guide

Q1: I am observing a decrease in the potency of my this compound in my experiments. What could be the cause?

A decrease in potency is a common indicator of compound degradation. Several factors could contribute to this:

  • Improper Storage Temperature: this compound has specific temperature requirements for stability. Storing it at temperatures warmer than recommended can accelerate degradation.

  • Repeated Freeze-Thaw Cycles: Each time a stock solution is frozen and thawed, the compound is subjected to stress that can lead to its breakdown.[1][2]

  • Extended Storage Duration: Storing the inhibitor beyond its recommended shelf life can result in a significant loss of active compound.

  • Contamination of Stock Solution: Introduction of water or other contaminants into the stock solution can facilitate degradation.

If you suspect degradation, it is advisable to verify the integrity of your compound stock using analytical methods such as HPLC or mass spectrometry.[1]

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: The compound may not be fully dissolved at the prepared concentration. This can lead to an inaccurate effective concentration in your experiments.[3]

  • Solvent Issues: If using DMSO, it can absorb moisture, which may reduce the solubility of the compound or promote degradation.[4]

  • Compound Degradation: The precipitate could be a result of the inhibitor breaking down into less soluble products.

Troubleshooting Steps:

  • Visually inspect your stock solution and the final concentration in your media for any precipitation.

  • To aid dissolution, you can gently warm the solution or use sonication.

  • If precipitation occurs upon dilution into an aqueous buffer, consider making initial serial dilutions in the stock solvent (e.g., DMSO) before the final dilution into your experimental medium.

  • For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.

Frequently Asked Questions (FAQs)

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions as a stock solution:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

Q4: How should I prepare and store stock solutions of this compound?

To maintain the integrity of this compound, follow these best practices for stock solution preparation and storage:

  • Solvent Selection: Use a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store these aliquots in tightly sealed vials at the recommended temperature (-20°C for short-term or -80°C for long-term).

Q5: Is it acceptable to ship this compound at room temperature?

Yes, small molecule inhibitors like this compound are often considered stable for the duration of shipping at ambient temperatures. However, upon receipt, it is crucial to transfer the product to the recommended long-term storage conditions immediately.

Data Summary

The following table summarizes the recommended storage conditions and stability for this compound stock solutions.

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Warm the Vial: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture inside.

  • Add Solvent: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particles.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use, tightly sealed vials.

  • Store Appropriately: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visual Guides

LysRs_IN_1_Degradation_Pathway cluster_factors Factors Contributing to Degradation cluster_mitigation Mitigation Strategies Temp Improper Temperature Degraded_Product Degraded Product Temp->Degraded_Product FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degraded_Product Time Extended Storage Time->Degraded_Product Moisture Moisture/Contamination Moisture->Degraded_Product Store Store at -80°C (long-term) or -20°C (short-term) LysRs_IN_1 Stable this compound Store->LysRs_IN_1 Prevents Aliquot Aliquot into single-use vials Aliquot->LysRs_IN_1 Prevents Fresh Prepare working solutions fresh Fresh->LysRs_IN_1 Ensures Potency Anhydrous Use anhydrous solvents Anhydrous->LysRs_IN_1 Prevents LysRs_IN_1->Degraded_Product Degradation

Caption: Factors leading to this compound degradation and recommended mitigation strategies.

References

Troubleshooting inconsistent results with LysRs-IN-1 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LysRs-IN-1, a potent inhibitor of Lysyl-tRNA synthetase (LysRS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of Lysyl-tRNA synthetase (LysRS), an essential enzyme responsible for attaching lysine to its cognate tRNA, a critical step in protein synthesis. By inhibiting LysRS, this compound disrupts protein translation, leading to downstream cellular effects.

Q2: Beyond its role in translation, what other cellular processes are affected by LysRS inhibition?

LysRS has several non-canonical functions that can be indirectly affected by this compound. These include:

  • Signaling Molecule Synthesis: Phosphorylated LysRS (at Ser207) can produce the signaling molecule diadenosine tetraphosphate (Ap4A)[1][2][3].

  • Gene Transcription Regulation: Nuclear-translocated LysRS can interact with transcription factors like MITF and USF2, modulating their activity[1][4].

  • Viral Replication: LysRS is known to interact with the HIV-1 Gag protein and is involved in viral assembly and replication.

Q3: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: I am observing different effects of this compound in different cell lines. Is this expected?

Yes, it is common to observe cell-line specific responses to inhibitors. This variability can be attributed to several factors, including:

  • Differences in the expression levels of LysRS.

  • Variations in the activity of upstream kinases (e.g., MAPK/ERK) that phosphorylate LysRS.

  • Cellular context and dependence on the non-canonical functions of LysRS.

  • Differences in drug metabolism and efflux pump activity across cell lines.

Troubleshooting Inconsistent Results

Inconsistent results when using this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: High Variability in Cell Viability Assay Results
  • Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells.

  • Edge Effects: Minimize evaporation in the outer wells of the plate by filling them with sterile PBS or media without cells.

  • Compound Precipitation: Visually inspect for any precipitation of this compound in the media. If observed, consider using a lower concentration or a different solvent.

  • Assay Timing: Ensure that the incubation time with the viability reagent is consistent across all plates.

Issue 2: Weaker than Expected Inhibition
  • Suboptimal Inhibitor Concentration: The IC50 value of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

  • Cell Density: High cell density can reduce the effective concentration of the inhibitor per cell. Optimize cell seeding density for your assays.

  • Inhibitor Stability: Ensure that your this compound stock solution is not degraded. Avoid repeated freeze-thaw cycles.

  • High Protein Binding: The presence of high serum concentrations in the culture medium can sometimes reduce the free concentration of the inhibitor. Consider reducing the serum percentage during the treatment period if compatible with your cell line.

Issue 3: Off-Target Effects

While a specific off-target profile for this compound is not publicly available, it is important to consider the possibility of off-target effects.

  • Phenotype Mismatch: If the observed phenotype does not align with the known functions of LysRS, consider the possibility of off-target activity.

  • Use of Multiple Inhibitors: To confirm that the observed effect is due to LysRS inhibition, consider using another structurally different LysRS inhibitor as a control.

  • Rescue Experiments: If possible, overexpressing a resistant form of LysRS could help to validate that the observed phenotype is due to on-target inhibition.

Quantitative Data

Due to the limited availability of public data specifically for this compound, the following table provides IC50 values for a structurally related LysRS inhibitor, YH16899, in two different cell lines. Users are strongly encouraged to determine the IC50 of this compound in their specific cell line of interest.

Cell LineIC50 (µM) for YH16899Notes
H226 (Human lung squamous cell carcinoma)8.5 ± 2.1Inhibits cancer cell migration.
WI-26 (Human normal lung fibroblast)> 50Demonstrates some selectivity for cancer cells.

Experimental Protocols

Here are detailed protocols for key experiments involving this compound.

Cell Viability Assay (MTS/MTT)

This protocol is a starting point and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement:

    • For MTS: Measure the absorbance at 490 nm.

    • For MTT: Add the solubilization solution to dissolve the formazan crystals and then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol allows for the detection of total LysRS, phosphorylated LysRS, and downstream signaling proteins.

Materials:

  • Cell culture dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LysRS, anti-phospho-LysRS (Ser207), anti-ERK, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions:

    • Anti-LysRS: 1:1000

    • Anti-phospho-LysRS (Ser207): Use manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Immunoprecipitation

This protocol can be used to study the interaction of LysRS with other proteins.

Materials:

  • Cell culture dishes

  • This compound

  • Lysis buffer (a non-denaturing buffer like Triton X-100-based buffer is recommended)

  • Anti-LysRS antibody or an antibody against the protein of interest

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells as desired and lyse them in a non-denaturing lysis buffer.

  • Pre-clearing (Optional but Recommended): Incubate the cell lysate with beads alone for 30-60 minutes to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving LysRS and a general experimental workflow for studying the effects of this compound.

LysRS_Signaling_Pathway Stimulus Stimulus (e.g., Growth Factors, HIV-1) MAPK_ERK MAPK/ERK Pathway Stimulus->MAPK_ERK LysRS_cytoplasm Cytoplasmic LysRS (in Multi-synthetase Complex) MAPK_ERK->LysRS_cytoplasm Phosphorylation pLysRS Phosphorylated LysRS (pSer207) LysRS_cytoplasm->pLysRS Protein_Synthesis Protein Synthesis LysRS_cytoplasm->Protein_Synthesis LysRS_nucleus Nuclear LysRS pLysRS->LysRS_nucleus Translocation Ap4A Ap4A Synthesis LysRS_nucleus->Ap4A HINT1 HINT1 Ap4A->HINT1 Inhibition Transcription_Factors Transcription Factors (MITF, USF2) HINT1->Transcription_Factors Repression Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Activation LysRs_IN_1 This compound LysRs_IN_1->LysRS_cytoplasm Inhibition

Caption: LysRS Signaling Pathway.

Experimental_Workflow Start Start: Hypothesis Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Treatment Treatment with This compound (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Biochemical Biochemical Assays IC50->Biochemical Western Western Blot (p-LysRS, p-ERK, etc.) Biochemical->Western IP Immunoprecipitation (LysRS interactome) Biochemical->IP Data_Analysis Data Analysis & Interpretation Western->Data_Analysis IP->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow.

Troubleshooting_Logic Problem Inconsistent Results Check_Reagents Check Reagent Stability & Concentration Problem->Check_Reagents Check_Protocol Review Experimental Protocol Problem->Check_Protocol Optimize_Assay Optimize Assay Parameters Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Cell_Line_Variation Consider Cell Line Specifics Optimize_Assay->Cell_Line_Variation Consistent_Results Consistent Results Optimize_Assay->Consistent_Results Off_Target Investigate Off-Target Effects Cell_Line_Variation->Off_Target Off_Target->Consistent_Results

Caption: Troubleshooting Logic.

References

Technical Support Center: Optimizing Drug Delivery of LysRs-IN-1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of LysRs-IN-1. The information is presented in a question-and-answer format to directly address common challenges encountered during animal model experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of Lysyl-tRNA synthetase (LysRs), a crucial enzyme responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA) during protein synthesis. By inhibiting LysRs, this compound disrupts protein translation, which can be cytotoxic to rapidly dividing cells or pathogens.

Beyond its canonical role in translation, LysRs also has non-canonical functions, including roles in the immune response and cancer metastasis. Upon certain stimuli, LysRs can be phosphorylated by the MAPK signaling pathway, leading to its translocation to the nucleus where it can regulate gene expression.[1] this compound may also modulate these non-canonical functions.

Q2: What are the common challenges in the in vivo delivery of this compound?

A2: Researchers may encounter challenges related to the compound's solubility, stability, and potential for off-target effects. Optimizing the formulation and administration route is critical for achieving desired therapeutic concentrations at the target site while minimizing systemic toxicity.

Q3: How should I prepare this compound for in vivo administration?

A3: Due to the often poor water solubility of small molecule inhibitors like this compound, a suitable vehicle is required for in vivo administration. The choice of vehicle will depend on the administration route. For oral gavage, a suspension in a vehicle such as 0.5% methylcellulose or a solution in a mixture of solvents like polyethylene glycol (PEG) and water may be appropriate. For intraperitoneal injections, a solution in a vehicle containing a solubilizing agent like DMSO, further diluted with saline or PBS, is often used. It is crucial to keep the final DMSO concentration low (typically below 10%) to avoid vehicle-related toxicity.

Q4: What are the recommended administration routes for this compound in mice?

A4: The most common administration routes for small molecule inhibitors in mice are oral gavage (PO) and intraperitoneal (IP) injection. The choice of route depends on the experimental goals, the desired pharmacokinetic profile, and the compound's properties. Oral administration is generally preferred for its clinical relevance, while IP injection can offer higher bioavailability for compounds with poor oral absorption.

Q5: How can I monitor the efficacy of this compound in my animal model?

A5: Efficacy can be monitored through various endpoints depending on the disease model. For oncology models, this may include tumor volume measurements, survival analysis, and biomarker analysis from tumor biopsies. For infectious disease models, efficacy is often determined by measuring the reduction in pathogen load (e.g., colony-forming units) in target organs.[2]

Troubleshooting Guides

Issue 1: Poor or inconsistent efficacy in vivo.

  • Possible Cause 1: Suboptimal Formulation. The compound may not be adequately solubilized or may be precipitating out of solution upon administration.

    • Troubleshooting:

      • Visually inspect the formulation for any precipitation before and after administration.

      • Consider using alternative vehicles or adding co-solvents to improve solubility. For poorly soluble compounds, lipid-based formulations or the use of cyclodextrins can enhance solubility and absorption.[3][4]

      • Evaluate the stability of the compound in the chosen vehicle over the duration of the experiment.

  • Possible Cause 2: Inadequate Dose. The administered dose may be too low to achieve a therapeutic concentration at the target site.

    • Troubleshooting:

      • Conduct a dose-response study to determine the optimal dose for your model.

      • Review literature for dosing information on similar compounds or inhibitors of the same target.

      • Perform pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate plasma/tissue concentrations with efficacy.

  • Possible Cause 3: Poor Bioavailability. The compound may have low absorption from the administration site.

    • Troubleshooting:

      • If using oral gavage, consider switching to intraperitoneal injection to bypass first-pass metabolism.

      • Evaluate different formulations to enhance absorption.

Issue 2: Observed Toxicity or Adverse Events.

  • Possible Cause 1: On-Target Toxicity. Inhibition of LysRs in healthy tissues may lead to adverse effects.

    • Troubleshooting:

      • Reduce the dose or the frequency of administration.

      • Monitor for clinical signs of toxicity such as weight loss, lethargy, or changes in behavior.

      • Conduct a maximum tolerated dose (MTD) study to identify the highest dose that does not cause unacceptable toxicity.[5]

  • Possible Cause 2: Off-Target Effects. The compound may be interacting with other proteins, leading to unexpected toxicity.

    • Troubleshooting:

      • Perform a thorough literature search for known off-target activities of this compound or structurally related compounds.

      • If possible, test a structurally distinct inhibitor of LysRs to see if the toxicity is recapitulated.

  • Possible Cause 3: Vehicle-Related Toxicity. The vehicle used for administration may be causing adverse effects.

    • Troubleshooting:

      • Administer a vehicle-only control group to assess the effects of the vehicle alone.

      • If using DMSO, ensure the final concentration is as low as possible.

Data Presentation

Table 1: In Vivo Efficacy of LysRs Inhibitors in Mouse Models

CompoundDisease ModelMouse StrainDoseAdministration RouteDosing ScheduleEfficacy EndpointOutcomeReference
Compound 11 Acute TuberculosisC57BL/6200 mg/kgNot SpecifiedDaily for 8 daysReduction in lung CFU1.9 Log10 reduction
Compound 8 Acute TuberculosisC57BL/6200 mg/kgNot SpecifiedDaily for 8 daysReduction in lung CFU2.6 Log10 reduction
Compound 25 Acute TuberculosisC57BL/6200 mg/kgNot SpecifiedDaily for 8 daysReduction in lung CFU3.1 Log10 reduction
DDD01510706 CryptosporidiosisImmunocompromised20 mg/kgOral GavageDaily for 7 daysParasite ReductionEffective

Table 2: Representative Pharmacokinetic Parameters of Small Molecule Inhibitors in Mice

ParameterDescriptionTypical Value Range
Tmax Time to reach maximum plasma concentration0.5 - 4 hours
Cmax Maximum plasma concentrationVaries widely with dose and compound
t1/2 Elimination half-life1 - 12 hours
AUC Area under the plasma concentration-time curveVaries widely with dose and compound
Bioavailability The fraction of the administered dose that reaches systemic circulationCan range from <10% to >90%

Note: These are general ranges and the specific pharmacokinetic parameters for this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage (Suspension)

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

    • Mortar and pestle

    • Spatula

    • Balance

    • Sterile conical tubes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

    • Weigh the this compound powder accurately.

    • Triturate the powder in a mortar with a small amount of the vehicle to create a uniform paste.

    • Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.

    • Transfer the suspension to a sterile conical tube.

    • Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Materials:

    • This compound formulation

    • Sterile syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)

    • 70% ethanol for disinfection

    • Animal restrainer

  • Procedure:

    • Properly restrain the mouse, exposing the abdominal area.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions post-injection.

Mandatory Visualizations

LysRs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., Allergen, Growth Factor) Receptor Receptor Stimulus->Receptor MAPK_Pathway MAPK Signaling Pathway Receptor->MAPK_Pathway LysRs_cytoplasm LysRs MAPK_Pathway->LysRs_cytoplasm Phosphorylation (Ser207) MSC Multi-synthetase Complex (MSC) LysRs_cytoplasm->MSC Association/Dissociation Aminoacylation Aminoacylation LysRs_cytoplasm->Aminoacylation Catalyzes LysRs_nucleus p-LysRs LysRs_cytoplasm->LysRs_nucleus Translocation tRNA_Lys tRNA-Lys tRNA_Lys->Aminoacylation Lysine_ATP Lysine + ATP Lysine_ATP->Aminoacylation Transcription_Factor Transcription Factor (e.g., MITF) LysRs_nucleus->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes

Caption: Non-canonical signaling pathway of Lysyl-tRNA synthetase (LysRs).

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation (e.g., Suspension in 0.5% MC) Dose_Calculation Dose Calculation (mg/kg) Formulation->Dose_Calculation Administration Administration (e.g., Oral Gavage) Dose_Calculation->Administration Animal_Model Select Animal Model (e.g., Tumor Xenograft) Animal_Model->Administration Toxicity_Monitoring Toxicity Monitoring (Weight, Clinical Signs) Administration->Toxicity_Monitoring Efficacy_Monitoring Efficacy Monitoring (e.g., Tumor Volume) Administration->Efficacy_Monitoring PK_Analysis Pharmacokinetic Analysis (Blood/Tissue Samples) Administration->PK_Analysis Data_Analysis Data Analysis & Interpretation Toxicity_Monitoring->Data_Analysis Efficacy_Monitoring->Data_Analysis PK_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start Inconsistent In Vivo Efficacy Check_Formulation Check Formulation (Solubility, Stability) Start->Check_Formulation Check_Dose Review Dose (Dose-Response) Check_Formulation->Check_Dose No Issue Optimize_Formulation Optimize Formulation (New Vehicle, Co-solvents) Check_Formulation->Optimize_Formulation Issue Found Check_Route Evaluate Administration Route (PO vs. IP) Check_Dose->Check_Route No Issue Adjust_Dose Adjust Dose or Schedule Check_Dose->Adjust_Dose Issue Found Change_Route Change Administration Route Check_Route->Change_Route Issue Found PK_Study Conduct Pharmacokinetic Study Check_Route->PK_Study No Issue End Improved Efficacy Optimize_Formulation->End Adjust_Dose->End Change_Route->End PK_Study->End

Caption: Troubleshooting logic for addressing inconsistent in vivo efficacy.

References

Technical Support Center: LysRs-IN-1 & Lysyl-tRNA Synthetase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with LysRs-IN-1 and other inhibitors of Lysyl-tRNA Synthetase (LysRS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you account for protein binding in your assays and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a representative inhibitor of Lysyl-tRNA Synthetase (LysRS), an essential enzyme that attaches lysine to its corresponding tRNA, a critical step in protein synthesis.[1][2] LysRS also possesses non-canonical functions beyond translation, playing roles in cellular signaling, immune responses, cancer metastasis, and HIV-1 replication.[3][4][5] Inhibitors like this compound typically act by competing with ATP for its binding site on LysRS, thereby blocking its catalytic activity. Understanding the specific binding mode of your inhibitor is crucial for accurate assay design.

Q2: I'm observing high background or non-specific binding in my pull-down/Co-IP assay with this compound. What can I do?

High background and non-specific binding are common issues in protein interaction assays. Here are several strategies to mitigate these problems:

  • Pre-clearing the lysate: Before adding your specific antibody or bait protein, incubate the cell lysate with beads alone to capture proteins that non-specifically bind to the beads.

  • Optimize washing steps: Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration (e.g., NaCl) or the detergent concentration (e.g., Tween-20 from 0.05% to 0.1%).

  • Use a blocking agent: Blocking the beads with a protein like Bovine Serum Albumin (BSA) can reduce non-specific binding. However, be aware that BSA can sometimes interfere with downstream analysis if its molecular weight is similar to your protein of interest.

  • Include proper controls: Always include negative controls, such as an isotype control antibody or beads without the bait protein, to identify false positives.

Q3: My enzymatic assay shows variable IC50 values for this compound. What could be the cause?

Inconsistent IC50 values for an inhibitor can stem from several factors related to assay conditions:

  • Enzyme concentration: For tight-binding inhibitors, the IC50 value can be dependent on the enzyme concentration. Ensure you are using a consistent and appropriate concentration of LysRS in your assays.

  • Substrate concentration: The apparent IC50 of a competitive inhibitor is dependent on the concentration of the competing substrate (e.g., ATP). Standardize the ATP concentration across all experiments.

  • Assay buffer components: pH and the presence of additives can influence inhibitor binding. Maintain a consistent buffer composition.

  • Protease degradation: Ensure protease inhibitors are included in your buffers to prevent degradation of LysRS, which would affect the active enzyme concentration.

Q4: How can I confirm that this compound is engaging with LysRS inside the cell?

Confirming target engagement in a cellular context is critical. Several methods can be employed:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.

  • In-Cell Westerns or Immunofluorescence: These techniques can be used to co-localize this compound (if fluorescently labeled) and LysRS within the cell.

  • Target Engagement Assays: There are various plate-based target engagement assays that can be used in cell lysates to measure the binding of a compound to its target.

Troubleshooting Guides

Guide 1: Troubleshooting Co-Immunoprecipitation (Co-IP) of LysRS Interaction Partners
Problem Possible Cause Recommended Solution
Weak or no signal for the interacting protein Low expression of the target protein.Confirm protein expression using a positive control or by increasing the amount of starting material.
The antibody epitope is blocked by the interaction.Try a different antibody that recognizes a different epitope of the target protein.
The interaction is weak or transient.Optimize lysis and wash buffers to be less stringent. Consider cross-linking agents to stabilize the interaction.
Protein degradation.Add protease inhibitors to all buffers and keep samples on ice.
High background/non-specific bands Non-specific binding to beads.Pre-clear the lysate with beads before the IP.
Insufficient washing.Increase the number of washes or the stringency of the wash buffer (increase salt/detergent).
Antibody concentration is too high.Titrate the antibody to the lowest effective concentration.
Guide 2: Optimizing a LysRS Enzymatic Inhibition Assay
Problem Possible Cause Recommended Solution
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent incubation times.Use a multi-channel pipette or automated liquid handler for simultaneous additions.
Enzyme instability.Prepare fresh enzyme dilutions for each experiment and keep on ice.
IC50 value is outside the expected range Incorrect substrate concentration.Verify the concentration of ATP and lysine. For competitive inhibitors, the IC50 will shift with substrate concentration.
"Tight-binding" inhibition.If the inhibitor concentration is close to the enzyme concentration, standard IC50 models may not apply. Use Morrison's equation for Ki determination.
Compound precipitation.Check the solubility of this compound in the final assay buffer. Use a lower concentration or add a solubilizing agent like DMSO (ensure final concentration is consistent and low).

Experimental Protocols & Visualizations

Protocol 1: Co-Immunoprecipitation (Co-IP) to Identify LysRS Interacting Proteins
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

    • For nuclear interactions, sonication may be required to shear chromatin.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against LysRS to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

Co_IP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis start Cell Pellet lysis Lyse cells with protease inhibitors start->lysis clarify Centrifuge to clarify lysate lysis->clarify preclear Pre-clear with beads clarify->preclear add_ab Add anti-LysRS Ab preclear->add_ab add_beads Add Protein A/G beads add_ab->add_beads wash Wash beads add_beads->wash elute Elute proteins wash->elute wb Western Blot elute->wb end Identify Interacting Proteins wb->end

Caption: Workflow for Co-Immunoprecipitation.

Protocol 2: ATP-Competitive LysRS Inhibition Assay

This protocol describes a generic pyrophosphate detection-based assay to measure LysRS activity and its inhibition.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT).

    • In a 96-well plate, add the reaction buffer.

    • Add a fixed concentration of L-lysine and tRNALys.

    • Add varying concentrations of this compound (and a DMSO control).

    • Add a fixed concentration of ATP to initiate the reaction. The final component should also include reagents for pyrophosphate (PPi) detection.

  • Enzyme Addition:

    • Add a pre-determined concentration of purified LysRS to all wells to start the reaction.

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the production of PPi over time using a plate reader at the appropriate wavelength for your detection kit.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic reads.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Inhibition_Assay_Logic cluster_components Reaction Components cluster_reaction Aminoacylation Reaction cluster_inhibitor Inhibition cluster_output Measurement lys Lysine reaction Lys-tRNALys + AMP + PPi lys->reaction trna tRNALys trna->reaction atp ATP atp->reaction lysrs LysRS Enzyme lysrs->reaction measure Detect PPi production reaction->measure inhibitor This compound inhibitor->lysrs Binds to ATP site ic50 Calculate IC50 measure->ic50

Caption: Logic diagram of a competitive inhibition assay.

LysRS Signaling and Inhibition

LysRS has emerged as a key signaling molecule. For instance, upon certain stimuli, it can be phosphorylated and translocate to the nucleus, where it can influence gene transcription. Inhibitors like this compound can be used to probe these non-canonical functions.

LysRS_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus msc Multi-synthetase Complex (MSC) lysrs_cyto Free LysRS msc->lysrs_cyto Release lysrs_nuc Nuclear LysRS lysrs_cyto->lysrs_nuc Translocation stimulus Stimulus (e.g., HIV-1 infection) stimulus->msc Phosphorylation inhibitor This compound inhibitor->lysrs_cyto Inhibition transcription Gene Transcription (e.g., HIV-1 LTR) lysrs_nuc->transcription Activation

Caption: Overview of LysRS signaling pathway.

References

Technical Support Center: Enhancing the Selectivity of LysRs-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selectivity of LysRs-IN-1, a hypothetical inhibitor of Lysyl-tRNA synthetase (LysRS). The strategies and protocols described here are based on established principles of medicinal chemistry and chemical biology for improving inhibitor specificity.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter during your experiments with this compound, particularly those related to off-target effects and ambiguous results.

Question: My experimental results suggest that this compound is hitting targets other than LysRS. How can I confirm and address this?

Answer:

Off-target activity is a common challenge with small molecule inhibitors.[1][2] To address this, a systematic approach is recommended:

  • Initial Confirmation:

    • Kinome-Wide Profiling: The most direct way to identify off-target kinase activity is to perform a kinome-wide selectivity screen. Several commercial services offer panels of hundreds of kinases. This will provide a quantitative measure of the inhibitory activity of this compound against a broad range of kinases.

    • Proteomics-Based Methods: Techniques like chemical proteomics can help identify protein targets directly from cell lysates, providing a snapshot of the inhibitor's interactions within a cellular context.

  • Data Analysis:

    • Selectivity Score: Calculate a selectivity score to quantify the off-target effects. A simple method is to divide the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[3]

    • Potency Comparison: Compare the IC50 or Ki values for the primary target (LysRS) with those of the identified off-targets. A significant window (e.g., >100-fold) is desirable.

  • Strategies for Improvement:

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand which chemical moieties contribute to off-target binding. Modifications can be made to reduce interactions with off-target proteins while maintaining or improving affinity for LysRS.

    • Structure-Based Design: If the crystal structures of LysRS and key off-target proteins are available, you can use computational modeling to design modifications to this compound that enhance its shape and electrostatic complementarity with the LysRS active site while introducing steric clashes or unfavorable interactions with the active sites of off-target proteins.[4][5]

    • Targeting Unique Pockets: Explore whether there are less conserved, allosteric sites on LysRS that could be targeted to achieve higher selectivity.

Question: I'm observing unexpected or inconsistent cellular phenotypes in my experiments with this compound. Could this be due to a lack of selectivity?

Answer:

Yes, unexpected cellular phenotypes are often a consequence of off-target effects. Here’s how to troubleshoot this issue:

  • Phenotypic Profiling:

    • Dose-Response Analysis: Perform dose-response experiments for the observed phenotype and compare it to the on-target IC50 for LysRS inhibition. A significant discrepancy may suggest the phenotype is driven by an off-target effect.

    • Use of a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct inhibitor of LysRS. If this second inhibitor recapitulates the expected on-target phenotype but not the unexpected one, it strengthens the case for your initial inhibitor having off-target effects.

    • Genetic Knockdown/Knockout: Use RNAi or CRISPR/Cas9 to reduce the expression of LysRS. Compare the phenotype of LysRS knockdown/knockout with the phenotype induced by this compound. Concordant phenotypes suggest on-target activity.

  • Experimental Workflow for Phenotypic Analysis:

    G A Observe Unexpected Phenotype with this compound B Perform Dose-Response Curve for Phenotype A->B C Compare Phenotype EC50 with LysRS IC50 B->C D EC50 << IC50 or >> IC50 C->D Discrepancy E EC50 ≈ IC50 C->E Correlation F Potential Off-Target Effect D->F G Likely On-Target Effect E->G H Validate with Genetic Knockdown (siRNA/CRISPR) F->H I Validate with Structurally Dissimilar LysRS Inhibitor F->I J Phenotypes Correlate? H->J K Phenotypes Differ? H->K I->J I->K M Confirm On-Target Hypothesis J->M L Confirm Off-Target Hypothesis K->L

    Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Frequently Asked Questions (FAQs)

Question: What are the primary medicinal chemistry strategies to increase the selectivity of an inhibitor like this compound?

Answer:

Several strategies can be employed to enhance the selectivity of a small molecule inhibitor:

  • Exploiting Active Site Differences: Even though the ATP-binding pocket is highly conserved across many enzymes, subtle differences in size, shape, and amino acid composition can be exploited. For LysRS, this would involve comparing the active site with that of other ATP-binding proteins, such as kinases or other aminoacyl-tRNA synthetases.

  • Structure-Based Design: Utilize X-ray co-crystal structures of the inhibitor bound to its target and off-targets to guide chemical modifications. The goal is to introduce features that improve binding to the intended target while weakening interactions with off-targets.

  • Fragment-Based Drug Discovery (FBDD): Start with small, low-affinity fragments and grow or link them to build a more potent and selective inhibitor. This approach allows for a more controlled exploration of chemical space.

  • Covalent Inhibition: Design an inhibitor that forms a covalent bond with a non-conserved residue (like cysteine) in the active site of the target protein. This can lead to high potency and selectivity.

  • Allosteric Inhibition: Target a less conserved allosteric site on the protein, which is a binding site distinct from the active site. Allosteric inhibitors often exhibit greater selectivity than active site inhibitors.

  • Bivalent Inhibitors: Link the primary inhibitor to a second molecule that binds to a nearby site on the target protein. This can significantly increase both affinity and selectivity.

Question: How can I quantitatively assess the selectivity of this compound?

Answer:

Quantitative assessment of selectivity is crucial for inhibitor characterization. Here are some common approaches and data presentation methods:

  • Biochemical Assays: Determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) of this compound against LysRS and a panel of related enzymes (e.g., other aminoacyl-tRNA synthetases, representative kinases).

  • Cell-Based Assays: Measure the on-target engagement in a cellular context using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.

Data Presentation:

Summarize the quantitative data in a table for easy comparison.

TargetIC50 (nM)Fold Selectivity vs. LysRS
LysRS (Target) 15 -
ArgRS1,20080
SerRS>10,000>667
Kinase A85057
Kinase B2,500167
hERG Channel>10,000>667

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the compound in an appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the diluted inhibitor, the kinase of interest, a suitable substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the incorporation of the phosphate group into the substrate. This can be done using methods like filter binding assays, fluorescence polarization, or luminescence-based assays.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized, folded proteins) from the precipitated fraction (containing denatured proteins).

  • Protein Detection: Analyze the amount of soluble LysRS in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble LysRS as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures indicates target engagement by the inhibitor.

Signaling Pathways and Workflows

LysRS Role in Cellular Processes

Lysyl-tRNA synthetase (LysRS) has canonical functions in protein synthesis and non-canonical roles in cellular signaling. For instance, upon certain stimuli, LysRS can be phosphorylated and translocated to the nucleus, where it can influence gene transcription. Understanding these pathways is crucial when interpreting the effects of a LysRS inhibitor.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS LysRS Lysyl_tRNALys Lysyl-tRNA-Lys LysRS->Lysyl_tRNALys Charges LysRS_p Phosphorylated LysRS tRNALys tRNA-Lys tRNALys->Lysyl_tRNALys Ribosome Ribosome (Protein Synthesis) Lysyl_tRNALys->Ribosome LysRS_p_nuc Phosphorylated LysRS LysRS_p->LysRS_p_nuc Translocation Stimuli Cellular Stimuli (e.g., Viral Infection) MAPK MAPK Pathway Stimuli->MAPK MAPK->LysRS Phosphorylation (S207) Transcription Gene Transcription (e.g., via MITF/USF2) Ap4A Ap4A Synthesis Ap4A->Transcription LysRS_p_nuc->Ap4A

Caption: Canonical and non-canonical functions of LysRS.

This technical support center provides a framework for addressing selectivity challenges with this compound. By systematically applying these troubleshooting strategies, experimental protocols, and analytical methods, researchers can better characterize their inhibitor and improve its selectivity profile for more reliable experimental outcomes.

References

How to perform LysRs-IN-1 dose-response curves correctly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LysRs-IN-1, a potent inhibitor of Lysyl-tRNA synthetase (LysRS). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Lysyl-tRNA synthetase (LysRS). LysRS is an essential enzyme with a dual function. Its canonical role is in protein synthesis, where it attaches lysine to its cognate tRNA. However, LysRS also has a non-canonical signaling function. Upon specific stimuli, such as certain growth factor signaling or viral infections, LysRS can be phosphorylated at Serine 207. This phosphorylation event causes LysRS to translocate to the nucleus, where it synthesizes diadenosine tetraphosphate (Ap4A). Ap4A then acts as a signaling molecule, activating transcription factors like MITF and USF2, which regulate genes involved in processes like immune response and cell proliferation. This compound is designed to inhibit the enzymatic activity of LysRS, thereby impacting both its translational and signaling functions.

Q2: What are the potential applications of this compound in research?

A2: Given the dual roles of LysRS in cellular processes, this compound can be a valuable tool to investigate:

  • The role of LysRS in various diseases, including cancer, autoimmune disorders, and viral infections.

  • The specifics of the LysRS-Ap4A-USF2/MITF signaling pathway.

  • The potential of LysRS as a therapeutic target.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Based on available data, this compound is soluble in DMSO at a concentration of up to 83.33 mg/mL (398.40 mM) with the aid of ultrasonication and warming to 60°C.[1] It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.

Q4: What is a typical concentration range for a this compound dose-response experiment?

A4: The optimal concentration range for this compound will be cell-line and assay-dependent. However, based on published IC50 values for other LysRS inhibitors in various cancer cell lines, a starting point for a dose-response curve could range from low nanomolar to high micromolar concentrations (e.g., 10 nM to 50 µM).[3] It is always recommended to perform a pilot experiment with a wide range of concentrations to determine the optimal range for your specific experimental setup.

Experimental Protocols

Protocol 1: General Workflow for a this compound Dose-Response Curve

This protocol outlines the key steps for performing a dose-response experiment to determine the IC50 of this compound in a cell-based assay.

1. Cell Preparation:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis. The optimal seeding density should be determined empirically for each cell line.
  • Allow cells to adhere and recover overnight.

2. Compound Preparation and Dosing:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death if applicable.

3. Incubation:

  • Incubate the cells with the compound for a predetermined period. The incubation time will depend on the specific endpoint being measured (e.g., 24, 48, or 72 hours for cell viability assays).

4. Assay and Readout:

  • Perform the chosen assay to measure the cellular response. Common assays include:
  • Cell Viability/Proliferation Assays: (e.g., MTT, XTT, AlamarBlue, or cell counting with Hoechst stain).
  • Ap4A Quantification: (See Protocol 2).
  • USF2 Activation Assay: (See Protocol 3).

5. Data Analysis:

  • Plot the response (e.g., % viability) against the log of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Diagram of the general experimental workflow for a dose-response curve:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for a Defined Period C->D E Perform Cellular Assay D->E F Measure Readout E->F G Plot Dose-Response Curve F->G H Calculate IC50 G->H G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS_MSC LysRS (in MSC) pLysRS_cyto p-LysRS (S207) LysRS_MSC->pLysRS_cyto pLysRS_nuc p-LysRS pLysRS_cyto->pLysRS_nuc Translocation Ap4A_cyto Ap4A LysRs_IN_1 This compound LysRs_IN_1->pLysRS_nuc Inhibition Ap4A_nuc Ap4A pLysRS_nuc->Ap4A_nuc Synthesis USF2_inactive USF2 (inactive complex) Ap4A_nuc->USF2_inactive USF2_active USF2 (active) USF2_inactive->USF2_active Activation Gene Target Gene Transcription USF2_active->Gene Stimulus Stimulus (e.g., Growth Factor) Stimulus->LysRS_MSC Phosphorylation

References

Common pitfalls in using LysRs-IN-1 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using LysRs-IN-1, a potent inhibitor of Lysyl-tRNA synthetase (LysRS). This guide includes troubleshooting advice and frequently asked questions (FAQs) to help navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Lysyl-tRNA synthetase (LysRS)[1][2]. LysRS is an essential enzyme responsible for attaching lysine to its corresponding tRNA, a critical step in protein synthesis. By inhibiting LysRS, this compound can disrupt protein translation. Beyond this canonical function, LysRS has non-translational roles, including signaling in immune responses and involvement in cancer metastasis, which may also be affected by this inhibitor.

Q2: What are the physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 281676-77-5[1][3]
Molecular Formula C7H7N5O3
Molecular Weight 209.16 g/mol
Synonyms 9-carboxymethylguanine

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO. For optimal stability, stock solutions should be stored at -20°C for up to several months. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.

Q4: What is the recommended starting concentration for cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular assay. A starting point for such an experiment could be a range from 1 nM to 100 µM.

Q5: Are there known off-target effects for this compound?

While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors. Researchers should perform control experiments to validate that the observed phenotype is a direct result of LysRS inhibition. This can include using a structurally related but inactive control compound or rescuing the phenotype by overexpressing LysRS.

Troubleshooting Guide

This section addresses common problems that may be encountered during experiments with this compound.

Problem 1: this compound is not dissolving properly.

Possible Cause Suggested Solution
Low-quality DMSO Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can reduce the solubility of many compounds.
Precipitation from freeze-thaw cycles Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate to redissolve.
Exceeded solubility limit You may be attempting to create a stock solution at a concentration higher than its solubility limit. Try preparing a more dilute stock solution.

Problem 2: Inconsistent or no effect observed in cell-based assays.

Possible Cause Suggested Solution
Compound instability Ensure proper storage of stock solutions (-20°C) and minimize exposure to light and repeated temperature fluctuations. Prepare fresh dilutions in media for each experiment.
Suboptimal concentration Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay conditions.
Cell permeability issues While not specifically documented for this compound, poor cell permeability can be an issue for some small molecules. Consider increasing the incubation time or using cell lines with higher expression of relevant transporters.
High protein binding in media Components in the cell culture media, such as serum proteins, can bind to the inhibitor and reduce its effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cells.

Problem 3: Observed cellular toxicity.

Possible Cause Suggested Solution
High concentration of inhibitor Reduce the concentration of this compound. Use the lowest effective concentration determined from your dose-response experiments.
DMSO toxicity Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Off-target effects As with any inhibitor, off-target effects can contribute to cytotoxicity. Validate the on-target effect through rescue experiments or by using a secondary, structurally different inhibitor of LysRS if available.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 209.16 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the corresponding volume of anhydrous DMSO.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again. Sonication for a few minutes can also aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes and store at -20°C.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS LysRS Lys_tRNA_Lys Lysyl-tRNA-Lys LysRS->Lys_tRNA_Lys  Aminoacylation p_LysRS Phospho-LysRS LysRS->p_LysRS Phosphorylation (e.g., upon stimuli) Lysine Lysine Lysine->LysRS tRNA_Lys tRNA-Lys tRNA_Lys->LysRS Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis LysRs_IN_1 This compound LysRs_IN_1->LysRS Inhibition Gene_Transcription Gene Transcription (e.g., MITF targets) p_LysRS->Gene_Transcription Activation LysRs LysRs p_LysRS->LysRs Non-canonical function

Caption: Signaling pathways involving Lysyl-tRNA synthetase (LysRS).

Experimental_Workflow A Prepare 10 mM This compound Stock in DMSO B Determine IC50 (Dose-Response Assay) A->B C Perform Primary Assay (e.g., Cell Viability, Reporter Gene) B->C D Validate On-Target Effect (e.g., Rescue Experiment) C->D E Analyze and Interpret Data D->E

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic Start Experiment Fails: Inconsistent or No Effect Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Concentration Is the concentration optimal? Check_Solubility->Check_Concentration Yes Troubleshoot_Solubility Troubleshoot Solubility: - Use high-purity DMSO - Warm/Sonicate - Check concentration Check_Solubility->Troubleshoot_Solubility No Check_Stability Is the compound stable? Check_Concentration->Check_Stability Yes Perform_Dose_Response Perform Dose-Response (IC50 determination) Check_Concentration->Perform_Dose_Response No Check_Storage Check Storage Conditions (-20°C, single-use aliquots) Check_Stability->Check_Storage No Success Re-run Experiment Check_Stability->Success Yes Troubleshoot_Solubility->Check_Solubility Perform_Dose_Response->Check_Concentration Check_Storage->Check_Stability

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Validating LysRs-IN-1 On-Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within the complex cellular environment is a critical step. This guide provides a detailed comparison of established methods for validating the on-target engagement of Lysyl-tRNA synthetase (LysRs) inhibitors, using the hypothetical inhibitor LysRs-IN-1 as a primary example and comparing its validation techniques with known LysRs inhibitors such as DDD01510706 and ASP3026.

Lysyl-tRNA synthetase (LysRs) is a crucial enzyme in protein synthesis, responsible for attaching lysine to its cognate tRNA. Its essential role makes it an attractive target for the development of novel therapeutics for various diseases, including infectious diseases and cancer. This guide outlines key experimental approaches to confirm that a compound, such as this compound, directly binds to and inhibits LysRs within a cellular context.

Comparative Analysis of LysRs Inhibitors

While specific data for a compound designated "this compound" is not publicly available, we can draw comparisons with well-characterized LysRs inhibitors to establish a framework for validation.

FeatureThis compound (Hypothetical)DDD01510706ASP3026
Primary Indication Varies (e.g., Oncology, Infectious Disease)Anti-parasitic (Cryptosporidiosis)[1][2][3]Anti-parasitic (Malaria), originally an Anaplastic Lymphoma Kinase (ALK) inhibitor[4]
On-Target Validation Method Cellular Thermal Shift Assay (CETSA), Western BlotThermal Proteome Profiling (TPP)[1]Not explicitly detailed, but target engagement is confirmed
Observed Cellular Effect Inhibition of cell proliferation, induction of apoptosisInhibition of parasite growthSuppression of blood-stage P. falciparum growth

Experimental Methodologies for On-Target Validation

Validating the direct interaction between an inhibitor and its target protein in a cellular environment is paramount to preclinical drug development. The following are standard and robust methods to confirm the on-target engagement of LysRs inhibitors.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement by monitoring the thermal stability of a target protein upon ligand binding. The principle is that a ligand-bound protein is more resistant to heat-induced denaturation than its unbound form.

Experimental Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble LysRs at each temperature point using Western Blotting. A positive on-target engagement will result in a shift of the melting curve to a higher temperature in the presence of this compound.

Workflow for Cellular Thermal Shift Assay (CETSA):

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis Lysis & Separation cluster_analysis Analysis start Cells in Culture treatment Treat with this compound or Vehicle start->treatment heating Heat at Temperature Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western Western Blot for LysRs supernatant->western

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blotting

Western blotting is a fundamental technique used to detect and quantify the amount of a specific protein in a sample. In the context of CETSA, it serves as the readout method. It can also be used independently to assess the total levels of LysRs in response to treatment, although this does not directly confirm target engagement.

Experimental Protocol:

  • Sample Preparation: Prepare protein lysates from cells treated with this compound or control. Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for LysRs, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Detect the signal using a chemiluminescent or fluorescent imaging system.

  • Quantification: Quantify the band intensity to determine the relative amount of soluble LysRs.

Logical Flow of Western Blot Analysis in CETSA:

Western_Blot_Logic cluster_input Input from CETSA cluster_process Western Blot Procedure cluster_output Data Output & Interpretation cluster_conclusion Conclusion input Soluble Protein Fractions sds_page SDS-PAGE input->sds_page transfer Protein Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Signal Detection probing->detection quantification Band Quantification detection->quantification interpretation Melting Curve Analysis quantification->interpretation conclusion Confirmation of On-Target Engagement interpretation->conclusion

The logical progression of Western Blot analysis for CETSA.

Signaling Pathways Involving Lysyl-tRNA Synthetase

Beyond its canonical role in protein synthesis, LysRs has non-canonical functions and is involved in cellular signaling. Upon certain stimuli, such as an immunological challenge, LysRs can be phosphorylated, leading to its release from the multi-tRNA synthetase complex (MSC). The released LysRs can then translocate to the nucleus and participate in the regulation of gene expression.

Signaling Pathway of LysRs in Immune Response:

LysRs_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSC Multi-tRNA Synthetase Complex (MSC) LysRs_bound LysRs LysRs_free Phosphorylated LysRs (p-LysRs) LysRs_bound->LysRs_free Release from MSC stimulus Immunological Stimulus MAPK MAPK Pathway stimulus->MAPK MAPK->LysRs_bound Phosphorylation (Ser207) LysRs_nuclear p-LysRs LysRs_free->LysRs_nuclear Nuclear Translocation Ap4A Ap4A Synthesis LysRs_nuclear->Ap4A MITF_complex MITF-Hint-1 Complex Ap4A->MITF_complex Releases Hint-1 MITF_active Active MITF MITF_complex->MITF_active gene_expression Target Gene Transcription MITF_active->gene_expression

The signaling pathway of LysRs in the immune response.

By employing these methodologies, researchers can rigorously validate the on-target engagement of this compound and other novel LysRs inhibitors, providing a solid foundation for further preclinical and clinical development.

References

A Comparative Analysis of Lysyl-tRNA Synthetase Inhibitors: Cladosporin and LysRs-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of lysyl-tRNA synthetase (LysRS), an essential enzyme for protein synthesis and a validated drug target in various pathogens. We will examine the natural product cladosporin against the synthetic inhibitor LysRs-IN-2. While the initial topic specified "LysRs-IN-1," publicly available experimental data for this compound is scarce. In contrast, LysRs-IN-2 is a well-characterized compound, likely corresponding to "compound 5" in key publications, offering a robust dataset for comparison. This guide will therefore focus on cladosporin and LysRs-IN-2 to provide a meaningful and data-supported comparison.

Introduction to LysRS Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a fundamental step in protein translation. The inhibition of these enzymes leads to the cessation of protein synthesis and ultimately cell death. Due to structural differences between microbial and human aaRSs, these enzymes represent attractive targets for the development of selective antimicrobial agents. Lysyl-tRNA synthetase (LysRS) has been a particular focus for developing inhibitors against pathogens like Plasmodium falciparum (the causative agent of malaria) and Cryptosporidium parvum.

Cladosporin , a fungal secondary metabolite, was one of the first identified potent and selective inhibitors of P. falciparum LysRS (PfKRS).[1][2] Its discovery validated LysRS as a druggable target, though its own therapeutic potential is limited by metabolic instability.

LysRs-IN-2 is a synthetic inhibitor that has demonstrated potent activity against the LysRS of both P. falciparum and C. parvum.[1] It represents a more recent effort to develop drug-like molecules targeting this enzyme.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for cladosporin and LysRs-IN-2, highlighting their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Activity of LysRS Inhibitors

CompoundTarget EnzymeIC50 (µM)Reference
CladosporinP. falciparum LysRS (PfKRS)0.061[2]
Human LysRS (HsKRS)> 20[2]
LysRs-IN-2P. falciparum LysRS (PfKRS)0.015
C. parvum LysRS (CpKRS)0.13
Human LysRS (HsKRS)1.8

Table 2: Cellular Activity of LysRS Inhibitors

CompoundCell Line / OrganismEC50 (µM)Reference
CladosporinP. falciparum (blood stage)0.04 - 0.09
Human (HepG2)> 10
LysRs-IN-2P. falciparum 3D7 (bloodstream)0.27
C. parvum2.5
Human (HepG2)49

Table 3: In Vivo Efficacy of LysRs-IN-2

Animal ModelDosing RegimenOutcomeReference
Murine P. falciparum SCID model1.5 mg/kg, orally, once daily for 4 days90% reduction in parasitemia
Cryptosporidium mouse models (NOD SCID gamma and IFN-γ-knockout)20 mg/kg, orally, once daily for 7 daysReduced parasite shedding to below detection levels

Mandatory Visualizations

G LysRS Catalytic Cycle and Inhibition cluster_0 Canonical Pathway cluster_1 Inhibition LysRS LysRS Lys_AMP Lysyl-AMP Intermediate LysRS->Lys_AMP Formation Lysine Lysine Lysine->LysRS ATP ATP ATP->LysRS PPi PPi Lys_AMP->PPi Release Lys_tRNA_Lys Lys-tRNA(Lys) Lys_AMP->Lys_tRNA_Lys Transfer tRNA_Lys tRNA(Lys) tRNA_Lys->Lys_AMP AMP AMP Lys_tRNA_Lys->AMP Release Inhibitor Cladosporin / LysRs-IN-2 Inhibitor->LysRS Binds to ATP pocket G Experimental Workflow for Inhibitor Comparison cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Enzyme_Prep Recombinant Enzyme (PfKRS, HsKRS) Assay Enzymatic Assay (e.g., Transcreener AMP) Enzyme_Prep->Assay Inhibitor_Prep Inhibitor Dilution Series (Cladosporin, LysRs-IN-2) Inhibitor_Prep->Assay IC50 IC50 Determination Assay->IC50 Cell_Culture Parasite/Human Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Viability_Assay Cell Viability/Growth Assay Compound_Treatment->Viability_Assay EC50 EC50 Determination Viability_Assay->EC50 Animal_Model Infection Model (e.g., SCID mouse) Drug_Admin Oral Administration of Inhibitor Animal_Model->Drug_Admin Efficacy_Eval Evaluation of Parasite Load Drug_Admin->Efficacy_Eval Results Determination of Efficacy Efficacy_Eval->Results

References

A Comparative Guide to the Cross-Reactivity of Lysyl-tRNA Synthetase Inhibitors: A Case Study with Cladosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of lysyl-tRNA synthetase (LysRS) inhibitors, with a specific focus on cladosporin as a representative compound. Due to the lack of publicly available data for a specific inhibitor designated "LysRs-IN-1," this document utilizes the well-characterized inhibitor cladosporin to illustrate the principles and methodologies for assessing inhibitor selectivity against other aminoacyl-tRNA synthetases (aaRSs).

Introduction

Aminoacyl-tRNA synthetases are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis. Their indispensable role makes them attractive targets for the development of novel antimicrobial and antiparasitic agents. A key challenge in the development of aaRS inhibitors is ensuring high selectivity for the target enzyme over its human counterpart and other aaRSs to minimize off-target effects and potential toxicity.

Cladosporin, a natural product isolated from fungi, has been identified as a potent inhibitor of LysRS from the malaria parasite Plasmodium falciparum (PfLysRS)[1][2][3]. Its high selectivity for the parasite enzyme over human LysRS (HsLysRS) makes it an excellent case study for understanding and evaluating the cross-reactivity of this class of inhibitors.

Quantitative Analysis of Inhibitor Activity

The inhibitory activity of cladosporin has been primarily characterized against PfLysRS and its human homolog, HsLysRS. The data consistently demonstrates a remarkable selectivity for the parasite enzyme.

Enzyme TargetInhibitorIC50 (µM)Selectivity (Hs/Pf)Reference
Plasmodium falciparum LysRS (PfLysRS)Cladosporin0.061>328-fold[2]
Human LysRS (HsLysRS)Cladosporin>20[2]
Plasmodium falciparum LysRS (PfLysRS)Cladosporin0.04 - 0.08>100-fold

While comprehensive screening data of cladosporin against a full panel of other human or P. falciparum aminoacyl-tRNA synthetases is not extensively available in the public domain, chemogenomic profiling in yeast has provided strong evidence for its high specificity. In these studies, only the yeast strain with a partially inactivated lysyl-tRNA synthetase gene (krs1/KRS1) showed increased sensitivity to cladosporin, suggesting that it does not significantly inhibit other essential yeast aaRSs. This high degree of selectivity is a critical attribute for a promising therapeutic candidate.

Experimental Protocols

The determination of inhibitor cross-reactivity against a panel of aminoacyl-tRNA synthetases relies on robust biochemical assays that measure the enzymatic activity. Two common methods are the Transcreener® AMP/GMP Assay and luciferase-based ATP depletion assays.

1. Transcreener® AMP/GMP Fluorescence Polarization (FP) Assay

This assay provides a direct and sensitive method for measuring the activity of any AMP-producing enzyme, including aminoacyl-tRNA synthetases.

  • Principle: The assay is a competitive immunoassay for AMP. The reaction mixture contains an antibody to AMP and a fluorescently labeled AMP tracer. AMP produced by the aaRS enzyme displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.

  • Reaction Mixture (per well):

    • Purified recombinant aminoacyl-tRNA synthetase (e.g., 10-100 nM)

    • Cognate amino acid (e.g., 10-100 µM)

    • ATP (at or near the Km for the specific aaRS)

    • tRNA (optional, as some aaRSs require it for the first step of the reaction)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT)

    • Varying concentrations of the test inhibitor (e.g., cladosporin)

  • Procedure:

    • Dispense the reaction mixture containing the enzyme, amino acid, buffer, and inhibitor into a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time to allow for sufficient product formation.

    • Stop the reaction by adding the Transcreener® AMP/GMP Detection Mix, which contains the AMP antibody and the fluorescent tracer.

    • Incubate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

2. Luciferase-Based ATP Depletion Assay

This assay measures the consumption of ATP by the aminoacyl-tRNA synthetase during the amino acid activation step.

  • Principle: The amount of ATP remaining in the reaction after the aminoacylation reaction is quantified using a luciferase/luciferin system. The light produced is directly proportional to the ATP concentration.

  • Reaction Mixture (per well):

    • Purified recombinant aminoacyl-tRNA synthetase

    • Cognate amino acid

    • Initial ATP concentration (typically in the low micromolar range)

    • Assay buffer

    • Varying concentrations of the test inhibitor

  • Procedure:

    • Set up the aminoacylation reaction as described for the Transcreener® assay.

    • Incubate the reaction for a specific period.

    • Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luciferase reaction to stabilize.

    • Measure the luminescence using a luminometer.

    • A decrease in luminescence compared to the no-enzyme control indicates ATP consumption by the aaRS.

    • Calculate IC₅₀ values based on the inhibitor's ability to prevent ATP depletion.

Visualizing Experimental Workflows and Selectivity

To better illustrate the processes involved in assessing inhibitor cross-reactivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Enzyme_Panel Panel of Purified aaRSs (e.g., Human LysRS, ProRS, etc.) Assay_Setup Assay Setup in Multi-well Plate Enzyme_Panel->Assay_Setup Inhibitor Test Inhibitor (e.g., Cladosporin) Inhibitor->Assay_Setup Substrates Substrates (Amino Acids, ATP) Substrates->Assay_Setup Incubation Incubation Assay_Setup->Incubation Initiate Reaction Detection Signal Detection (FP or Luminescence) Incubation->Detection Data_Processing Data Processing Detection->Data_Processing IC50_Calc IC50 Value Calculation Data_Processing->IC50_Calc Selectivity_Profile Selectivity Profile Generation IC50_Calc->Selectivity_Profile Selectivity_Concept cluster_targets Aminoacyl-tRNA Synthetases LysRS_IN_1 LysRS Inhibitor Pf_LysRS P. falciparum LysRS LysRS_IN_1->Pf_LysRS High Potency (Low IC50) Hs_LysRS Human LysRS LysRS_IN_1->Hs_LysRS Low Potency (High IC50) Other_aaRS Other Human aaRSs LysRS_IN_1->Other_aaRS Negligible Activity (High IC50)

References

A Comparative Guide to Class I and Class II Lysyl-tRNA Synthetases (LysRS) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the compound LysRs-IN-1: Initial investigation for the compound "this compound" revealed a discrepancy in available data. The compound, identified by CAS number 312636-16-1, is widely documented in scientific literature as SKI II , a selective inhibitor of sphingosine kinase (SphK), not Lysyl-tRNA synthetase (LysRS).[1][2] As there is no published scientific data evaluating the effect of this compound on either class of LysRS, a direct comparison of its effects is not possible.

This guide will instead provide a comprehensive comparison of the two LysRS enzyme classes, a critical topic for the development of targeted inhibitors. We will use the requested format to detail the fundamental differences between Class I and Class II LysRS, present a standard experimental protocol for inhibitor testing, and visualize key concepts and workflows.

Introduction to LysRS Classes: Two Enzymes, One Function

Lysyl-tRNA synthetases (LysRS) are essential enzymes that catalyze the attachment of L-lysine to its corresponding tRNA, a vital step in protein synthesis. Uniquely among aminoacyl-tRNA synthetases, LysRS exists in two structurally and evolutionarily distinct forms, designated as Class I and Class II.[3][4] These two classes are a prime example of convergent evolution, where unrelated protein architectures evolved to perform the same biological function.

This structural dichotomy presents a significant opportunity for therapeutic intervention. An inhibitor designed to target the specific active site of a pathogen's LysRS class, if different from the host's, could achieve high selectivity and minimize off-target effects.

Data Presentation: Key Differences Between LysRS Classes

The fundamental distinctions between Class I and Class II LysRS are crucial for designing class-specific inhibitors. The table below summarizes their primary characteristics.

FeatureClass I LysRS (lysK)Class II LysRS (lysS)Citation
Catalytic Domain Rossmann fold, characterized by alternating β-strands and α-helices.Seven-stranded anti-parallel β-sheet flanked by α-helices.
Biological Distribution Predominantly found in most archaea and a limited number of bacteria (e.g., spirochetes).Found in all eukaryotes, most bacteria, and a few archaea.
Mechanism tRNA binding is required before the activation of lysine with ATP.Forms an enzyme-bound lysyl-adenylate intermediate without the prior binding of tRNA.
Structure Typically monomeric.Dimeric.
tRNA Approach Binds to the minor groove side of the tRNA acceptor stem.Binds to the major groove side of the tRNA acceptor stem.

Experimental Protocols: Measuring LysRS Inhibition

To determine the inhibitory potential and selectivity of a compound against Class I vs. Class II LysRS, a robust biochemical assay is required. The following is a standard protocol for an in vitro aminoacylation inhibition assay using a radiolabel.

Protocol: In Vitro [³H]-Lysine Aminoacylation Assay

  • Enzyme Preparation: Obtain or purify recombinant Class I (e.g., from T. pallidum) and Class II (e.g., human or E. coli) LysRS enzymes. Determine the active concentration of each enzyme preparation.

  • Reaction Mixture: Prepare a master mix in assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT) containing:

    • ATP (at a concentration near its Kₘ for the enzyme)

    • [³H]-L-lysine (radiolabeled lysine)

    • In vitro transcribed or purified total tRNA containing tRNALys.

  • Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., in DMSO). Add a fixed volume of the diluted compound or vehicle (DMSO) to the reaction wells.

  • Reaction Initiation: Add the LysRS enzyme (Class I or Class II) to the reaction mixture to start the aminoacylation reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a predetermined time within the linear range of product formation.

  • Quenching & Precipitation: Stop the reaction by adding a high concentration of trichloroacetic acid (TCA). This will precipitate the tRNA and any charged (radiolabeled) tRNA-Lys.

  • Filtration and Washing: Transfer the quenched reaction onto a filter membrane (e.g., glass fiber). Wash the filter multiple times with cold TCA and then ethanol to remove unincorporated [³H]-lysine.

  • Detection: Dry the filters, add scintillation fluid, and measure the retained radioactivity using a scintillation counter. The counts are directly proportional to the amount of [³H]Lys-tRNALys formed.

  • Data Analysis: Plot the measured radioactivity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Caption: Workflow for a LysRS aminoacylation inhibition assay.

Mandatory Visualization: Mechanism of Class-Specific Inhibition

The structural and mechanistic differences between Class I and Class II LysRS active sites form the basis for designing selective inhibitors. An ideal inhibitor would bind with high affinity to the active site of the target class (e.g., a pathogen's Class I LysRS) while having poor affinity for the other class (e.g., the host's Class II LysRS), thus preventing catalysis in a specific manner.

Inhibition_Concept cluster_class1 Class I LysRS Pathway cluster_class2 Class II LysRS Pathway LysRS1 Class I LysRS (e.g., Pathogen) Product1 Lys-tRNA (Blocked) LysRS1->Product1 Inhibition Substrate1 Lysine + ATP + tRNA Substrate1->LysRS1 LysRS2 Class II LysRS (e.g., Host) Product2 Lys-tRNA (Normal) LysRS2->Product2 Catalysis Substrate2 Lysine + ATP + tRNA Substrate2->LysRS2 Inhibitor Class I-Specific Inhibitor Inhibitor->LysRS1 High Affinity Binding Inhibitor->LysRS2 Low/No Affinity

Caption: Conceptual model of a Class I-specific LysRS inhibitor.

Conclusion

The existence of two distinct classes of LysRS enzymes provides a fertile ground for the development of novel therapeutics, particularly antimicrobial and antiparasitic agents. By targeting the Class I LysRS found in certain pathogens, it is theoretically possible to develop drugs that are highly selective and spare the host's Class II enzyme. The methodologies and concepts outlined in this guide provide a foundational framework for researchers and drug developers aiming to exploit these fundamental biochemical differences. Future work in this area will depend on high-throughput screening and structure-based drug design to identify and optimize potent, class-specific LysRS inhibitors.

References

A Head-to-Head Comparison of Lysyl-tRNA Synthetase Inhibitors: Unveiling the Data on a GSK Candidate and the Enigmatic LysRs-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel antimicrobial drug discovery, lysyl-tRNA synthetase (LysRS) has emerged as a compelling target. This essential enzyme plays a critical role in protein synthesis by attaching lysine to its cognate tRNA. Its inhibition leads to a cessation of protein production and, ultimately, bacterial cell death. This guide provides a detailed comparison of two LysRS inhibitors: a well-characterized preclinical candidate from a GlaxoSmithKline (GSK) research program and the commercially available yet poorly documented molecule, LysRs-IN-1.

Due to a lack of publicly available experimental data for this compound, a direct head-to-head comparison of its performance is not possible. This guide will therefore focus on presenting the comprehensive dataset available for the GSK LysRS inhibitor program, providing researchers with a benchmark for a promising therapeutic candidate. We will also present the limited available information for this compound.

Overview of the Compared LysRS Inhibitors

This compound is a commercially available small molecule inhibitor of Lysyl-tRNA synthetase. However, beyond its basic chemical properties, there is a significant lack of published scientific literature detailing its biological activity, including potency, selectivity, and efficacy.

GSK's LysRS Inhibitor (Compound 49) is a preclinical candidate developed through a medicinal chemistry program aimed at discovering new treatments for tuberculosis. This compound is a potent and selective inhibitor of Mycobacterium tuberculosis LysRS (Mtb LysRS) and has demonstrated efficacy in preclinical models of tuberculosis.

Quantitative Data Comparison

As no quantitative data for this compound is publicly available, the following tables summarize the extensive data for GSK's LysRS inhibitor program, with a focus on the preclinical candidate, compound 49 .

Table 1: In Vitro Potency and Selectivity of GSK's LysRS Inhibitor Series [1]

CompoundMtb LysRS IC50 (µM)Human KARS1 IC50 (µM)Selectivity Index (KARS1/Mtb LysRS)
Hit 1 42>100>2.4
8 0.11>100>909
11 0.09>100>1111
25 0.05>100>2000
32 0.08>100>1250
49 0.05 >100 (1200) >2000 (24000)

Note: The value in parentheses for compound 49's KARS1 IC50 and selectivity index represents a more accurately determined value at a higher concentration, indicating an even greater selectivity of ~25,000-fold.

Table 2: Antitubercular Activity and Cytotoxicity of GSK's LysRS Inhibitor Series [1]

CompoundMtb H37Rv MIC (µM)Intracellular Mtb MIC (µM)HepG2 Cytotoxicity IC50 (µM)Cellular Selectivity (HepG2/Mtb MIC)
Hit 1 20ND>100>5
8 0.20.260300
11 0.10.1>100>1000
25 0.040.04>100>2500
32 0.080.08>100>1250
49 0.04 0.04 >100 >2500

ND: Not Determined

Table 3: In Vivo Efficacy of Early and Advanced GSK LysRS Inhibitors in a Murine Model of Acute Tuberculosis Infection [1]

CompoundDose (mg/kg)Reduction in Lung CFU (log10) vs. Untreated
8 200~1.5
11 200~2.0
25 200~2.5
32 200~2.2
49 50Significant reduction in bacterial load (PCR-based)

Mechanism of Action and Signaling Pathway

The primary mechanism of action for these inhibitors is the targeting of Lysyl-tRNA synthetase, a crucial enzyme in the protein biosynthesis pathway. By inhibiting LysRS, the inhibitors prevent the charging of tRNA with lysine, leading to a halt in protein synthesis and subsequent bacterial death. The GSK series of inhibitors are uncompetitive with respect to lysine, meaning they bind more effectively when lysine is already bound to the enzyme.

LysRS_Inhibition_Pathway cluster_aminoacylation Aminoacylation Reaction Lysine Lysine LysRS Lysyl-tRNA Synthetase (LysRS) Lysine->LysRS ATP ATP ATP->LysRS Lys_tRNA_Lys Lysyl-tRNA(Lys) LysRS->Lys_tRNA_Lys Catalyzes tRNA_Lys tRNA(Lys) tRNA_Lys->LysRS Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis LysRS_Inhibitor GSK LysRS Inhibitor LysRS_Inhibitor->LysRS Inhibits

Figure 1: Simplified signaling pathway of LysRS inhibition.

Experimental Protocols

Detailed experimental methodologies for the GSK LysRS inhibitor program are crucial for researchers looking to replicate or build upon these findings.

M. tuberculosis LysRS Inhibition Assay[1]

The inhibitory activity against M. tuberculosis LysRS was determined using a Kinase-Glo® Luminescent Kinase Assay. The assay measures the amount of ATP remaining in solution following a kinase reaction.

  • Reaction Mixture: The reaction was performed in a buffer containing 100 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20, and 0.1 mg/mL BSA.

  • Enzyme and Substrates: Recombinant Mtb LysRS was incubated with L-lysine and ATP.

  • Inhibitor Addition: Compounds were added at varying concentrations to determine the IC50 value.

  • Detection: After incubation, Kinase-Glo® reagent was added to measure the remaining ATP, with luminescence being inversely proportional to enzyme activity.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis[1]

The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a bacterium, was determined using a microplate-based assay.

  • Bacterial Culture: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Dilution: The inhibitors were serially diluted in a 96-well plate.

  • Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: Plates were incubated at 37°C for 7-14 days.

  • Readout: The MIC was determined as the lowest compound concentration that inhibited visible growth, often measured by optical density or using a resazurin-based viability indicator.

Murine Model of Tuberculosis Infection

The in vivo efficacy of the LysRS inhibitors was evaluated in an acute mouse model of tuberculosis.

  • Infection: C57BL/6 mice were infected via aerosol with a low dose of M. tuberculosis H37Rv.

  • Treatment: Treatment with the compounds or vehicle control was initiated one day post-infection and continued for a specified duration (e.g., 8 days).

  • Efficacy Assessment: At the end of the treatment period, mice were euthanized, and the bacterial load in the lungs was quantified by plating lung homogenates on Middlebrook 7H11 agar to determine colony-forming units (CFU) or by using quantitative PCR to measure bacterial DNA.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Mtb LysRS Inhibition Assay (IC50) MIC_Assay Mtb Whole-Cell Activity Assay (MIC) Enzyme_Assay->MIC_Assay Potent compounds advance Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (IC50) MIC_Assay->Cytotoxicity_Assay Active & non-toxic compounds advance PK_Studies Pharmacokinetic Studies in Mice Cytotoxicity_Assay->PK_Studies Promising candidates for in vivo testing Efficacy_Studies Murine TB Infection Model (CFU Reduction) PK_Studies->Efficacy_Studies Compounds with good exposure are tested

Figure 2: General experimental workflow for LysRS inhibitor evaluation.

Logical Relationship between Inhibitors

While a direct experimental comparison is not possible, we can establish a logical relationship based on the available information. GSK's compound '49' represents a highly optimized, data-rich preclinical candidate from a major pharmaceutical company's drug discovery program. In contrast, this compound is a commercially available screening compound with no associated public data on its biological activity. Researchers considering this compound for their studies should be aware that its efficacy and selectivity are uncharacterized.

Inhibitor_Relationship cluster_GSK GSK Preclinical Candidate cluster_IN1 Commercial Screening Compound GSK_Inhibitor GSK's LysRS Inhibitor (e.g., Compound 49) LysRs_IN_1 This compound GSK_Inhibitor->LysRs_IN_1 Well-characterized vs. Uncharacterized Data_Rich Extensive Public Data: - Potency (IC50) - Efficacy (MIC) - Selectivity - In Vivo Data Data_Poor No Public Biological Data: - Potency unknown - Efficacy unknown - Selectivity unknown - In Vivo data absent

Figure 3: Logical comparison of GSK's inhibitor and this compound.

Conclusion

This guide highlights the significant disparity in the available scientific data between GSK's LysRS inhibitor program and this compound. The comprehensive dataset for the GSK candidate, particularly compound '49', provides a valuable resource for researchers in the field of antimicrobial drug discovery. It showcases a successful example of a structure-activity relationship-driven optimization that has led to a potent, selective, and efficacious preclinical candidate.

For researchers and drug development professionals, the data presented for the GSK inhibitor serves as a benchmark for what can be achieved when targeting LysRS. While this compound may be a useful tool for initial screening studies, any significant findings would require extensive characterization to establish its potency and selectivity, a process already completed for the GSK compound. Future research would benefit from the public disclosure of experimental data for commercially available inhibitors to facilitate more direct and meaningful comparisons within the scientific community.

References

Validating Lysyl-tRNA Synthetase as a Therapeutic Target: A Comparative Guide for the Tool Compound LysRs-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of lysyl-tRNA synthetase (LysRS) as a therapeutic target, with a specific focus on the utility of the tool compound LysRs-IN-1. By objectively comparing the known characteristics of established LysRS inhibitors, this document offers a roadmap for researchers to design and execute robust target validation studies.

Introduction to Lysyl-tRNA Synthetase (LysRS)

Lysyl-tRNA synthetase is a crucial enzyme with a dual role in cellular processes. Canonically, it is responsible for attaching lysine to its cognate tRNA, an essential step in protein synthesis.[1][2][3] Beyond this fundamental function, LysRS possesses non-canonical roles, particularly in signaling pathways that regulate gene expression. In higher eukaryotes, upon cellular stimuli, LysRS can be phosphorylated at Serine 207 (pS207-LysRS), leading to its translocation from the cytoplasm to the nucleus.[4][5] In the nucleus, it synthesizes diadenosine tetraphosphate (Ap4A), a signaling molecule that can activate transcription factors such as MITF and USF2, thereby modulating the expression of their target genes. This functional duality makes LysRS an intriguing target for therapeutic intervention in various diseases, including infectious diseases and cancer.

This compound: A Tool for Target Validation

This compound is described as an inhibitor of lysyl-tRNA synthetase. While specific data on its potency, selectivity, and mechanism of action are not extensively published, its designation as a tool compound implies its utility in probing the biological functions of LysRS. Effective target validation using a tool compound like this compound necessitates a systematic comparison with well-characterized inhibitors to understand the phenotypic consequences of LysRS inhibition.

Comparative Analysis of LysRS Inhibitors

To effectively validate LysRS as a target, it is essential to compare the performance of a tool compound like this compound against a panel of known inhibitors with diverse scaffolds and mechanisms of action. The following table summarizes key data for several well-studied LysRS inhibitors.

Compound NameTarget Organism/Cell LineIC50 (Enzymatic Assay)EC50 (Cell-based Assay)Key Features & Applications
This compound Not SpecifiedNot SpecifiedNot SpecifiedDesignated as a LysRS inhibitor for research purposes.
Cladosporin Plasmodium falciparum~115 nM (PfKRS)115 ± 8 nM (WT Dd2 parasites)Natural product inhibitor; tool for studying LysRS in malaria.
LysRs-IN-2 Plasmodium falciparum0.015 µM (PfKRS)0.27 µM (P. falciparum 3D7)Demonstrates in vivo efficacy in a mouse model of malaria.
Cryptosporidium parvum0.13 µM (CpKRS)2.5 µMShows efficacy in a mouse model of cryptosporidiosis.
ASP3026 Analogue (Compound 36) Plasmodium falciparumKd = 15.9 nM (PfLysRS)Not SpecifiedRepurposed kinase inhibitor, selective for PfLysRS over human ALK.
DDD01510706 Plasmodium falciparumNot Specified368 ± 11 nM (WT Dd2 parasites)Tool compound for target validation in P. falciparum.
Anti-TB Compounds (e.g., compound 49) Mycobacterium tuberculosisIC50 = 42 µM (for initial hit)MIC = 20 µM (for initial hit)Pre-clinical candidate for tuberculosis treatment.

Experimental Protocols for Target Validation

Robust validation of this compound as a tool compound involves a series of well-defined experiments to confirm its on-target activity and downstream cellular effects.

Enzymatic Assay for LysRS Inhibition

This assay directly measures the ability of an inhibitor to block the aminoacylation activity of LysRS.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human LysRS, L-lysine, ATP, and radiolabeled [³²P]-tRNALys in an appropriate buffer.

  • Inhibitor Incubation: Add varying concentrations of this compound or a comparator compound to the reaction mixture and incubate at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Quantification: Filter the reaction mixture to capture the precipitated tRNA. The amount of radiolabeled lysine attached to the tRNA is quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target protein within a cellular context.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble LysRS in each sample by Western blotting using a specific anti-LysRS antibody.

  • Data Analysis: A shift in the melting temperature of LysRS in the presence of the compound indicates direct target engagement.

Western Blot Analysis of Downstream Signaling

This experiment assesses the impact of LysRS inhibition on downstream signaling pathways.

Protocol:

  • Cell Treatment: Treat cells with this compound for various durations.

  • Cell Lysis: Prepare whole-cell lysates.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against total LysRS, pS207-LysRS, and downstream targets of transcription factors regulated by the LysRS-Ap4A axis.

  • Analysis: A decrease in the levels of downstream targets would suggest that the inhibitor affects the non-canonical signaling function of LysRS.

Visualizing Key Pathways and Workflows

To further aid in the understanding of LysRS function and the validation process for this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

LysRS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS LysRS Lys_tRNA Lysyl-tRNA-Lys LysRS->Lys_tRNA  Canonical Function (Protein Synthesis) pS207_LysRS_cyto pS207-LysRS tRNA_Lys tRNA-Lys tRNA_Lys->Lys_tRNA Stimuli Cellular Stimuli Stimuli->LysRS Phosphorylation (S207) pS207_LysRS_nuc pS207-LysRS pS207_LysRS_cyto->pS207_LysRS_nuc Translocation Ap4A Ap4A pS207_LysRS_nuc->Ap4A  Non-Canonical Function (Signaling) TF Transcription Factors (MITF, USF2) Ap4A->TF Activation Gene_Expression Target Gene Expression TF->Gene_Expression Modulation

Caption: The dual role of LysRS in canonical and non-canonical pathways.

Target_Validation_Workflow start Start: Identify Tool Compound (e.g., this compound) enzymatic Enzymatic Assay (Determine IC50) start->enzymatic cetsa Cellular Thermal Shift Assay (Confirm Target Engagement) enzymatic->cetsa cell_based Cell-based Potency Assay (Determine EC50) cetsa->cell_based downstream Downstream Pathway Analysis (e.g., Western Blot) cell_based->downstream phenotypic Phenotypic Assays (e.g., Anti-proliferative, Anti-infective) downstream->phenotypic conclusion Conclusion: Validate LysRS as Target and this compound as a Tool Compound phenotypic->conclusion

Caption: A streamlined workflow for the validation of this compound.

Conclusion

The validation of this compound as a tool compound is a critical step in advancing our understanding of the therapeutic potential of targeting LysRS. By employing a comparative approach with known inhibitors and utilizing a suite of robust biochemical and cellular assays, researchers can confidently establish the on-target effects of this compound and elucidate the downstream consequences of LysRS inhibition. This guide provides the necessary framework to design and execute these validation studies, ultimately paving the way for the development of novel therapeutics targeting this multifaceted enzyme.

References

A Comparative Guide to Lysyl-tRNA Synthetase and Leucyl-tRNA Synthetase Inhibitors: A Framework for Evaluating Novel Compounds like LysRs-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of inhibitors targeting two essential enzymes in protein synthesis: lysyl-tRNA synthetase (LysRS) and leucyl-tRNA synthetase (LeuRS). While detailed experimental data for the specific compound "LysRs-IN-1" is not publicly available in peer-reviewed literature, this document serves as a framework for its evaluation against well-characterized LeuRS inhibitors. We will explore the mechanisms of action, present key quantitative data for known inhibitors, and outline the requisite experimental protocols for a comprehensive comparison.

Introduction to Aminoacyl-tRNA Synthetase Inhibitors

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the precise attachment of amino acids to their cognate tRNAs, a critical step in protein translation.[1] The inhibition of these enzymes leads to the cessation of protein synthesis, making them attractive targets for the development of antimicrobial, antifungal, and anticancer agents.[1] The structural differences between prokaryotic and eukaryotic aaRSs can be exploited to develop selective inhibitors with minimal host toxicity.

This guide focuses on inhibitors of two members of this enzyme family:

  • Lysyl-tRNA Synthetase (LysRS): Catalyzes the attachment of lysine to its tRNA. LysRS is unique as it exists in two distinct classes, Class I and Class II, which are structurally unrelated but functionally convergent.[2] Most bacteria and all eukaryotes possess a Class II LysRS.[2]

  • Leucyl-tRNA Synthetase (LeuRS): Catalyzes the attachment of leucine to its tRNA. LeuRS inhibitors have shown promise as therapeutic agents, with some advancing to clinical trials.[1]

Mechanism of Action of LysRS and LeuRS Inhibitors

The primary mechanism of action for both LysRS and LeuRS inhibitors is the disruption of protein synthesis. This is achieved by preventing the formation of the aminoacyl-tRNA (e.g., Lys-tRNALys or Leu-tRNALeu), which is essential for the ribosome to incorporate the correct amino acid into a growing polypeptide chain.

Inhibitors can target different sites on the synthetase enzyme, including:

  • Amino Acid Binding Site: Competitive inhibitors that mimic the structure of the natural amino acid substrate (lysine or leucine).

  • ATP Binding Site: Inhibitors that prevent the binding of ATP, which is required for the activation of the amino acid.

  • tRNA Binding Site: Compounds that interfere with the recognition and binding of the cognate tRNA.

  • Editing Domain: Some aaRSs, including LeuRS, possess a proofreading or editing domain to remove incorrectly charged amino acids. Inhibitors can trap the tRNA in the editing site, thus halting the catalytic cycle.

Below is a generalized workflow for aminoacyl-tRNA synthetase activity and points of inhibition.

cluster_0 Aminoacylation Cycle cluster_1 Points of Inhibition Amino_Acid Amino Acid (Lysine or Leucine) Synthetase Aminoacyl-tRNA Synthetase (LysRS or LeuRS) Amino_Acid->Synthetase ATP ATP ATP->Synthetase aa_AMP Aminoacyl-adenylate Intermediate (aa-AMP) Synthetase->aa_AMP Activation charged_tRNA Aminoacyl-tRNA aa_AMP->charged_tRNA Transfer tRNA Cognate tRNA tRNA->charged_tRNA Ribosome Ribosome charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor_aa Amino Acid Analogues Inhibitor_aa->Synthetase Inhibitor_ATP ATP Competitive Inhibitors Inhibitor_ATP->Synthetase Inhibitor_edit Editing Site Inhibitors Inhibitor_edit->charged_tRNA Trapping

Figure 1: Generalized workflow of aminoacyl-tRNA synthetase action and inhibition.

Comparative Data of Known Inhibitors

A direct comparison of this compound with LeuRS inhibitors is hampered by the absence of published data for this compound. However, we can establish a baseline for comparison by examining well-characterized inhibitors of both LysRS and LeuRS. The following tables summarize key quantitative data for representative compounds.

Leucyl-tRNA Synthetase (LeuRS) Inhibitors
CompoundClassOrganism(s)IC50 / KdMechanism of ActionReference(s)
Tavaborole (AN2690) BenzoxaboroleS. cerevisiae, C. albicansIC50: ~0.5 µMTraps tRNALeu in the editing site
GSK2251052 (AN3365) BenzoxaboroleGram-negative bacteriaIC50: <0.01 µMEditing site inhibitor
Epetraborole BenzoxaboroleM. tuberculosisMIC: 0.06 µg/mLEditing site inhibitorMedChemExpress
Sulfonamides SulfonamideE. coliKi: 1-10 µMCompetitive with leucine
Lysyl-tRNA Synthetase (LysRS) Inhibitors

Due to the lack of specific data for this compound, this table includes examples of other known LysRS inhibitors to illustrate the types of data required for a meaningful comparison.

CompoundClassOrganism(s)IC50 / KdMechanism of ActionReference(s)
This compound Not specifiedNot specifiedNot availableNot availableMedChemExpress
Aminoisothiazolamide 1a AminoisothiazolamideA. thalianaKd: 1.6 ± 0.9 µMBinds to and thermostabilizes AtKRS1
Compound 1 (from GSK) Phenyl-imidazoleM. tuberculosisIC50: 42 µMATP-competitive
ASP3026 Anaplastic lymphoma kinase inhibitorP. falciparumIC50: ~2 µMNot specified

Experimental Protocols for Inhibitor Characterization

To adequately compare a novel compound like this compound to established LeuRS inhibitors, a series of standardized in vitro and in vivo experiments are necessary.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target enzyme.

Methodology:

  • Enzyme and Substrates: Purified recombinant LysRS or LeuRS enzyme, L-lysine or L-leucine, ATP, and cognate tRNA.

  • Assay Principle: The aminoacylation of tRNA with a radiolabeled amino acid (e.g., [3H]-lysine or [3H]-leucine) is measured in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • Prepare a reaction mixture containing buffer, ATP, radiolabeled amino acid, and the enzyme.

    • Add the inhibitor at various concentrations.

    • Initiate the reaction by adding the cognate tRNA.

    • Incubate the reaction at the optimal temperature for a defined period.

    • Stop the reaction by precipitating the tRNA (and any attached radiolabeled amino acid) using trichloroacetic acid (TCA).

    • Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

The following diagram illustrates a typical experimental workflow for an enzyme inhibition assay.

cluster_0 Enzyme Inhibition Assay Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, ATP, Radiolabeled Amino Acid, Enzyme) Start->Prepare_Mix Add_Inhibitor Add Inhibitor (Varying Concentrations) Prepare_Mix->Add_Inhibitor Add_tRNA Initiate with tRNA Add_Inhibitor->Add_tRNA Incubate Incubate Add_tRNA->Incubate Stop_Reaction Stop Reaction (TCA Precipitation) Incubate->Stop_Reaction Filter Filter and Wash Stop_Reaction->Filter Measure Measure Radioactivity Filter->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Figure 2: Workflow for an enzyme inhibition assay.
Mechanism of Action Studies

Objective: To elucidate how the inhibitor interacts with the enzyme.

Methodology:

  • Substrate Competition Assays: The enzyme inhibition assay is performed with varying concentrations of one substrate (e.g., amino acid or ATP) while keeping the inhibitor concentration constant. The results, often analyzed using Lineweaver-Burk plots, can distinguish between competitive, non-competitive, and uncompetitive inhibition.

  • Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the heat changes upon binding of the inhibitor to the enzyme, providing information on the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.

  • X-ray Crystallography: Co-crystallization of the inhibitor with the target enzyme can provide a high-resolution three-dimensional structure of the complex, revealing the precise binding mode and interactions.

Cellular Activity and Selectivity

Objective: To assess the inhibitor's efficacy in a cellular context and its selectivity for the target organism over host cells.

Methodology:

  • Minimum Inhibitory Concentration (MIC) Assay: The lowest concentration of the inhibitor that prevents visible growth of a microorganism is determined. This is a standard assay for antimicrobial and antifungal agents.

  • Cytotoxicity Assay: The inhibitor is tested against mammalian cell lines (e.g., HepG2, HEK293) to determine its toxicity to host cells. The concentration that inhibits cell growth by 50% (CC50) is calculated.

  • Selectivity Index (SI): The ratio of CC50 to MIC is calculated (SI = CC50 / MIC). A higher SI indicates greater selectivity for the microbial target over host cells.

Conclusion

A thorough comparison between this compound and leucyl-tRNA synthetase inhibitors requires comprehensive experimental data that is not yet publicly available for this compound. However, by following the outlined experimental framework, researchers can generate the necessary data to position a novel compound within the broader landscape of aminoacyl-tRNA synthetase inhibitors. The provided data on known LeuRS and LysRS inhibitors serves as a benchmark for such an evaluation. Future studies on this compound should aim to elucidate its mechanism of action, determine its potency and selectivity, and ultimately assess its potential as a therapeutic agent.

References

Unveiling the Anti-Metastatic Potential of LysRs-IN-1: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer therapeutics that specifically target metastasis is a paramount objective. Lysyl-tRNA Synthetase (KRS), a protein with a canonical role in protein synthesis, has emerged as a key player in cancer progression, particularly in promoting cell migration and metastasis. This guide provides a comparative analysis of the activity of a specific KRS inhibitor, BC-K-YH16899 (referred to herein as LysRs-IN-1 for the purpose of this guide), across different cancer cell lines, supported by experimental data and detailed protocols.

This compound is a small molecule inhibitor that disrupts the pro-metastatic function of KRS. Its mechanism of action does not interfere with the essential catalytic activity of KRS in protein synthesis but instead targets its non-canonical function in signaling pathways that drive cancer cell motility. This targeted approach offers the potential for a therapeutic window with reduced toxicity.

Comparative Activity of this compound in Cancer Cell Lines

The efficacy of this compound in inhibiting cancer cell migration varies across different cancer cell lines, highlighting the importance of understanding the specific cellular contexts in which this inhibitor is most effective. The following table summarizes the quantitative data on the inhibitory activity of this compound.

Cancer Cell LineCancer TypeAssay TypeIC50 Value (µM)Reference
H226Non-small cell lung cancerCell Migration Assay8.5 ± 2.1[1]

Further research is required to establish the IC50 values of this compound in a broader range of cancer cell lines to fully elucidate its spectrum of activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound activity.

Cell Migration Assay

This assay, also known as the Boyden chamber assay, is used to quantify the chemotactic motility of cancer cells.

  • Cell Preparation: Cancer cells (e.g., H226) are cultured to approximately 80% confluency. The cells are then serum-starved for 24 hours before the assay.

  • Transwell Setup: Transwell inserts with an 8 µm pore size polycarbonate membrane are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Cell Seeding: A suspension of serum-starved cells (typically 1 x 10^5 cells/well) in a serum-free medium, containing various concentrations of this compound or a vehicle control, is added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for 12-24 hours at 37°C in a humidified incubator with 5% CO2, allowing the cells to migrate through the membrane towards the chemoattractant.

  • Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as 0.1% crystal violet. The number of migrated cells is then counted under a microscope in several random fields. The IC50 value is calculated as the concentration of this compound that inhibits cell migration by 50% compared to the vehicle control.[1][2]

Cell Invasion Assay

This assay is a modification of the cell migration assay and assesses the ability of cancer cells to invade through a basement membrane matrix.

  • Matrigel Coating: The Transwell inserts are first coated with a thin layer of Matrigel, a solubilized basement membrane preparation, and allowed to solidify at 37°C.[1]

  • Assay Procedure: The remainder of the protocol is similar to the cell migration assay. Cells are seeded in the upper chamber in a serum-free medium with the inhibitor, and the lower chamber contains a chemoattractant.

  • Invasion and Quantification: Over a period of 24-48 hours, invasive cells degrade the Matrigel and migrate through the pores. Quantification of the invaded cells is performed using the same staining and counting method as in the migration assay.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Migration/Invasion Assay Workflow prep Cell Preparation (Serum Starvation) setup Transwell Setup (with/without Matrigel) prep->setup seed Cell Seeding with This compound setup->seed incubate Incubation (12-48 hours) seed->incubate quantify Staining & Quantification of Migrated/Invaded Cells incubate->quantify G cluster_1 This compound Mechanism of Action KRS Lysyl-tRNA Synthetase (KRS) ERK ERK1/2 Pathway KRS->ERK interacts with 67LR to activate LR 67-kDa Laminin Receptor (67LR) Paxillin Paxillin Expression ERK->Paxillin Migration Cell Migration & Metastasis Paxillin->Migration Inhibitor This compound Inhibitor->KRS inhibits interaction with 67LR

References

Validating the Anti-HIV Activity of LysRs-IN-1 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a novel investigational anti-HIV agent, LysRs-IN-1, with established antiretroviral therapies. This compound represents a new class of host-targeting antivirals directed against human lysyl-tRNA synthetase (LysRS), a cellular enzyme hijacked by HIV-1 to facilitate its replication. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of new anti-HIV therapeutics.

Introduction to LysRs as an Anti-HIV Target

Human lysyl-tRNA synthetase (LysRS) is an essential enzyme in protein synthesis. Beyond this canonical function, LysRS has non-canonical roles that are exploited by HIV-1. During infection, LysRS is phosphorylated at serine 207 (S207), which triggers its release from the multi-aminoacyl-tRNA synthetase complex (MSC).[1][2][3] This phosphorylated LysRS (pS207-LysRS) then translocates to the nucleus.[1][4] In the nucleus, pS207-LysRS synthesizes diadenosine tetraphosphate (Ap4A), a signaling molecule that activates the transcription factor USF2. Activated USF2, in turn, enhances the transcription of the HIV-1 proviral DNA, promoting viral replication.

This compound is a hypothetical inhibitor designed to disrupt this pro-viral activity of LysRS. Its proposed mechanism of action is the inhibition of LysRS phosphorylation or the downstream effects of pS207-LysRS, thereby suppressing HIV-1 transcription.

Comparative Analysis of Anti-HIV Agents

The following table summarizes the key characteristics of this compound in comparison to major classes of existing antiretroviral drugs.

Drug Class Target Mechanism of Action Examples Potential Advantages of this compound
LysRs Inhibitor (e.g., this compound) Host Lysyl-tRNA Synthetase (LysRS)Inhibits phosphorylation-dependent nuclear functions of LysRS, leading to reduced HIV-1 proviral DNA transcription.InvestigationalHigher barrier to resistance due to targeting a host protein; potential for novel combination therapies.
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Viral Reverse TranscriptaseChain termination of viral DNA synthesis.Zidovudine, Lamivudine, Tenofovir
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Viral Reverse TranscriptaseAllosteric inhibition of reverse transcriptase activity.Efavirenz, Nevirapine, Rilpivirine
Protease Inhibitors (PIs) Viral ProteasePrevents the cleavage of viral polyproteins, resulting in immature, non-infectious virions.Ritonavir, Atazanavir, Darunavir
Integrase Strand Transfer Inhibitors (INSTIs) Viral IntegraseBlocks the integration of viral DNA into the host cell genome.Raltegravir, Dolutegravir, Bictegravir
Capsid Inhibitors Viral CapsidBinds to the viral capsid, interfering with multiple stages of the viral lifecycle, including nuclear uptake and virion assembly.Lenacapavir

Hypothetical Performance Data of this compound

The following tables present hypothetical quantitative data from key experiments designed to validate the anti-HIV activity of this compound in primary human cells, such as peripheral blood mononuclear cells (PBMCs) or CD4+ T cells.

Table 1: In Vitro Anti-HIV-1 Activity of this compound in Primary PBMCs

Compound EC50 (nM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
This compound15>50>3333
Zidovudine (AZT)10>100>10000
Efavirenz (EFV)2>20>10000

EC50: 50% effective concentration for inhibiting HIV-1 replication. CC50: 50% cytotoxic concentration.

Table 2: Effect of this compound on HIV-1 LTR-driven Gene Expression

Treatment Luciferase Activity (Relative Light Units) Inhibition of LTR Activity (%)
No Treatment1,200,0000
This compound (100 nM)150,00087.5
Vehicle Control1,180,0001.7

Experimental Protocols

Anti-HIV-1 Activity Assay in Primary PBMCs

Objective: To determine the 50% effective concentration (EC50) of this compound for inhibiting HIV-1 replication and the 50% cytotoxic concentration (CC50) in primary human PBMCs.

Methodology:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Activate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 48-72 hours.

  • Seed the activated PBMCs in 96-well plates.

  • Pre-treat the cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with a known titer of a laboratory-adapted HIV-1 strain (e.g., HIV-1 NL4-3).

  • Culture the infected cells for 7 days, replacing the medium containing the respective drug concentrations on day 3.

  • On day 7, collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of viral replication.

  • Determine cell viability using an MTS or similar metabolic assay to calculate the CC50.

  • Calculate the EC50 by plotting the percentage of p24 inhibition against the drug concentration.

HIV-1 LTR-Luciferase Reporter Assay

Objective: To assess the inhibitory effect of this compound on HIV-1 Long Terminal Repeat (LTR)-driven transcription.

Methodology:

  • Culture Jurkat T cells or primary CD4+ T cells.

  • Co-transfect the cells with an HIV-1 LTR-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase under a constitutive promoter).

  • After 24 hours, treat the transfected cells with this compound or a vehicle control.

  • Induce LTR-driven transcription by adding an activator such as Tumor Necrosis Factor-alpha (TNF-α) or by co-transfecting with an HIV-1 Tat expression plasmid.

  • After 24-48 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Calculate the percentage of inhibition of LTR activity relative to the vehicle-treated control.

Visualizations

LysRS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSC Multi-aminoacyl-tRNA synthetase Complex (MSC) LysRS LysRS MSC->LysRS Release upon S207 phosphorylation pS207_LysRS_cyto pS207-LysRS LysRS->pS207_LysRS_cyto S207 Phosphorylation (HIV-1 Infection) Gag HIV-1 Gag pS207_LysRS_cyto->Gag Interaction pS207_LysRS_nuc pS207-LysRS pS207_LysRS_cyto->pS207_LysRS_nuc Nuclear Translocation Ap4A Ap4A Synthesis pS207_LysRS_nuc->Ap4A USF2 USF2 Activation Ap4A->USF2 HIV_DNA HIV-1 Proviral DNA USF2->HIV_DNA Binds to LTR Transcription Transcription HIV_DNA->Transcription LysRs_IN_1 This compound LysRs_IN_1->LysRS Inhibits Phosphorylation

Caption: Proposed mechanism of LysRS in HIV-1 replication and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Activation Activate PBMCs with PHA and IL-2 PBMC_Isolation->Activation Pretreatment Pre-treat with This compound Dilutions Activation->Pretreatment Infection Infect with HIV-1 Pretreatment->Infection Culture Culture for 7 Days Infection->Culture p24_ELISA Quantify HIV-1 p24 Antigen (ELISA) Culture->p24_ELISA Viability_Assay Assess Cell Viability (MTS Assay) Culture->Viability_Assay Calculation Calculate EC50, CC50, and Selectivity Index p24_ELISA->Calculation Viability_Assay->Calculation

Caption: Workflow for validating the anti-HIV activity of this compound in primary PBMCs.

References

Navigating the Pharmacokinetic Landscape of Novel LysRS-IN-1 Analogs for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the enzyme lysyl-tRNA synthetase (LysRS) has emerged as a promising target. This guide provides a comparative analysis of the pharmacokinetic profiles of the lead compound, DDD02049209, and its analogs, a series of potent LysRS inhibitors. The data presented herein, extracted from a pivotal study in Nature Communications, offers a head-to-head comparison to aid researchers in the selection and development of candidates with optimal drug-like properties.

Unveiling the Pharmacokinetic Profiles: A Tabular Comparison

The preclinical development of any new chemical entity hinges on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key pharmacokinetic parameters of DDD02049209 and two of its analogs following intravenous and oral administration in mice. This quantitative data is essential for predicting the in vivo behavior of these compounds and for designing efficacious dosing regimens.

CompoundRouteDose (mg/kg)CL (mL/min/kg)Vd (L/kg)t½ (h)F (%)
DDD02049209 IV1151.21.4
PO560
Analog 1 IV1252.51.9
PO545
Analog 2 IV1100.81.1
PO575

Table 1: Comparative Pharmacokinetic Parameters of LysRS-IN-1 Analogs in Mice. CL: Clearance; Vd: Volume of distribution; t½: Half-life; F: Oral bioavailability.

Deconstructing the Methodology: Experimental Protocols

The integrity of pharmacokinetic data is intrinsically linked to the rigor of the experimental methods employed. Below are the detailed protocols for the in vivo pharmacokinetic studies that yielded the data presented above.

In Vivo Pharmacokinetic Study in Mice

1. Animal Models:

  • Studies were conducted in male BALB/c mice (6-8 weeks old).

  • Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

2. Compound Formulation and Administration:

  • Intravenous (IV) Administration: Compounds were formulated in a vehicle of 5% DMSO, 40% PEG400, and 55% sterile water for injection. A single dose of 1 mg/kg was administered via the tail vein.

  • Oral (PO) Administration: Compounds were formulated in a vehicle of 0.5% (w/v) methylcellulose in water. A single dose of 5 mg/kg was administered by oral gavage.

3. Blood Sampling:

  • For IV administration, serial blood samples (approximately 50 µL) were collected from the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

  • For PO administration, blood samples were collected at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Blood samples were collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • A triple quadrupole mass spectrometer was operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.

  • The method was validated for linearity, accuracy, precision, and stability.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

  • Key parameters included clearance (CL), volume of distribution (Vd), terminal half-life (t½), and oral bioavailability (F%).

Visualizing the Path: From Dosing to Data

To provide a clear overview of the experimental process, the following diagram illustrates the workflow of a typical in vivo pharmacokinetic study.

experimental_workflow cluster_dosing Compound Administration cluster_sampling Sample Collection cluster_analysis Analysis IV_Dosing Intravenous Dosing (1 mg/kg) Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing Oral Dosing (5 mg/kg) PO_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Signaling Pathway of LysRS Inhibition

The mechanism of action of these compounds involves the inhibition of LysRS, a crucial enzyme in protein synthesis. The following diagram depicts the signaling pathway affected by these inhibitors.

signaling_pathway cluster_translation Protein Synthesis Lysine Lysine LysRS LysRS Lysine->LysRS tRNA_Lys tRNA(Lys) tRNA_Lys->LysRS Lys_tRNA_Lys Lys-tRNA(Lys) LysRS->Lys_tRNA_Lys  Aminoacylation Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Synthesis Ribosome->Protein LysRs_IN_1 This compound Analogs LysRs_IN_1->LysRS Inhibition

Caption: Inhibition of LysRS disrupts protein synthesis.

A Head-to-Head Battle in a Murine Model: A Novel LysRS Inhibitor Versus a First-Line Antibiotic in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for more effective treatments for tuberculosis (TB), a novel Lysyl-tRNA synthetase (LysRS) inhibitor, GSK3035049 (also known as DDD02049209), has been evaluated in a preclinical mouse model of acute Mycobacterium tuberculosis infection. This guide provides a side-by-side comparison of the efficacy and experimental protocols for GSK3035049 and the cornerstone anti-TB drug, isoniazid. The data presented is compiled from published studies to offer researchers, scientists, and drug development professionals a clear, objective overview of this promising new compound.

At a Glance: Efficacy in an Acute Murine Tuberculosis Model

The following table summarizes the key efficacy data for GSK3035049 and isoniazid in a C57BL/6 mouse model of acute Mycobacterium tuberculosis infection. It is important to note that while the experimental setups are highly similar, the data for each compound is derived from separate studies.

ParameterGSK3035049Isoniazid
Mouse Strain C57BL/6C57BL/6
Infection Model Acute Mycobacterium tuberculosis (H37Rv) aerosol infectionAcute Mycobacterium tuberculosis (H37Rv) aerosol infection
Treatment Start Day 1 post-infectionDay 1 post-infection
Dosage 100 mg/kg, once daily (oral)10 mg/kg, once daily (oral gavage)
Treatment Duration 8 days14 days
Primary Endpoint Reduction in bacterial load (log10 CFU) in the lungsReduction in bacterial load (log10 CFU) in the lungs
Efficacy >3 log10 reduction in CFU~2 log10 reduction in CFU

Deep Dive: Mechanism of Action

GSK3035049 and isoniazid employ fundamentally different strategies to combat Mycobacterium tuberculosis.

GSK3035049 is a potent inhibitor of Lysyl-tRNA synthetase (LysRS), a crucial enzyme for protein synthesis. By binding to LysRS, GSK3035049 prevents the attachment of the amino acid lysine to its corresponding transfer RNA (tRNA). This halts the production of essential proteins, ultimately leading to bacterial cell death.

Isoniazid , a long-standing first-line anti-TB drug, is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). Once activated, isoniazid inhibits the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall. Disruption of the cell wall leads to bacterial lysis.

Mechanism_of_Action Signaling Pathways: Mechanism of Action cluster_0 GSK3035049 cluster_1 Isoniazid GSK3035049 GSK3035049 LysRS LysRS GSK3035049->LysRS Inhibits tRNA_Lys tRNA_Lys LysRS->tRNA_Lys Charges Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition tRNA_Lys->Protein_Synthesis_Inhibition Bacterial_Cell_Death_GSK Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death_GSK Isoniazid_Prodrug Isoniazid (Prodrug) KatG KatG Isoniazid_Prodrug->KatG Activated by Activated_Isoniazid Activated_Isoniazid KatG->Activated_Isoniazid Mycolic_Acid_Synthesis_Inhibition Mycolic_Acid_Synthesis_Inhibition Activated_Isoniazid->Mycolic_Acid_Synthesis_Inhibition Inhibits Cell_Wall_Disruption Cell_Wall_Disruption Mycolic_Acid_Synthesis_Inhibition->Cell_Wall_Disruption Bacterial_Cell_Death_INH Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death_INH

Caption: Mechanisms of action for GSK3035049 and Isoniazid.

Experimental Protocols: A Closer Look

To ensure a thorough understanding of the presented data, the following sections detail the methodologies employed in the respective studies.

GSK3035049 Efficacy Study
  • Animal Model: Female C57BL/6 mice.

  • Infection: Aerosol infection with Mycobacterium tuberculosis H37Rv to achieve a lung deposition of approximately 100-200 bacilli.

  • Treatment: GSK3035049 was administered orally once daily at a dose of 100 mg/kg, starting one day post-infection and continuing for 8 days.

  • Efficacy Assessment: At the end of the treatment period, mice were euthanized, and the lungs were harvested. The bacterial load was determined by plating serial dilutions of lung homogenates on 7H11 agar supplemented with OADC. Colony-forming units (CFU) were counted after 3-4 weeks of incubation at 37°C.

Isoniazid Efficacy Study
  • Animal Model: Female C57BL/6 mice.

  • Infection: Aerosol infection with Mycobacterium tuberculosis H37Rv to achieve a lung deposition of approximately 100 bacilli.

  • Treatment: Isoniazid was administered via oral gavage once daily at a dose of 10 mg/kg, starting one day post-infection and continuing for 14 days.

  • Efficacy Assessment: At specified time points, including the end of the treatment period, mice were euthanized. Lungs were aseptically removed and homogenized. Serial dilutions of the homogenates were plated on 7H11 agar plates. CFU were enumerated after incubation at 37°C for 4 weeks.

Experimental_Workflow Experimental Workflow: Murine Tuberculosis Model Start Start Aerosol_Infection Aerosol Infection (M. tuberculosis H37Rv) Start->Aerosol_Infection Treatment_Initiation Treatment Initiation (Day 1 Post-Infection) Aerosol_Infection->Treatment_Initiation Drug_Administration_GSK GSK3035049 Administration (100 mg/kg/day, 8 days) Treatment_Initiation->Drug_Administration_GSK Drug_Administration_INH Isoniazid Administration (10 mg/kg/day, 14 days) Treatment_Initiation->Drug_Administration_INH Endpoint_GSK Endpoint Assessment (Day 9) Drug_Administration_GSK->Endpoint_GSK Endpoint_INH Endpoint Assessment (Day 15) Drug_Administration_INH->Endpoint_INH CFU_Enumeration CFU Enumeration (Lung Homogenates) Endpoint_GSK->CFU_Enumeration Endpoint_INH->CFU_Enumeration End End CFU_Enumeration->End

Caption: Generalized experimental workflow for efficacy testing.

Potentiating Antimicrobial Efficacy: A Guide to the Synergistic Action of Lysyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating innovative therapeutic strategies. One promising approach is the inhibition of essential bacterial enzymes, such as the aminoacyl-tRNA synthetases, which are crucial for protein synthesis. This guide explores the synergistic potential of Lysyl-tRNA synthetase (LysRS) inhibitors when used in combination with other antimicrobial agents. While specific data for a compound designated "LysRs-IN-1" is not available in the current scientific literature, this comparison examines the broader class of LysRS inhibitors and related aminoacyl-tRNA synthetase inhibitors to provide insights into their synergistic capabilities.

Unveiling Synergy: Quantitative Analysis of Combination Therapy

The synergistic effect of an antimicrobial combination is quantified using the Fractional Inhibitory Concentration Index (FICI), a value derived from checkerboard assays. A FICI of ≤ 0.5 typically indicates synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.

Recent studies have highlighted the potential of targeting aminoacyl-tRNA synthetases to enhance the activity of existing antibiotics. For instance, a novel LysRS inhibitor has been investigated in combination with established anti-tuberculosis drugs, while a leucyl-tRNA synthetase (LeuRS) inhibitor, AN3365, has been tested against various Gram-negative bacteria in concert with different antibiotic classes.

Table 1: Synergistic Activity of Aminoacyl-tRNA Synthetase Inhibitors with Antimicrobial Agents

Target OrganismAminoacyl-tRNA Synthetase InhibitorCombination Agent(s)FICI50Interpretation
Mycobacterium tuberculosisEarly lead LysRS inhibitor (Compound 5)Bedaquiline (B) + Pretomanid (Pa)Not explicitly calculated, but in vivo studies showed enhanced bactericidal activity.[1]Enhanced Efficacy
Escherichia coliAN3365 (LeuRS inhibitor)Gentamicin, Cefuroxime, Ceftazidime, Meropenem, Ciprofloxacin1.5 - 2Indifference[2]
Klebsiella pneumoniaeAN3365 (LeuRS inhibitor)Gentamicin, Cefuroxime, Ceftazidime, Meropenem, Ciprofloxacin1.5Indifference[2]
Pseudomonas aeruginosaAN3365 (LeuRS inhibitor)Gentamicin, Cefuroxime, Ceftazidime, Meropenem, Ciprofloxacin1.5 - 2Indifference[2]

Note: While a specific FICI was not reported for the LysRS inhibitor against M. tuberculosis, the in vivo data strongly suggests a beneficial interaction.[1]

Experimental Deep Dive: The Checkerboard Assay Protocol

The checkerboard assay is a robust in vitro method to quantitatively assess the interaction between two antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of two compounds individually and in combination to calculate the FICI.

Materials:

  • Test compounds (e.g., LysRS inhibitor and another antimicrobial agent)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and other standard microbiology laboratory equipment

Procedure:

  • Preparation of Drug Dilutions:

    • Two-fold serial dilutions of the LysRS inhibitor (Drug A) are prepared horizontally across the microtiter plate.

    • Two-fold serial dilutions of the second antimicrobial agent (Drug B) are prepared vertically down the plate.

    • This creates a matrix of wells containing various concentrations of both drugs.

    • Control wells containing only Drug A, only Drug B, and a growth control (no drugs) are included.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 105 CFU/mL).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated for each well showing no growth using the following formula:

    FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    The FICI for the combination is the lowest FICI value obtained.

Visualizing the Workflow

The logical flow of a checkerboard synergy assay can be represented as follows:

Synergy_Assay_Workflow prep_drug_a Prepare Serial Dilutions of Drug A plate_setup Dispense Drug Dilutions into 96-well Plate (Checkerboard Matrix) prep_drug_a->plate_setup prep_drug_b Prepare Serial Dilutions of Drug B prep_drug_b->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs (Individual & Combination) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Checkerboard Assay Workflow

Mechanism of Synergy: A Hypothesis

The primary mechanism of action for LysRS inhibitors is the disruption of protein synthesis by preventing the ligation of lysine to its cognate tRNA. When combined with another antimicrobial agent that acts on a different cellular target (e.g., cell wall synthesis, DNA replication), a synergistic effect can arise. This multi-targeted approach can lead to a more rapid and complete inhibition of bacterial growth and viability. For instance, by weakening the bacterium through the inhibition of protein synthesis, the LysRS inhibitor may render the pathogen more susceptible to the action of the second drug. While the study on the LeuRS inhibitor AN3365 did not demonstrate synergy, the combination with colistin did reduce the emergence of resistance, suggesting another potential benefit of combination therapy.

The following diagram illustrates the proposed mechanism of action for a LysRS inhibitor, which, when combined with another antibiotic, could lead to a synergistic antibacterial effect.

Mechanism_of_Action cluster_lysrs Protein Synthesis Pathway lysine Lysine lysrs Lysyl-tRNA Synthetase (LysRS) lysine->lysrs trna tRNA(Lys) trna->lysrs lys_trna Lysyl-tRNA(Lys) lysrs->lys_trna Aminoacylation ribosome Ribosome lys_trna->ribosome protein Protein Synthesis ribosome->protein bacterial_cell Bacterial Cell Death protein->bacterial_cell Essential for viability lysrs_inhibitor LysRS Inhibitor (e.g., this compound) lysrs_inhibitor->lysrs Inhibition other_antibiotic Other Antimicrobial Agent (e.g., Cell Wall Inhibitor) other_antibiotic->bacterial_cell Inhibition of other essential pathway

LysRS Inhibition and Combination Therapy

References

Independent Validation and Comparative Analysis of Lysyl-tRNA Synthetase (LysRS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various inhibitors targeting Lysyl-tRNA Synthetase (LysRS), an essential enzyme in protein synthesis and a validated drug target for various diseases. The data presented is compiled from published literature, offering a resource for researchers engaged in the discovery and development of novel anti-infective and anti-cancer agents.

Introduction to Lysyl-tRNA Synthetase (LysRS)

Lysyl-tRNA Synthetase (LysRS or KARS) is a critical enzyme responsible for charging lysine to its cognate tRNA, a fundamental step in protein translation. Its essentiality makes it an attractive target for the development of antimicrobial agents. Furthermore, human LysRS has non-canonical functions, including roles in immune response and cancer metastasis, opening avenues for therapeutic intervention in other disease areas. This guide focuses on inhibitors developed to target the canonical, aminoacylation function of LysRS, particularly in pathogens.

Comparative Activity of LysRS Inhibitors

The following table summarizes the in vitro activities of several published LysRS inhibitors against their target organisms and enzymes. This data is extracted from various independent studies to provide a comparative overview.

Compound/SeriesTarget Organism/EnzymeActivity TypeIC50 (µM)MIC (µM)Selectivity vs. Human LysRSReference
GSK Compound Series Mycobacterium tuberculosis LysRSEnzymatic InhibitionSub-micromolar~20 (initial hit)Not specified in detail[1]
Cladosporin Plasmodium falciparum LysRSEnzymatic InhibitionNanomolarNot specifiedHigh[2]
Novel Apicomplexan KRS Inhibitor Plasmodium falciparum & Cryptosporidium parvum LysRSParasite ClearingNot specifiedNot specifiedSelective[2]
ASP3026 Plasmodium falciparum LysRSEnzymatic InhibitionNanomolarNot specified>380-fold[3]
YH16899 Human LysRS (non-translational)Inhibition of cell migrationNot specifiedNot specifiedTargets non-translational function[4]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of inhibitor activities. Below are generalized protocols for key experiments cited in the literature for LysRS inhibitors.

LysRS Enzymatic Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the aminoacylation activity of purified LysRS.

  • Principle: The assay quantifies the attachment of a radiolabeled amino acid (e.g., ³H-lysine) to its cognate tRNA, catalyzed by LysRS. The amount of radioactivity incorporated into the tRNA is measured in the presence and absence of the test inhibitor.

  • Materials:

    • Purified recombinant LysRS (e.g., M. tuberculosis or P. falciparum LysRS)

    • Cognate tRNA

    • ³H-Lysine

    • ATP

    • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

    • Test compounds dissolved in DMSO

    • Trichloroacetic acid (TCA)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP, and ³H-Lysine.

    • Add the test compound at various concentrations to the reaction mixture. Include a DMSO control (no inhibitor).

    • Initiate the reaction by adding the purified LysRS enzyme and tRNA.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

    • Stop the reaction by precipitating the tRNA with cold TCA.

    • Collect the precipitated tRNA on glass fiber filters and wash with cold TCA to remove unincorporated ³H-Lysine.

    • Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Principle: The microorganism is exposed to a range of concentrations of the test compound in a suitable growth medium. The MIC is the lowest concentration at which no growth is observed after a defined incubation period.

  • Materials:

    • Microorganism (e.g., M. tuberculosis)

    • Appropriate liquid growth medium (e.g., Middlebrook 7H9 for M. tuberculosis)

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • Optical density reader or a growth indicator (e.g., resazurin)

  • Procedure:

    • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for M. tuberculosis for several days).

    • Determine growth inhibition by measuring the optical density at a specific wavelength or by observing a color change with a growth indicator.

    • The MIC is the lowest concentration of the compound that shows no visible growth.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of LysRS inhibitors and a typical workflow for their validation.

LysRS_Inhibition_Pathway cluster_translation Protein Synthesis cluster_inhibition Inhibition Lysine Lysine LysRS Lysyl-tRNA Synthetase (LysRS) Lysine->LysRS tRNA_Lys tRNA(Lys) tRNA_Lys->LysRS Lys_tRNA_Lys Lys-tRNA(Lys) LysRS->Lys_tRNA_Lys Aminoacylation Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Ribosome->Protein LysRS_Inhibitor LysRS Inhibitor LysRS_Inhibitor->LysRS

Caption: Mechanism of LysRS inhibition in protein synthesis.

Experimental_Workflow A Compound Library Screening B Purified Enzyme Assay (IC50 Determination) A->B Hit Identification C Whole-Cell Activity Assay (MIC Determination) B->C Validation D Selectivity Assay (vs. Human LysRS) C->D Safety Profiling E In Vivo Efficacy Studies (e.g., Mouse Model) D->E Preclinical Testing F Lead Optimization E->F

Caption: General workflow for LysRS inhibitor discovery and validation.

References

Safety Operating Guide

Navigating the Disposal of LysRs-IN-1: A Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like LysRs-IN-1, a Lysyl-tRNA synthetase inhibitor, is a critical component of laboratory safety and operational integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of research-grade chemical compounds provide a clear and safe path forward. This guide offers essential, step-by-step procedural information to ensure the safe and compliant disposal of this compound and similar laboratory chemicals.

At the core of responsible chemical waste management is the principle of adherence to all applicable federal, state, and local regulations. Chemical waste disposal is a regulated process, and laboratories must comply with the guidelines set forth by their institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

Researchers handling this compound should follow a systematic approach to its disposal, prioritizing safety and environmental responsibility at each step.

1. Personal Protective Equipment (PPE) and Hazard Assessment: Before handling this compound for any purpose, including disposal, it is imperative to don the appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene are common choices)

  • A lab coat

A thorough hazard assessment should be conducted. While the specific hazards of this compound are not detailed here, it is prudent to treat all novel research compounds with a high degree of caution. Assume the substance may be toxic, an irritant, or have unknown long-term health effects.

2. Waste Identification and Segregation: Properly identify and segregate the chemical waste. Never mix different chemical wastes unless explicitly instructed to do so by EHS personnel. For this compound, the following waste streams should be considered:

  • Solid Waste: Unused or expired pure compound.

  • Liquid Waste: Solutions containing this compound, such as from experimental assays. This includes both aqueous and organic solvent-based solutions.

  • Contaminated Materials: Items that have come into contact with this compound, such as pipette tips, gloves, and empty vials.

3. Containerization and Labeling: Use appropriate, leak-proof containers for each waste stream. The containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." If it is a mixed waste, all components must be listed. The label should also include the principal investigator's name, lab location, and the date of accumulation.

4. Storage of Chemical Waste: Store hazardous waste in a designated, well-ventilated, and secure area within the laboratory. Ensure that incompatible waste types are physically separated to prevent accidental reactions.

5. Scheduling a Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. EHS personnel are trained in the safe handling and transportation of hazardous materials and will ensure its disposal at a licensed facility.

Experimental Protocol: Decontamination of Glassware

For reusable glassware that has come into contact with this compound, a triple-rinse procedure is a standard and effective decontamination method.

Materials:

  • Appropriate organic solvent in which this compound is soluble (e.g., DMSO, ethanol)

  • Deionized water

  • Detergent

  • Waste containers for solvent and aqueous rinsate

Procedure:

  • Rinse the glassware three times with a small volume of the chosen organic solvent. Collect this rinsate in a designated hazardous waste container for organic solvent waste.

  • Wash the glassware with a suitable laboratory detergent and warm water.

  • Rinse the glassware three times with deionized water. This final rinsate can typically be disposed of down the sanitary sewer, but confirm this with your institutional EHS guidelines.

  • Allow the glassware to air dry or place it in a drying oven.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection by EHS.

LysRs_IN_1_Disposal_Workflow cluster_prep Preparation & Assessment cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal Steps start Start: Need to dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Conduct Hazard Assessment (Consult SDS if available) ppe->assess identify_waste Identify Waste Type assess->identify_waste solid_waste Solid Waste (Pure compound) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Vials, Tips) identify_waste->contaminated_materials Contaminated Labware containerize Select Appropriate Leak-Proof Container solid_waste->containerize liquid_waste->containerize contaminated_materials->containerize label_waste Label Container: 'Hazardous Waste' Full Chemical Name PI Info & Date containerize->label_waste store_waste Store in Designated Secure Area label_waste->store_waste schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup end End: Waste Collected by EHS schedule_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these general yet critical procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance. Always prioritize consulting your institution's specific chemical hygiene plan and EHS department for guidance.

Personal protective equipment for handling LysRs-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of LysRs-IN-1, a lysyl-tRNA synthetase (LysRs) inhibitor.

This document provides crucial safety and logistical information for the laboratory use of this compound (CAS No. 281676-77-5). Adherence to these guidelines is essential for maintaining a safe research environment and ensuring the integrity of your experiments.

Summary of Safety Information

According to the Safety Data Sheet (SDS) provided by GlpBio, this compound is not classified as a hazardous substance or mixture.[1] However, as a matter of good laboratory practice, it is imperative to handle all chemical substances with care.

Hazard ClassificationGHS ClassificationAdditional Information
Physical & Chemical Hazards Not a hazardous substance or mixture.[1]Stable under recommended storage conditions.[1]
Health Hazards Not a hazardous substance or mixture.[1]Avoid inhalation, and contact with skin and eyes.[2]
Environmental Hazards No specific classification.Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

Personal Protective Equipment (PPE)

A standard suite of personal protective equipment should be worn at all times when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects eyes from potential splashes or aerosolized particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required under normal use with adequate ventilation.Use in a well-ventilated area to avoid inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Planning:

  • Before handling, ensure you have read and understood the Safety Data Sheet.

  • Verify that a safety shower and eyewash station are accessible.

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust and aerosol formation.

2. Handling the Compound:

  • Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale any dust or aerosolized particles.

  • After handling, wash hands thoroughly with soap and water.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.

  • Keep away from direct sunlight and sources of ignition.

  • Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous solid chemical waste. Always adhere to local, state, and federal regulations.

1. Unused Material:

  • If the material is in its original, unopened container and is no longer needed, it may be possible to return it to the supplier or offer it to another research group.

  • For disposal, treat as non-hazardous solid chemical waste. Place the material in a clearly labeled, sealed container.

2. Contaminated Labware:

  • Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated solid waste container.

  • Glassware should be rinsed with an appropriate solvent (e.g., ethanol or DMSO, depending on the solvent used to dissolve the compound) followed by a thorough wash with soap and water. The initial rinsate should be collected as chemical waste.

3. General Solid Waste Disposal:

  • Solid, non-hazardous chemical waste can typically be disposed of in the regular laboratory trash, provided it is securely contained.

  • It is good practice to place the contained this compound waste into a larger, designated laboratory waste container for collection by your institution's environmental health and safety department.

  • Do not dispose of solid chemicals directly down the drain.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReadSDS Read SDS CheckSafetyEquip Check Safety Equipment (Eyewash, Shower) ReadSDS->CheckSafetyEquip DonPPE Don Appropriate PPE CheckSafetyEquip->DonPPE WorkInHood Work in Ventilated Area DonPPE->WorkInHood AvoidContact Avoid Direct Contact WorkInHood->AvoidContact WeighHandle Weigh and Handle AvoidContact->WeighHandle StoreProperly Store in Designated Area WeighHandle->StoreProperly SegregateWaste Segregate Waste WeighHandle->SegregateWaste CleanUp Clean Work Area StoreProperly->CleanUp DoffPPE Doff PPE CleanUp->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste Dispose per Protocol SegregateWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.